molecular formula C22H29FN3O9P B1194449 Sofosbuvir CAS No. 1190307-88-0

Sofosbuvir

Cat. No.: B1194449
CAS No.: 1190307-88-0
M. Wt: 529.5 g/mol
InChI Key: TTZHDVOVKQGIBA-IQWMDFIBSA-N
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Description

Sofosbuvir (GS-7977) is a direct-acting antiviral agent and nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . Following cellular uptake, this prodrug is metabolically activated to the pharmacologically active uridine analog triphosphate (GS-461203), which incorporates into the HCV RNA by the NS5B polymerase and acts as a chain terminator, effectively suppressing viral replication . This compound exhibits high potency and a pan-genotypic profile, demonstrating antiviral activity against HCV genotypes 1 through 6 . Its high barrier to resistance is a key research advantage, with the S282T substitution in NS5B being the primary mutation associated with reduced susceptibility in vitro . This compound has been a cornerstone in highly effective combination therapies, such as with the NS5A inhibitor velpatasvir (Epclusa), achieving sustained virological response (SVR) rates exceeding 94% in clinical settings . This makes it an invaluable tool for studying HCV virology, antiviral mechanisms, and resistance profiles. Researchers value this compound for its well-characterized safety profile and its role in pioneering interferon-free treatment regimens. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
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InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-IQWMDFIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027632
Record name Sofosbuvir
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Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Slightly soluble in water
Record name Sofosbuvir
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Color/Form

White to off-white crystalline solid

CAS No.

1190307-88-0
Record name Sofosbuvir
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Record name Sofosbuvir [USAN:INN]
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Record name (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sofosbuvir Against HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir is a cornerstone of modern antiviral therapy against the Hepatitis C virus (HCV). A nucleotide analog prodrug, it targets the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, from its intracellular activation to the termination of viral RNA synthesis. Detailed experimental protocols for key assays used in its characterization and extensive quantitative data are presented to facilitate further research and development in this domain.

Introduction to this compound and the HCV NS5B Target

Hepatitis C is a viral infection that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome is a single-stranded RNA molecule, and its replication is critically dependent on the viral enzyme NS5B, an RNA-dependent RNA polymerase (RdRp).[1][2] The NS5B polymerase is an attractive target for antiviral therapy because it is essential for viral replication and lacks a human homolog, minimizing the potential for off-target effects.[1]

This compound (formerly GS-7977) is a direct-acting antiviral (DAA) that acts as a potent and specific inhibitor of the HCV NS5B polymerase.[3] It is a phosphoramidate prodrug of a uridine nucleotide analog, designed for efficient delivery into hepatocytes, the primary site of HCV replication.[3]

The Intracellular Activation and Mechanism of Action of this compound

The journey of this compound from an orally administered prodrug to an active antiviral agent involves a multi-step intracellular metabolic pathway.

Metabolic Activation Pathway

Once inside the hepatocyte, this compound undergoes a series of enzymatic conversions to its active triphosphate form, GS-461203.[4] This activation pathway is crucial for the drug's efficacy.

The key steps in the metabolic activation of this compound are:

  • Hydrolysis: The initial step involves the hydrolysis of the carboxyl ester group of this compound by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[4]

  • Phosphoramidate Cleavage: The phosphoramidate moiety is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate intermediate.[4]

  • Phosphorylation: Subsequent phosphorylations are carried out by cellular kinases. UMP-CMP kinase (UCK) converts the monophosphate to the diphosphate, and nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation to the active triphosphate, GS-461203.[4]

Sofosbuvir_Activation_Pathway cluster_extracellular Extracellular Space Sofosbuvir_prodrug This compound (Prodrug)

Inhibition of NS5B Polymerase and Chain Termination

The active triphosphate metabolite, GS-461203, is a structural analog of the natural uridine triphosphate (UTP). It acts as a competitive inhibitor of the HCV NS5B polymerase.[3] GS-461203 is incorporated into the nascent viral RNA strand during replication.

The key features of its inhibitory action are:

  • Competitive Inhibition: GS-461203 competes with endogenous UTP for the active site of the NS5B polymerase.

  • Incorporation: The NS5B polymerase incorporates GS-461203 into the growing RNA chain opposite a template adenosine.[5]

  • Chain Termination: Once incorporated, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of GS-461203 sterically hinder the addition of the next incoming nucleotide, leading to immediate termination of RNA chain elongation.[5] This premature termination prevents the synthesis of full-length viral RNA genomes, thereby halting viral replication.

Sofosbuvir_Mechanism_of_Action

Quantitative Analysis of this compound Activity

The antiviral activity of this compound and its active metabolite has been quantified in various in vitro assays.

Parameter Compound HCV Genotype/Subtype Value Assay Type Reference
IC50 GS-4612031b, 2a, 3a, 4a0.7 - 2.6 µMRecombinant NS5B Polymerase Assay[6]
EC50 This compound1a14 - 110 nMReplicon Assay[6]
EC50 This compound1b14 - 110 nMReplicon Assay[6]
EC50 This compound2a14 - 110 nMReplicon Assay[6]
EC50 This compound3a14 - 110 nMReplicon Assay[6]
EC50 This compound4a14 - 110 nMReplicon Assay[6]
EC50 This compound2b, 5a, 6a (chimeric)14 - 110 nMReplicon Assay[6]
EC50 (median) This compound1a (clinical isolates)62 nM (range 29-128 nM)Chimeric Replicon Assay[6]
EC50 (median) This compound1b (clinical isolates)102 nM (range 45-170 nM)Chimeric Replicon Assay[6]
EC50 (median) This compound2 (clinical isolates)29 nM (range 14-81 nM)Chimeric Replicon Assay[6]
EC50 (median) This compound3a (clinical isolates)81 nM (range 24-181 nM)Chimeric Replicon Assay[6]
Ki This compoundNot Specified77.1 µMNS5B Polymerase Assay[7]
Kd GS-461203Not Specified113 ± 28 µMPre-steady-state kinetics[8]
kpol GS-461203Not Specified0.67 ± 0.05 s⁻¹Pre-steady-state kinetics[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template (e.g., poly(C))

  • RNA primer (e.g., oligo(G)12)

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, UTP, GTP)

  • Radiolabeled rNTP (e.g., [α-³³P]GTP or [α-³²P]GTP)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 mM KCl)

  • Test compound (this compound or its metabolites) dissolved in DMSO

  • EDTA solution

  • Glass fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, RNA template, RNA primer, and all rNTPs except the radiolabeled one.

  • Serially dilute the test compound in DMSO and add it to the reaction mixture. Include a DMSO-only control.

  • Initiate the reaction by adding the purified NS5B enzyme and the radiolabeled rNTP.

  • Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding an equal volume of EDTA solution.

  • Spot the reaction mixture onto glass fiber filters.

  • Precipitate the newly synthesized radiolabeled RNA by washing the filters with cold TCA solution.

  • Wash the filters with ethanol and allow them to dry.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of NS5B activity for each compound concentration and determine the IC50 value.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon.

Materials:

  • Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

  • Test compound (this compound) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay kit (e.g., MTS or CellTiter-Glo)

Protocol:

  • Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compound. Include a DMSO-only vehicle control.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 48-72 hours).

  • After incubation, perform a luciferase assay to measure HCV RNA replication. Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the compound.

  • Calculate the percent inhibition of HCV replication and the percent cell viability for each compound concentration.

  • Determine the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) for cytotoxicity. The selectivity index (SI) can be calculated as CC50/EC50.

Experimental_Workflow cluster_enzymatic NS5B Polymerase Assay cluster_cell_based HCV Replicon Assay Enzyme_Prep Prepare Reaction Mix (NS5B, RNA, rNTPs) Add_Compound_Enzyme Add this compound/ Metabolite Incubate_Enzyme Incubate Quantify_RNA Quantify RNA Synthesis (Radioactivity) Calculate_IC50 Calculate IC50 Seed_Cells Seed Replicon Cells Add_Compound_Cell Add this compound Incubate_Cell Incubate Measure_Replication Measure Replication (Luciferase Assay) Measure_Viability Measure Cell Viability Calculate_EC50_CC50 Calculate EC50 & CC50

Resistance to this compound

Resistance to this compound is relatively rare and is associated with a high genetic barrier. The primary resistance-associated substitution (RAS) is the S282T mutation in the NS5B polymerase.[3][9] This mutation is located near the active site and is thought to sterically hinder the binding of this compound's active metabolite.

Resistance Mutation Fold-Change in EC50 Replication Capacity (% of Wild-Type) Reference
S282T2.4 - 19.43.2 - 22[9]

The S282T mutation significantly impairs the replication fitness of the virus, which likely contributes to its low prevalence in clinical settings.[3]

Conclusion

This compound is a highly effective inhibitor of the HCV NS5B polymerase. Its mechanism of action is well-characterized, involving intracellular activation to a uridine triphosphate analog that acts as a competitive inhibitor and a chain terminator of viral RNA synthesis. The high potency, pangenotypic activity, and high barrier to resistance have established this compound as a critical component of curative therapies for chronic hepatitis C. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals working on novel antiviral agents targeting HCV and other viral polymerases.

References

The Discovery and Synthesis of Sofosbuvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir (formerly PSI-7977) represents a landmark achievement in antiviral therapy, revolutionizing the treatment of chronic Hepatitis C Virus (HCV) infection. As a first-in-class nucleotide analogue inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its development has provided a highly effective, safe, and broadly genotypically active agent, forming the backbone of modern interferon-free treatment regimens. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound, intended for professionals in the fields of medicinal chemistry, virology, and drug development. The document details the crucial experimental protocols, presents key quantitative data in a structured format, and visualizes complex pathways and workflows to facilitate a deeper understanding of this transformative therapeutic agent.

Discovery and Development

The journey to this compound began with the pursuit of potent and selective inhibitors of the HCV NS5B polymerase, an enzyme essential for viral replication.[1] The catalytic site of NS5B is highly conserved across HCV genotypes, making it an attractive target for developing pangenotypic antiviral agents.[1]

The initial discovery was made by Pharmasset, Inc., where scientist Michael J. Sofia led the team that identified the potential of a 2'-deoxy-2'-α-fluoro-β-C-methyluridine nucleotide prodrug.[2] This discovery was the culmination of extensive structure-activity relationship (SAR) studies aimed at overcoming the limitations of earlier nucleoside analogues, which often suffered from low potency due to inefficient intracellular phosphorylation.[2]

A significant breakthrough in the development of this compound was the application of the ProTide (pro-nucleotide) technology.[3][4] This approach involves masking the phosphate group of the nucleotide with a phosphoramidate moiety, which enhances cell permeability and facilitates the delivery of the nucleoside monophosphate into hepatocytes.[3][4] Once inside the liver cells, the ProTide is metabolized to the active triphosphate form.[5]

Pharmasset's promising results with PSI-7977 led to its acquisition by Gilead Sciences in 2011 for approximately $11 billion.[2] Gilead continued the development, and in 2013, this compound, under the brand name Sovaldi, received FDA approval.[2]

Logical Flow of Discovery

cluster_0 Preclinical Development cluster_1 Clinical Development Target_Identification Target Identification: HCV NS5B Polymerase SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Identification->SAR_Studies Informs ProTide_Tech Application of ProTide Technology SAR_Studies->ProTide_Tech Leads to Lead_Compound Lead Compound Identification: PSI-7977 (this compound) ProTide_Tech->Lead_Compound Enables Phase_I Phase I Trials: Safety & Pharmacokinetics Lead_Compound->Phase_I Advances to Phase_II Phase II Trials: Dose-Ranging & Efficacy Phase_I->Phase_II Successful completion Phase_III Phase III Trials: Pivotal Efficacy & Safety Phase_II->Phase_III Successful completion FDA_Approval FDA Approval Phase_III->FDA_Approval Successful completion cluster_0 Extracellular cluster_1 Hepatocyte Sofosbuvir_Ext This compound (Oral Administration) Sofosbuvir_Int This compound Sofosbuvir_Ext->Sofosbuvir_Int Absorption Metabolite_1 Intermediate Metabolite Sofosbuvir_Int->Metabolite_1 CatA/CES1 Monophosphate Uridine Monophosphate Analogue Metabolite_1->Monophosphate HINT1 Diphosphate Diphosphate Analogue Monophosphate->Diphosphate Kinases GS331007 GS-331007 (Inactive Metabolite) Monophosphate->GS331007 Dephosphorylation Triphosphate GS-461203 (Active Triphosphate) Diphosphate->Triphosphate Kinases NS5B HCV NS5B Polymerase Triphosphate->NS5B Inhibits RNA_Chain Nascent Viral RNA NS5B->RNA_Chain Incorporation Termination RNA Chain Termination RNA_Chain->Termination Cell_Culture Maintain HCV Replicon Cell Line Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with this compound Cell_Seeding->Treatment Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Treatment Incubation Incubate for 72 hours Treatment->Incubation Luciferase_Assay Perform Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Analyze Data and Calculate EC50 Luciferase_Assay->Data_Analysis

References

The Genesis of a Cure: An In-depth Technical Guide to the Early Development of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sofosbuvir (formerly PSI-7977) marked a paradigm shift in the treatment of Chronic Hepatitis C (CHC), transforming it from a debilitating chronic condition managed with poorly tolerated interferon-based therapies to a curable disease. This document provides a comprehensive technical overview of the early development of this compound, from its discovery and preclinical evaluation to the pivotal clinical trials that led to its approval. We delve into the core science, including detailed experimental protocols, extensive quantitative data from key studies, and visualizations of the critical pathways and timelines that defined its path to becoming a cornerstone of modern Hepatitis C virus (HCV) therapy.

Discovery and Preclinical Development

A Timeline of Innovation

The journey of this compound from a laboratory concept to a revolutionary medicine was marked by key scientific and corporate milestones. The timeline below illustrates the accelerated development of this first-in-class nucleotide analog NS5B polymerase inhibitor.

Sofosbuvir_Timeline cluster_Discovery Discovery (Pharmasset) cluster_Acquisition Acquisition & Development (Gilead) cluster_Approval Regulatory Milestones d2007 2007: Discovery of PSI-7977 by Michael Sofia's team d2010 2010: First-in-human clinical trials begin d2007->d2010 Preclinical Development a2011 Nov 2011: Gilead Sciences acquries Pharmasset for ~$11B d2010->a2011 Early Clinical Data p2_start 2012: Initiation of Phase 2/3 trials a2011->p2_start Integration & Strategy nda2013 Apr 2013: New Drug Application (NDA) submitted to FDA p2_start->nda2013 Pivotal Trials bt2013 Oct 2013: Granted FDA Breakthrough Therapy Designation nda2013->bt2013 fda2013 Dec 6, 2013: FDA Approval (Sovaldi®) bt2013->fda2013 Priority Review

Caption: Key milestones in the development and approval timeline of this compound.
Mechanism of Action: A Prodrug Approach

This compound is a phosphoramidate prodrug designed for efficient delivery to the liver, the primary site of HCV replication. Once inside hepatocytes, it undergoes a multi-step enzymatic conversion to its pharmacologically active form, GS-461203 (a uridine nucleotide analog triphosphate).[1][2][3] This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA strand by the HCV NS5B RNA-dependent RNA polymerase. The incorporation of GS-461203 acts as a chain terminator, halting viral replication.[3][4]

The intracellular activation pathway is a critical aspect of this compound's design, bypassing the rate-limiting first phosphorylation step that often hinders the activity of other nucleoside analogs.

Metabolic_Activation This compound This compound (PSI-7977) (Prodrug) metabolite_x Intermediate Metabolite This compound->metabolite_x Cathepsin A / Carboxylesterase 1 (CES1) (Ester Hydrolysis) psi_352707 Alaninyl Phosphate Metabolite (PSI-352707) metabolite_x->psi_352707 Intramolecular Displacement monophosphate Uridine Monophosphate (GS-331007 MP / PSI-7411) psi_352707->monophosphate Histidine Triad Nucleotide-Binding Protein 1 (HINT1) diphosphate Uridine Diphosphate (GS-331007 DP / PSI-7410) monophosphate->diphosphate UMP-CMP Kinase inactive_metabolite Inactive Metabolite (GS-331007) (Major circulating form) monophosphate->inactive_metabolite Dephosphorylation triphosphate Active Uridine Triphosphate (GS-461203 / PSI-7409) diphosphate->triphosphate Nucleoside Diphosphate Kinase (NDPK) hcv_rna HCV RNA Replication triphosphate->hcv_rna Incorporation by NS5B Polymerase (Chain Termination)

Caption: Intracellular metabolic activation pathway of this compound.
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models (rats, dogs, and monkeys) demonstrated that oral administration of this compound led to high concentrations of the active triphosphate metabolite in the liver, confirming the liver-targeting design of the prodrug.[1] The major circulating metabolite was the inactive nucleoside GS-331007, which accounts for over 90% of the systemic drug-related material exposure.[4]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay was fundamental in determining the inhibitory activity of the active triphosphate metabolite (GS-461203) against the viral polymerase.

Objective: To measure the 50% inhibitory concentration (IC₅₀) of a compound against recombinant HCV NS5B RNA-dependent RNA polymerase.

Methodology:

  • Enzyme and Template Preparation: Purified, recombinant HCV NS5B protein (e.g., from genotype 1b) is used. A synthetic RNA template, such as a poly(A) template with a biotinylated oligo(U) primer, is prepared.

  • Reaction Mixture: A typical reaction mixture (total volume of 50-100 µL) is assembled in a 96-well plate and contains:

    • Buffer: 20 mM Tris-HCl (pH 7.5) or HEPES (pH 8.0).

    • Salts: 5 mM MgCl₂, 100 mM Ammonium Acetate.

    • Reducing Agent: 1 mM Dithiothreitol (DTT).

    • Enzyme: 2-10 nM purified NS5B protein.

    • Template/Primer: 10 µg/mL poly(A) / 250 nM oligo(U).

    • Nucleotides: A mix of ATP, CTP, GTP, and UTP, with one nucleotide being radiolabeled (e.g., [³H]UTP at 0.5 µCi).

    • Test Compound: Serial dilutions of the active triphosphate (GS-461203) in DMSO (final DMSO concentration ≤5%).

    • RNase Inhibitor: 0.2 U/µL RNasin.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 30-37°C for 60-120 minutes.

  • Termination and Detection: The reaction is stopped by adding EDTA. The newly synthesized, radiolabeled RNA product is captured (e.g., via filtration on DEAE filter mats or streptavidin-coated scintillation proximity assay beads) and quantified using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is plotted against the compound concentration. The IC₅₀ value is calculated using a non-linear regression model (four-parameter logistic fit). In such assays, GS-461203 demonstrated IC₅₀ values in the low micromolar range (0.7 to 2.6 µM) against polymerases from HCV genotypes 1b, 2a, 3a, and 4a.

HCV Replicon Assay

This cell-based assay was crucial for evaluating the antiviral activity of the prodrug this compound (PSI-7977) in a cellular context that includes drug uptake and metabolic activation.

Objective: To measure the 50% effective concentration (EC₅₀) of a compound required to inhibit HCV RNA replication in a human hepatoma cell line.

Methodology:

  • Cell Line: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is used. These replicons typically contain the HCV non-structural genes (NS3 to NS5B) necessary for replication and a reporter gene, such as Firefly Luciferase, for easy quantification.

  • Cell Seeding: Replicon-containing cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (this compound) is serially diluted in cell culture medium and added to the cells. A vehicle control (DMSO) is included.

  • Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for HCV replication and the manifestation of the inhibitor's effect.

  • Luciferase Assay:

    • After incubation, the culture medium is removed, and cells are washed with PBS.

    • Cells are lysed using a specific lysis buffer (e.g., Renilla Lysis Buffer).

    • Luciferase substrate is added to the lysate.

    • The resulting luminescence, which is directly proportional to the level of HCV replicon RNA, is measured using a luminometer.

  • Data Analysis: Luminescence values are plotted against compound concentration to determine the EC₅₀. In these assays, this compound (PSI-7977) demonstrated potent activity with EC₅₀ values in the nanomolar range against replicons from various genotypes.

Clinical Development

The clinical development of this compound was characterized by a rapid and efficient progression through Phase 1, 2, and 3 trials, facilitated by its high potency, pangenotypic activity, and favorable safety profile.

Clinical_Workflow cluster_Phase1 Phase 1 cluster_Phase2 Phase 2 cluster_Phase3 Phase 3 cluster_Regulatory Regulatory Submission p1 Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers p2a Dose-Ranging & Proof-of-Concept in HCV Patients (e.g., ATOMIC, ELECTRON) p1->p2a Favorable Safety p2b Evaluation in Combination with other agents (RBV, Peg-IFN) p2a->p2b Demonstrated Efficacy p3 Pivotal Efficacy & Safety Trials (NEUTRINO, FISSION, POSITRON, FUSION) p2b->p3 Optimized Regimens sub NDA Submission p3->sub Positive SVR12 Data rev FDA Review & Approval sub->rev Priority Review

Caption: High-level workflow of this compound's clinical development program.
Human Pharmacokinetics

Clinical pharmacology studies established the pharmacokinetic profile of this compound and its primary inactive metabolite, GS-331007.

ParameterThis compound (Parent Drug)GS-331007 (Inactive Metabolite)
Tₘₐₓ (Time to Peak Concentration) ~0.5 - 2 hours~2 - 4 hours
Terminal Half-life (t₁/₂) ~0.4 hours~27 hours
Plasma Protein Binding 61 - 65%Minimal
Primary Route of Elimination Hepatic MetabolismRenal Excretion (~80% of dose)
Effect of Food (High-Fat Meal) No clinically significant effectNo clinically significant effect

Data compiled from multiple pharmacokinetic studies.[5][6][7]

Phase 3 Clinical Trial Results

The approval of this compound was supported by data from several pivotal Phase 3 studies (NEUTRINO, FISSION, POSITRON, and FUSION), which demonstrated high rates of Sustained Virologic Response 12 weeks after completion of therapy (SVR12).

Table 1: Efficacy (SVR12) in Key Phase 3 Trials of this compound

Trial NamePatient PopulationHCV Genotype(s)Treatment RegimenNOverall SVR12 RateSVR12 by Cirrhosis Status
NEUTRINO Treatment-Naïve1, 4, 5, 6SOF + Peg-IFN + RBV (12 wks)32790%Cirrhosis: 80% No Cirrhosis: 92%
FISSION Treatment-Naïve2, 3SOF + RBV (12 wks)25667% (GT2: 97%, GT3: 56%)Cirrhosis: 47% No Cirrhosis: 72%
Peg-IFN + RBV (24 wks)24367% (GT2: 78%, GT3: 63%)* Cirrhosis: 38% No Cirrhosis: 74%*
POSITRON IFN-Ineligible/-Intolerant2, 3SOF + RBV (12 wks)20778% (GT2: 93%, GT3: 61%)Cirrhosis: 61% No Cirrhosis: 81%
FUSION Treatment-Experienced2, 3SOF + RBV (12 wks)10350% (GT2: 86%, GT3: 30%)Cirrhosis: 31% No Cirrhosis: 61%
SOF + RBV (16 wks)9873% (GT2: 94%, GT3: 62%)Cirrhosis: 66% No Cirrhosis: 76%
VALENCE Treatment-Naïve or -Experienced2SOF + RBV (12 wks)7393%Cirrhosis: 82% No Cirrhosis: 94%
3SOF + RBV (24 wks)25085%Cirrhosis: 68% No Cirrhosis: 91%

SOF: this compound 400 mg once daily; RBV: Ribavirin; Peg-IFN: Pegylated Interferon. Data compiled from primary trial publications and regulatory filings.[1][2][8][9][10][11][12][13]

Conclusion

The early development of this compound represents a triumph of rational drug design and efficient clinical evaluation. The creation of a liver-targeting phosphoramidate prodrug successfully overcame the limitations of previous nucleoside analogs. Preclinical studies rapidly established a potent, pangenotypic mechanism of action with a high barrier to resistance. This was followed by a well-orchestrated series of Phase 2 and 3 clinical trials that confirmed its high efficacy and favorable safety profile across diverse patient populations. The data generated during this period not only secured the rapid approval of this compound but also laid the groundwork for the subsequent development of interferon-free, all-oral combination therapies that have revolutionized the treatment of chronic hepatitis C.

References

In Vitro Pharmacokinetics and Pharmacodynamics of Sofosbuvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro pharmacokinetic and pharmacodynamic properties of sofosbuvir, a direct-acting antiviral agent that is a cornerstone of modern hepatitis C virus (HCV) therapy. This compound is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It is administered as a prodrug that undergoes intracellular conversion to its pharmacologically active triphosphate form, which then acts as a chain terminator during viral RNA replication.[2][3][4] This guide details its mechanism of action, antiviral activity, resistance profile, metabolic pathway, and cytotoxicity, supported by quantitative data, experimental protocols, and visual diagrams.

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by its potent inhibition of HCV replication across multiple genotypes and a high barrier to resistance.

Mechanism of Action

This compound (GS-7977) is a phosphoramidate prodrug designed to efficiently deliver its active nucleoside analog into hepatocytes.[5] Once inside the cell, it is metabolized to the active uridine triphosphate analog, GS-461203.[6] This active metabolite mimics the natural uridine triphosphate substrate of the HCV NS5B polymerase.[7] When GS-461203 is incorporated into the nascent viral RNA strand, it leads to obligate chain termination, thereby halting viral replication.[4][8] This is due to the presence of a 2'-fluoro and 2'-C-methyl group on the ribose sugar, which sterically hinders the formation of the next phosphodiester bond.[4]

In Vitro Antiviral Activity

This compound demonstrates potent, pangenotypic activity against HCV in vitro.[1][2] Its efficacy is typically measured using HCV replicon systems, which are cell lines containing autonomously replicating subgenomic or full-length HCV RNA. The 50% effective concentration (EC₅₀) is a standard measure of its antiviral potency. This compound has also shown inhibitory activity against other RNA viruses in vitro.[7][9][10][11]

Table 1: In Vitro Antiviral Activity of this compound

Virus/Genotype Assay System Cell Line EC₅₀ (nM) Reference(s)
HCV Genotype 1b Replicon Huh-7 40 - 90 [5][12]
HCV Genotype 2a Replicon Huh-7 32 - 100 [12]
HCV Genotype 3a Replicon Huh-7 50 [13][14]
HCV Genotype 4a Replicon Huh-7 40 - 130 [12]
HCV Genotype 5a Replicon Huh-7 15 [13][14]
HCV Genotype 6a Replicon Huh-7 120 [13][14]
Hepatitis A Virus (HAV) Reporter System Huh-7.5.1 6,300 - 9,900 [11]
Yellow Fever Virus (YFV) Antiviral Assay Huh-7 3,700 [15]
SARS-CoV-2 Antiviral Assay Calu-3 ~10,000 [9]

| Hepatitis E Virus (HEV) | Replicon | Huh-7 | >1,000 |[10] |

In Vitro Resistance Profile

The primary resistance-associated substitution (RAS) for this compound is S282T in the NS5B polymerase.[13][14] This mutation has been selected for in vitro across all major HCV genotypes following prolonged exposure to the drug.[13][14] While the S282T substitution confers reduced susceptibility to this compound, it also typically impairs the replication capacity of the virus.[13][14] Other substitutions have been observed but have a much smaller impact on this compound susceptibility.[13][14]

Table 2: In Vitro Resistance Profile of this compound

HCV Genotype Resistance-Associated Substitution Fold-Change in EC₅₀ Reference(s)
Genotypes 1-6 S282T 2.4 to 19.4 [12][13][14]

| Genotype 6a | N237S | 2.5 |[13][14] |

Pharmacokinetics

The in vitro pharmacokinetics of this compound are centered on its intracellular activation pathway and its permeability characteristics.

Intracellular Metabolism and Activation

This compound is a class 3 compound, characterized by high solubility and low permeability.[16] Its activation is a multi-step enzymatic process that occurs within hepatocytes.[5][17]

  • Initial Hydrolysis : The prodrug's carboxyl ester moiety is first hydrolyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1) to form an intermediate metabolite.[5][8][18]

  • Phosphoramidate Cleavage : The histidine triad nucleotide-binding protein 1 (HINT1) then cleaves the phosphoramidate bond, releasing the monophosphate form of the nucleoside analog (GS-606965).[5]

  • Phosphorylation : Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate form, GS-461203.[8]

Dephosphorylation of the active triphosphate leads to the formation of the inactive nucleoside metabolite GS-331007, which is the major circulating metabolite found in plasma.[5][6] The active triphosphate metabolite has been shown to have a long intracellular half-life of approximately 24 hours, contributing to the drug's sustained antiviral effect and allowing for once-daily dosing.[16]

G cluster_cell Hepatocyte This compound This compound (Prodrug) MetaboliteX Intermediate Metabolite This compound->MetaboliteX CatA / CES1 Monophosphate GS-606965 (Monophosphate) MetaboliteX->Monophosphate HINT1 Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate UMP-CMPK GS331007 GS-331007 (Inactive Metabolite) Monophosphate->GS331007 Dephosphorylation Triphosphate GS-461203 (Active Triphosphate) Diphosphate->Triphosphate NDPK Triphosphate->Monophosphate Phosphatases GS331007_ext GS-331007 (to Circulation) GS331007->GS331007_ext Efflux Sofosbuvir_ext This compound (Extracellular) Sofosbuvir_ext->this compound Uptake G A Seed Huh-7 cells with HCV replicon C Add drug dilutions to cells and incubate for 72h A->C B Prepare serial dilutions of this compound B->C D Parallel Plate for Cytotoxicity Assay (XTT/MTT) C->D E Lyse cells and measure Luciferase activity C->E F Extract RNA and perform RT-qPCR for HCV RNA C->F I Determine CC50 from cytotoxicity data D->I G Calculate % inhibition vs. untreated control E->G F->G H Plot dose-response curve and determine EC50 G->H G cluster_replication Normal Replication cluster_inhibition Inhibition NS5B HCV NS5B Polymerase GrowingStrand Growing RNA Strand NS5B->GrowingStrand incorporates Template RNA Template Template->NS5B NTPs Natural NTPs NTPs->NS5B SOF_TP This compound-TP (GS-461203) NS5B_inhib HCV NS5B Polymerase SOF_TP->NS5B_inhib TerminatedStrand Terminated RNA Strand NS5B_inhib->TerminatedStrand incorporates Template_inhib RNA Template Template_inhib->NS5B_inhib

References

An In-depth Technical Guide to the Prodrug Activation of Sofosbuvir in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir is a cornerstone of modern direct-acting antiviral (DAA) therapy for Hepatitis C Virus (HCV) infection.[1] As a phosphoramidate prodrug, it is designed to efficiently deliver its active nucleoside analog triphosphate into hepatocytes, the primary site of HCV replication.[2][3] This design bypasses the often inefficient initial phosphorylation step that limits the efficacy of many nucleoside analogs.[4] Successful intracellular delivery and subsequent multi-step metabolic activation are critical to its potent antiviral activity. This guide provides a detailed technical overview of the enzymatic cascade responsible for converting this compound into its pharmacologically active form, GS-461203, summarizes key quantitative data, outlines common experimental protocols for its study, and presents visual diagrams of the core pathways.

The Intracellular Metabolic Activation Pathway

Upon oral administration and absorption, this compound is rapidly taken up by hepatocytes where it undergoes a precise, multi-step enzymatic conversion to become an active inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[5][6] This activation cascade involves initial hydrolytic steps followed by sequential phosphorylation.

Step 1: Carboxyl Ester Hydrolysis

The first activation step is the hydrolysis of the carboxyl ester moiety of the phosphoramidate prodrug.[7] This reaction is efficiently catalyzed by two key human hepatic enzymes:

  • Cathepsin A (CatA) [2][7][8]

  • Carboxylesterase 1 (CES1) [2][7][9]

In vitro data suggests that CatA preferentially hydrolyzes the specific diastereomer of this compound, while CES1 does not exhibit such stereoselectivity.[10] This rapid cleavage results in the formation of an intermediate, referred to as Metabolite X.[6][9]

Step 2: Phosphoramidate Cleavage by HINT1

Following the initial hydrolysis, the L-alanine moiety is cleaved from the phosphorus center. This critical step is catalyzed by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) , a nucleoside phosphoramidase.[6][7][10] The action of HINT1 unmasks the phosphate group, yielding the key intermediate, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate (GS-331007 monophosphate).[6]

Step 3 & 4: Sequential Phosphorylation

The newly formed monophosphate is a substrate for the host cell's nucleotide kinase pathways, which complete the activation process through two sequential phosphorylation events.

  • Monophosphate to Diphosphate: Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK) catalyzes the phosphorylation of the monophosphate metabolite to its diphosphate form.[6][7][11]

  • Diphosphate to Triphosphate: Nucleoside Diphosphate Kinase (NDPK) adds the final phosphate group, converting the diphosphate into the pharmacologically active uridine analog triphosphate, GS-461203 .[6][7][12]

Once formed, GS-461203 acts as a defective substrate for the HCV NS5B polymerase. Its incorporation into the nascent viral RNA strand leads to chain termination, effectively halting viral replication.[3][5][13]

Deactivation and Formation of GS-331007

The active triphosphate (GS-461203) and its precursors can be dephosphorylated, leading to the formation of the nucleoside metabolite GS-331007.[4][7] This metabolite is pharmacologically inactive against HCV because it is not efficiently re-phosphorylated by cellular kinases.[6][14] GS-331007 is the major circulating drug-related species found in plasma, accounting for over 90% of systemic exposure, and is primarily eliminated via the kidneys.[13][15][16]

Sofosbuvir_Activation_Pathway cluster_hepatocyte Hepatocyte cluster_plasma Systemic Circulation SOF This compound (Prodrug) MetX Metabolite X (Alanine Intermediate) SOF->MetX CatA / CES1 (Hydrolysis) MP GS-331007-MP (Monophosphate) MetX->MP HINT1 (Cleavage) DP GS-331007-DP (Diphosphate) MP->DP UMP-CMPK Inactive GS-331007 (Inactive Nucleoside) MP->Inactive Dephosphorylation TP GS-461203 (Active Triphosphate) DP->TP NDPK Polymerase HCV NS5B Polymerase (Inhibition & Chain Termination) TP->Polymerase Inactive_Plasma GS-331007 (Major Circulating Metabolite) Inactive->Inactive_Plasma Efflux

Caption: Intracellular metabolic activation pathway of this compound in hepatocytes.

Quantitative Data Summary

The pharmacokinetic properties of this compound and its metabolites are crucial for understanding its clinical efficacy and safety profile.

Table 1: Pharmacokinetic Parameters of this compound and Metabolites
AnalyteTmax (post-dose)Terminal Half-life (T½)Plasma Protein BindingPrimary Elimination Route
This compound 0.5 - 2 hours[1][4]~0.4 hours[1][4]61 - 65%[4]Hepatic Metabolism
GS-331007 2 - 4 hours[4]~27 hours[1][4]Minimal[4]Renal Excretion (~80%)[1][13]
Data compiled from multiple clinical pharmacology studies.
Table 2: Intracellular Concentrations of this compound Anabolites
MetaboliteCell TypeMedian ConcentrationHalf-life
GS-331007-MP Human PBMCs220 fmol/10⁶ cells[17]14 hours[17]
GS-331007-DP Human PBMCs70.2 fmol/10⁶ cells[17]Not Determined
GS-461203 (TP) Human PBMCs859 fmol/10⁶ cells[17]26 hours[17]
Total Metabolites Human Liver Tissue77.1 µM[18]>24 hours (TP)[9]
(PBMCs: Peripheral Blood Mononuclear Cells). Concentrations in PBMCs were measured in patients on this compound therapy.[17] Liver tissue concentrations were measured in patients administered this compound prior to liver transplantation.[18]

Experimental Protocols for Metabolite Analysis

The quantification of this compound and its charged, polar phosphate anabolites in biological matrices requires specialized and highly sensitive analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[19]

Sample Collection and Preparation
  • Matrix Collection: Samples can include plasma, peripheral blood mononuclear cells (PBMCs), or liver tissue biopsies/explants.[17][18]

  • Intracellular Metabolite Extraction: To analyze intracellular concentrations, cells (e.g., hepatocytes, PBMCs) must be lysed. A common procedure involves:

    • Washing cells to remove extracellular contaminants.

    • Addition of a cold organic solvent, typically methanol or acetonitrile, to precipitate proteins and lyse the cells.[20]

    • Vortexing and centrifugation to pellet the precipitated proteins.[19]

    • The resulting supernatant, containing the metabolites, is collected for analysis.[19]

  • Solid-Phase Extraction (SPE): For complex matrices or to concentrate the analytes, SPE may be employed. Anion-exchange cartridges can be used to separate the different phosphate moieties.[14]

Analytical Methodology: LC-MS/MS

A typical LC-MS/MS workflow is designed to separate the parent drug from its structurally similar metabolites and quantify them with high precision.

  • Chromatographic Separation:

    • Technique: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is used.[21][22]

    • Column: A reverse-phase column (e.g., C18) is commonly used for separation.[22]

    • Mobile Phase: An isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is employed. Ion-pairing agents may be used to improve the retention of the highly polar phosphate metabolites.[17][23]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI), typically in positive mode, is used to generate ions of the analytes.[22]

    • Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[20] For example:

      • This compound: m/z 530.2 → 243.2

      • GS-331007: m/z 261.1 → 113.1[20]

  • Quantification: Analyte concentrations are determined by comparing the peak area ratio of the analyte to a known concentration of a stable isotope-labeled internal standard against a calibration curve.[19]

Alternative Analytical Techniques

  • ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This technique can be used for the purity determination of organophosphorus compounds like this compound.[24][25] While less sensitive than LC-MS/MS for biological quantification, it can provide valuable structural information and is used in assessing hepatic metabolic processes.[25][26]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification A Sample Collection (Plasma, PBMCs, Liver Tissue) B Protein Precipitation (e.g., cold Methanol) A->B C Centrifugation B->C D Supernatant Collection C->D E LC Separation (e.g., UPLC C18 Column) D->E Injection F MS/MS Detection (ESI+, MRM Mode) E->F G Data Analysis (Peak Area Ratio vs. Cal Curve) F->G Result Quantified Metabolite Concentrations G->Result

Caption: General experimental workflow for this compound metabolite analysis.

Conclusion

The transformation of this compound from an orally administered prodrug to the active triphosphate GS-461203 within hepatocytes is a highly efficient and orchestrated process mediated by a specific sequence of host enzymes. This elegant prodrug strategy is fundamental to the drug's potent, pangenotypic anti-HCV activity. A thorough understanding of this activation pathway, supported by robust quantitative and bioanalytical methods like LC-MS/MS, is essential for ongoing drug development, clinical pharmacology studies, and the optimization of antiviral therapies. The potential for altered metabolic activation, for instance in patients with liver steatosis, underscores the importance of continued research in this area.[6][27]

References

In Vitro Pangenotypic Activity of Sofosbuvir Against Hepatitis C Virus Genotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir is a cornerstone of modern antiviral therapy against the Hepatitis C virus (HCV). As a direct-acting antiviral (DAA), it exhibits potent and pangenotypic activity by targeting the viral NS5B RNA-dependent RNA polymerase. This technical guide provides an in-depth analysis of the in vitro activity of this compound across various HCV genotypes. It consolidates key quantitative data on its antiviral potency, details the experimental protocols used for its evaluation, and presents visual representations of its mechanism of action and the methodologies for its assessment. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with this compound being a pivotal component of numerous therapeutic regimens. This compound is a nucleotide analog prodrug that, after intracellular metabolism to its active triphosphate form, acts as a chain terminator for the HCV NS5B polymerase, an enzyme essential for viral replication. A key attribute of this compound is its pangenotypic activity, demonstrating efficacy against all six major HCV genotypes. This guide delves into the in vitro data that substantiates this broad-spectrum activity.

Mechanism of Action

This compound (formerly GS-7977) is a phosphoramidate prodrug of a uridine nucleotide analog. Upon oral administration, it undergoes intracellular conversion to its pharmacologically active form, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (GS-461203). This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent HCV RNA strand by the NS5B polymerase. The presence of a 2'-methyl group on the ribose sugar sterically hinders the addition of the next nucleotide, thereby causing premature termination of RNA chain elongation and halting viral replication. The high degree of conservation in the active site of the NS5B polymerase across different HCV genotypes is the molecular basis for this compound's pangenotypic activity.

Data Presentation: In Vitro Antiviral Activity

The in vitro potency of this compound is typically quantified by its 50% effective concentration (EC50) and 95% effective concentration (EC95), which represent the drug concentrations required to inhibit 50% and 95% of viral replication, respectively. These values are determined using HCV replicon assays.

This compound EC50 Values Against Wild-Type HCV Genotypes

The following table summarizes the mean EC50 values of this compound against chimeric replicons containing the full-length NS5B coding region from various HCV genotypes and subtypes.

HCV Genotype/SubtypeMean EC50 (nM)
1a40
1b110
2a32
2b50
3a50
4a40
4d30
5a40
6a40

Data sourced from a study assessing 479 HCV-infected, treatment-naïve patient samples. While there was some variation among patient isolates, the 95th percentile for any genotype did not exceed an EC50 of 189 nM.[1]

This compound EC95 Values
In Vitro Resistance Profile

The primary resistance-associated substitution (RAS) for this compound is the S282T mutation in the NS5B polymerase. In vitro studies have shown that this substitution confers a 2.4- to 19.4-fold reduction in susceptibility to this compound across genotypes 1 to 6.[3] Despite this, the S282T mutation significantly impairs viral replication fitness, making it rare in clinical settings.[3]

Experimental Protocols

The in vitro activity of this compound is predominantly evaluated using the HCV replicon system. This system utilizes human hepatoma (Huh-7) cells that harbor autonomously replicating subgenomic or full-length HCV RNA molecules (replicons).

HCV Replicon Assay for EC50/EC95 Determination

Objective: To determine the concentration of this compound that inhibits HCV replication by 50% (EC50) and 95% (EC95).

Materials:

  • Cell Line: Huh-7 human hepatoma cells or their derivatives.

  • HCV Replicons: Chimeric replicon constructs containing the NS5B coding region from different HCV genotypes. These replicons often include a reporter gene, such as firefly luciferase, for ease of quantification.

  • Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, G418 (for stable replicon cell line maintenance), this compound, and a luciferase assay system.

Methodology:

  • Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.

  • Treatment: The culture medium is replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of HCV Replication: After incubation, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.

  • Data Analysis: The percentage of replication inhibition is calculated relative to the vehicle control. The EC50 and EC95 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that reduces the viability of the host cells by 50% (CC50).

Materials:

  • Cell Line: Parental Huh-7 cells (without the HCV replicon).

  • Reagents: DMEM, FBS, penicillin-streptomycin, this compound, and a cell viability reagent (e.g., MTT or MTS).

Methodology:

  • Cell Seeding: Parental Huh-7 cells are seeded into 96-well plates.

  • Treatment: The cells are treated with the same serial dilutions of this compound as in the replicon assay.

  • Incubation: The plates are incubated for the same duration as the replicon assay (48-72 hours).

  • Cell Viability Assessment: A cell viability reagent (e.g., MTT) is added to the wells. The conversion of the reagent by metabolically active cells results in a colorimetric change that is measured using a microplate reader.

  • Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability.

The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Mandatory Visualizations

This compound Metabolic Activation Pathway

Sofosbuvir_Activation cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte This compound This compound (Prodrug) Metabolite_X Metabolite X (GS-331007 Alanine Metabolite) This compound->Metabolite_X  Cathepsin A /  Carboxylesterase 1 GS_331007 GS-331007 (Monophosphate) Metabolite_X->GS_331007 HINT1 Diphosphate Diphosphate Metabolite GS_331007->Diphosphate UMP-CMPK1 GS_461203 GS-461203 (Active Triphosphate) Diphosphate->GS_461203 NDPK HCV_RNA_Replication HCV RNA Replication GS_461203->HCV_RNA_Replication  Inhibits NS5B Polymerase  (Chain Termination)

Caption: Intracellular metabolic activation pathway of this compound.

Experimental Workflow for In Vitro Activity Assessment

HCV_Replicon_Assay_Workflow cluster_assay HCV Replicon Assay Start Start Seed_Cells Seed Huh-7 cells with HCV replicon in 96-well plates Start->Seed_Cells Adherence Incubate for 24h (Cell Adherence) Seed_Cells->Adherence Treat_Cells Replace medium with This compound dilutions Adherence->Treat_Cells Prepare_Drug Prepare serial dilutions of this compound Prepare_Drug->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Lyse_Cells Lyse cells and add luciferase substrate Incubate_Treatment->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Data Analysis: Calculate EC50/EC95 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining this compound's in vitro antiviral activity.

Conclusion

The in vitro data robustly supports the pangenotypic activity of this compound against all major HCV genotypes. Its potent inhibition of the highly conserved NS5B polymerase, coupled with a high barrier to resistance, underscores its critical role in HCV therapy. The standardized HCV replicon assay provides a reliable platform for evaluating the antiviral efficacy of this compound and other direct-acting antivirals. This technical guide consolidates the key findings and methodologies that are fundamental to understanding the in vitro profile of this compound, providing a valuable resource for the ongoing research and development of novel anti-HCV agents.

References

Sofosbuvir: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, marketed under the brand name Sovaldi among others, is a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection.[1] As a direct-acting antiviral (DAA) agent, it has revolutionized therapy by offering a highly effective and well-tolerated oral regimen.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is a nucleotide analog prodrug.[3] Its chemical structure is designed to facilitate oral bioavailability and efficient delivery to the liver, the primary site of HCV replication.

IdentifierValue
IUPAC Name propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[4]
SMILES String C--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1--INVALID-LINK--N2C=CC(=O)NC2=O)(C)F">C@HO)OC3=CC=CC=C3[5]
CAS Number 1190307-88-0[4]
Molecular Formula C22H29FN3O9P[4][6]
PubChem CID 45375808[4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, absorption, and distribution.

PropertyValue
Molecular Weight 529.45 g/mol [7]
Appearance White to off-white crystalline solid[8]
Melting Point 94–125 ºC (depends on crystalline polymorph)[8]
Solubility ≥ 2 mg/mL across the pH range of 2-7.7 at 37 °C; slightly soluble in water.[9]
pKa 9.3
LogP 1.62

Mechanism of Action

This compound is a potent and specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3][10] It acts as a chain terminator, halting the synthesis of viral RNA.[11]

This compound This compound (Prodrug) Active_Metabolite GS-461203 (Active Triphosphate) This compound->Active_Metabolite Intracellular Metabolism NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Incorporation RNA_Chain Nascent Viral RNA Chain NS5B->RNA_Chain RNA Synthesis Termination Chain Termination (Viral Replication Blocked) RNA_Chain->Termination This compound Incorporation

Caption: Mechanism of action of this compound.

Metabolic Activation Pathway

This compound is a prodrug that requires intracellular metabolism to its active triphosphate form, GS-461203.[11][12] This multi-step process occurs within hepatocytes and is catalyzed by several host enzymes.

cluster_hepatocyte Hepatocyte This compound This compound Metabolite_X Metabolite X This compound->Metabolite_X Carboxylesterase 1 Cathepsin A Monophosphate GS-331007 Monophosphate Metabolite_X->Monophosphate HINT1 Diphosphate GS-331007 Diphosphate Monophosphate->Diphosphate UMP-CMP Kinase Triphosphate GS-461203 (Active Triphosphate) Diphosphate->Triphosphate NDPK

Caption: Metabolic activation of this compound.

Experimental Protocols

NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 20 mM HEPES, pH 8.0), divalent cations (e.g., 1.5 mM MnCl2), a reducing agent (e.g., 1 mM DTT), ribonucleotides (GTP, CTP, ATP, and UTP), a labeled nucleotide (e.g., [α-33P]UTP), an RNA template/primer, and purified recombinant NS5B polymerase.[13][14]

  • Compound Addition: this compound or other test compounds are serially diluted and added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of the NS5B enzyme and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.

  • Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated.

cluster_workflow NS5B Polymerase Inhibition Assay Workflow Start Prepare Reaction Mixture Add_Compound Add this compound Start->Add_Compound Incubate Incubate with NS5B Add_Compound->Incubate Stop_Reaction Stop Reaction & Precipitate RNA Incubate->Stop_Reaction Quantify Quantify Radioactivity Stop_Reaction->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: NS5B polymerase inhibition assay workflow.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV replication in a cellular context.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured. These replicons typically contain a reporter gene, such as luciferase, to quantify viral replication.[15]

  • Compound Treatment: The cells are treated with serial dilutions of this compound or other test compounds.

  • Incubation: The treated cells are incubated for a period (e.g., 48-72 hours) to allow for HCV replication and the antiviral effect of the compound to take place.

  • Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The signal from the reporter gene is proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed to determine the concentration of the compound that is toxic to the host cells.

  • Data Analysis: The concentration of the compound that inhibits 50% of HCV replication (EC50) and the 50% cytotoxic concentration (CC50) are calculated to determine the selectivity index (CC50/EC50).[15]

cluster_workflow HCV Replicon Assay Workflow Start Culture HCV Replicon Cells Treat_Cells Treat with this compound Start->Treat_Cells Incubate Incubate Cells Treat_Cells->Incubate Measure_Reporter Measure Reporter Gene Activity Incubate->Measure_Reporter Assess_Cytotoxicity Assess Cytotoxicity Incubate->Assess_Cytotoxicity Analyze Calculate EC50 & CC50 Measure_Reporter->Analyze Assess_Cytotoxicity->Analyze

Caption: HCV replicon assay workflow.

Conclusion

This compound's well-defined chemical structure and favorable physicochemical properties contribute to its success as an oral antiviral agent. Its targeted mechanism of action as a prodrug that inhibits the HCV NS5B polymerase with high specificity provides a potent and safe therapeutic option for patients with chronic hepatitis C. The experimental protocols outlined in this guide are fundamental for the continued research and development of novel antiviral therapies.

References

Preclinical Profile of Sofosbuvir and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of sofosbuvir, a direct-acting antiviral agent that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. The document focuses on the core preclinical data for this compound and its primary metabolites, the active triphosphate form GS-461203 and the major circulating, inactive nucleoside GS-331007. It is designed to be a comprehensive resource for professionals in the fields of virology, pharmacology, and drug development.

In Vitro Antiviral Activity and Cytotoxicity

This compound is a prodrug that is metabolized intracellularly to its active form, GS-461203, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] The in vitro antiviral activity of this compound has been evaluated in various HCV replicon systems, which are cell-based assays that measure the replication of subgenomic HCV RNA.[2]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and its active metabolite GS-461203 against different HCV genotypes and in various cell lines.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
HCV Genotype Mean EC50 (nM)
Genotype 1a40
Genotype 1b92
Genotype 2a32 - 120
Genotype 2b150
Genotype 3a50
Genotype 4a39 - 130
Genotype 5a40
Genotype 6a110

Data compiled from studies using chimeric replicons carrying the full-length NS5B coding region from treatment-naïve patients.[3]

Table 2: In Vitro Activity of GS-461203 against HCV NS5B Polymerase
HCV Genotype IC50 (µM)
Genotype 1b0.7
Genotype 2a2.3
Genotype 3a0.3
Genotype 4a0.4

IC50 values represent the concentration of GS-461203 required to inhibit the activity of recombinant NS5B polymerase by 50%.

Table 3: Cytotoxicity of this compound and GS-331007 in Human Cell Lines
Cell Line This compound CC50 (µM)
Huh-7> 100
HepG2> 100
CEM> 100
MT-2> 100
MRC-5> 100

CC50 values were determined after 5-7 days of incubation. GS-331007 showed no cytotoxicity at concentrations up to 100 µM.[4]

Experimental Protocols

HCV Replicon Assay

This assay is fundamental for determining the in vitro antiviral potency of compounds against HCV.

Methodology:

  • Cell Culture: Stably transfected human hepatoma cells (e.g., Huh-7) harboring HCV subgenomic replicons are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).

  • Compound Treatment: Cells are seeded in 96-well plates. After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compound (e.g., this compound).

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Quantification of HCV Replication: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) integrated into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the potential of a compound to cause cell death.

Methodology:

  • Cell Seeding: Human hepatoma cells (e.g., Huh-7 or HepG2) are seeded in 96-well plates at a predetermined density.

  • Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a period that mirrors the duration of the replicon assay (typically 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the water-insoluble formazan crystals formed by metabolically active cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Determination: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.[5]

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound

This compound is a phosphoramidate prodrug that must be metabolized within hepatocytes to its active triphosphate form, GS-461203. This multi-step process is crucial for its antiviral activity.

Sofosbuvir_Metabolism This compound This compound (Prodrug) Metabolite_X Metabolite X This compound->Metabolite_X Carboxylesterase 1 Cathepsin A GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007 Diphosphate GS_331007_MP->GS_331007_DP UMP-CMPK1 GS_331007 GS-331007 (Inactive Metabolite) GS_331007_MP->GS_331007 Dephosphorylation GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDPK Inhibition Inhibition GS_461203->Inhibition HCV NS5B Polymerase Inhibition Preclinical_Workflow In_Vitro_Studies In Vitro Studies HCV_Replicon_Assay HCV Replicon Assay (EC50) In_Vitro_Studies->HCV_Replicon_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) In_Vitro_Studies->Cytotoxicity_Assay Metabolism_Studies In Vitro Metabolism (Hepatocytes) In_Vitro_Studies->Metabolism_Studies In_Vivo_Studies In Vivo Studies In_Vitro_Studies->In_Vivo_Studies PK_Rodent Pharmacokinetics (Rodents) In_Vivo_Studies->PK_Rodent PK_Non_Rodent Pharmacokinetics (Non-Rodents) In_Vivo_Studies->PK_Non_Rodent Efficacy_Animal_Model Efficacy (HCV Chimeric Mice) In_Vivo_Studies->Efficacy_Animal_Model Toxicology_Studies Toxicology Studies In_Vivo_Studies->Toxicology_Studies Acute_Tox Acute Toxicity Toxicology_Studies->Acute_Tox Chronic_Tox Chronic Toxicity (NOAEL) Toxicology_Studies->Chronic_Tox

References

Target Validation of Sofosbuvir: An In-depth Technical Guide to its Action as an NS5B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a direct-acting antiviral agent that targets the virus's RNA-dependent RNA polymerase, Nonstructural Protein 5B (NS5B). This technical guide provides a comprehensive overview of the target validation of this compound as an NS5B inhibitor. It delves into the molecular mechanisms of action, presents key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for target validation, and illustrates the critical pathways and workflows involved. The validation of NS5B as a drug target and the subsequent development of this compound represent a landmark achievement in antiviral therapy, offering high cure rates across multiple HCV genotypes.[1][2][3]

The HCV NS5B Polymerase: A Prime Antiviral Target

The Hepatitis C virus is an RNA virus that relies on its own machinery for replication within host hepatocytes. Central to this process is the NS5B protein, an RNA-dependent RNA polymerase (RdRp) responsible for synthesizing new viral RNA genomes.[4] Several key characteristics make NS5B an ideal target for antiviral intervention:

  • Essential for Viral Replication: NS5B is indispensable for the HCV life cycle; its inhibition effectively halts viral replication.[4]

  • Viral Specificity: Mammalian cells do not possess an RNA-dependent RNA polymerase, minimizing the potential for off-target effects and associated toxicity.[5]

  • Conserved Active Site: The catalytic site of NS5B is highly conserved across different HCV genotypes, suggesting that inhibitors targeting this site could have broad, pan-genotypic activity.[3]

This compound: Mechanism of Action as an NS5B Inhibitor

This compound (formerly GS-7977) is a phosphoramidate prodrug of a uridine nucleotide analog.[3] Its mechanism of action involves several steps that culminate in the termination of HCV RNA synthesis.

  • Cellular Uptake and Metabolism: After oral administration, this compound is efficiently absorbed and enters hepatocytes. Inside the cell, the prodrug undergoes metabolic activation to form the pharmacologically active uridine triphosphate analog, GS-461203.[6]

  • Incorporation into Viral RNA: The active triphosphate form, GS-461203, mimics the natural uridine triphosphate (UTP) substrate of the NS5B polymerase.

  • Chain Termination: The NS5B polymerase incorporates GS-461203 into the nascent viral RNA strand. However, the presence of a 2'-methyl group on the ribose sugar of this compound sterically hinders the addition of the next nucleotide, effectively terminating the elongation of the RNA chain.[3] This premature termination prevents the synthesis of functional viral genomes, thereby inhibiting viral replication.

Quantitative Assessment of this compound's Activity

The potency and efficacy of this compound have been extensively evaluated through a battery of in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound Against HCV Genotypes
HCV Genotype/SubtypeMean EC50 (nM)95th Percentile EC50 (nM)
1a40101
1b110189
2a3268
2b41103
3a50120
4a130189
5a3875
6a45115

EC50 (50% effective concentration) values were determined using HCV replicon assays. Data compiled from multiple studies.[7]

Table 2: Impact of NS5B Resistance-Associated Substitutions (RASs) on this compound Susceptibility
NS5B SubstitutionFold-Change in EC50 (Range)
S282T2.4 - 19.4
N237S (Genotype 6a)2.5
L159FNo significant change
V321ANo significant change

Fold-change in EC50 is relative to the wild-type virus. Data is from in vitro replicon studies. The S282T substitution is the primary resistance-associated variant for this compound.[8][9][10]

Table 3: Sustained Virologic Response (SVR) Rates from Key Phase 3 Clinical Trials of this compound-Based Regimens
Trial NameHCV Genotype(s)Treatment RegimenSVR12 Rate
POSITRON2, 3This compound + Ribavirin (12 weeks)78%
FUSION2, 3This compound + Ribavirin (12 or 16 weeks)50% (12 weeks), 73% (16 weeks)
VALENCE2, 3This compound + Ribavirin (12 or 24 weeks)Genotype 2 (12 weeks): 93%, Genotype 3 (24 weeks): 84%
PHOTON-1 (HIV Co-infected)1, 2, 3This compound + Ribavirin (12 or 24 weeks)Genotype 1: 76%, Genotype 2: 88%, Genotype 3: 92%

SVR12 is defined as undetectable HCV RNA 12 weeks after the end of treatment.[11][12][13][14]

Experimental Protocols for Target Validation

The validation of this compound as an NS5B inhibitor relies on a series of well-defined experimental procedures.

NS5B Polymerase Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant NS5B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound's active triphosphate form (GS-461203) against HCV NS5B polymerase.

Methodology:

  • Expression and Purification of Recombinant NS5B:

    • The coding sequence for HCV NS5B (typically with a C-terminal truncation to improve solubility) is cloned into an expression vector (e.g., pET-28a(+)) with a purification tag (e.g., 6x-His).

    • The construct is transformed into a suitable expression host, such as E. coli BL21(DE3).

    • Protein expression is induced (e.g., with IPTG), and the cells are harvested and lysed.

    • The recombinant NS5B protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA column).[15][16]

  • RNA-Dependent RNA Polymerase (RdRp) Assay:

    • The assay is typically performed in a 96-well plate format.

    • A reaction mixture is prepared containing a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT), purified NS5B enzyme (e.g., 200 nM), and an RNA template/primer (e.g., a synthetic symmetrical substrate like LE-19).[17][18]

    • Serial dilutions of the test compound (GS-461203) are added to the wells.

    • The reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (rNTPs), including one radiolabeled rNTP (e.g., α-[32P]CTP).[17][18]

    • The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop buffer containing EDTA.

    • The newly synthesized radiolabeled RNA product is separated from unincorporated nucleotides (e.g., by gel electrophoresis on a denaturing polyacrylamide gel).

    • The amount of incorporated radioactivity is quantified using a phosphorimager.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a more physiologically relevant context by using human hepatoma cells that stably replicate a subgenomic portion of the HCV RNA.

Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting HCV RNA replication in cultured cells.

Methodology:

  • HCV Replicon Cell Lines:

    • Huh-7 human hepatoma cells are commonly used.

    • These cells are transfected with an in vitro transcribed subgenomic HCV RNA replicon. The replicon typically contains the HCV 5' and 3' untranslated regions (UTRs) and the genes for the nonstructural proteins (including NS5B) necessary for replication. A selectable marker (e.g., neomycin phosphotransferase) and/or a reporter gene (e.g., luciferase) are also included.[19]

    • Stable cell lines are selected by treating the transfected cells with a selection agent (e.g., G418).[19]

  • Antiviral Assay:

    • Replicon-containing cells are seeded into 96-well plates.

    • Serial dilutions of this compound are added to the cells.

    • The cells are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

    • The level of HCV RNA replication is quantified. This can be done in several ways:

      • RT-qPCR: Total cellular RNA is extracted, and the level of HCV RNA is measured by real-time reverse transcription-polymerase chain reaction.[4][20][21]

      • Reporter Gene Assay: If a luciferase reporter is present in the replicon, cell lysates are prepared, and luciferase activity is measured using a luminometer.

    • Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[22]

    • EC50 values are calculated by plotting the percentage of inhibition of HCV RNA replication against the drug concentration.

X-ray Crystallography

This technique provides high-resolution structural information on how this compound (in its active diphosphate or triphosphate form) binds to the NS5B polymerase.

Objective: To elucidate the three-dimensional structure of the this compound-NS5B complex to understand the molecular basis of inhibition.

Methodology:

  • Protein Expression and Purification: A highly pure and concentrated sample of recombinant HCV NS5B is prepared as described for the polymerase activity assay.

  • Crystallization:

    • The purified NS5B is co-crystallized with the active form of this compound (e.g., this compound diphosphate), an RNA primer-template duplex, and necessary metal ions (e.g., Mn2+).[23]

    • Crystallization is typically achieved through vapor diffusion methods, where the protein-ligand solution is allowed to equilibrate with a reservoir solution containing a precipitant, leading to the formation of protein crystals.

  • X-ray Diffraction Data Collection:

    • The protein crystals are exposed to a high-intensity X-ray beam (often from a synchrotron source).

    • The X-rays are diffracted by the atoms in the crystal, producing a diffraction pattern that is recorded on a detector.[23]

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the electron density map of the protein-ligand complex.

    • A molecular model is built into the electron density map and refined to obtain the final three-dimensional structure. The PDB ID 4WTG corresponds to the crystal structure of HCV NS5B in complex with this compound diphosphate.[23]

Visualizing Key Pathways and Workflows

Signaling Pathways and Experimental Workflows

Sofosbuvir_Mechanism_of_Action cluster_extracellular Extracellular cluster_hepatocyte Hepatocyte Sofosbuvir_Prodrug This compound (Prodrug) Sofosbuvir_Intracellular Intracellular this compound Sofosbuvir_Prodrug->Sofosbuvir_Intracellular Uptake Metabolism Metabolic Activation Sofosbuvir_Intracellular->Metabolism GS461203 GS-461203 (Active Triphosphate) Metabolism->GS461203 NS5B HCV NS5B Polymerase GS461203->NS5B Binds to active site Chain_Termination Chain Termination GS461203->Chain_Termination Replication HCV RNA Replication NS5B->Replication NS5B->Chain_Termination Incorporation Viral_RNA Viral RNA Synthesis Replication->Viral_RNA Chain_Termination->Replication Inhibits

Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_preclinical Preclinical & Clinical Validation Biochemical_Assay NS5B Polymerase Assay (IC50 Determination) Cell_Based_Assay HCV Replicon Assay (EC50 Determination) Biochemical_Assay->Cell_Based_Assay Lead_Compound Lead Compound (this compound) Cell_Based_Assay->Lead_Compound Crystallography X-ray Crystallography (Binding Mode) Clinical_Trials Clinical Trials (SVR Rates) Crystallography->Clinical_Trials Resistance_Studies Resistance Profiling (RAS Identification) Resistance_Studies->Clinical_Trials Approved_Drug Approved Drug Clinical_Trials->Approved_Drug Target_Identification Target Identification (HCV NS5B Polymerase) Target_Identification->Biochemical_Assay Lead_Compound->Crystallography Lead_Compound->Resistance_Studies

Resistance to this compound

While this compound has a high barrier to resistance, certain amino acid substitutions in the NS5B polymerase can reduce its susceptibility. The primary resistance-associated substitution (RAS) is S282T.[8][9] In vitro studies have shown that the S282T mutation can confer a 2.4- to 19.4-fold reduction in this compound susceptibility.[9] However, this mutation often impairs the replication capacity of the virus, making it less fit.[9] Other substitutions, such as L159F and V321A, have been identified in treatment-emergent variants but do not confer significant resistance to this compound in replicon systems.[10] The low incidence of clinically significant resistance contributes to the high efficacy of this compound-based regimens.

Conclusion

The successful development of this compound is a testament to a robust target validation process. The essential and virus-specific nature of the NS5B polymerase made it an attractive target. A combination of biochemical assays, cell-based replicon systems, and structural biology studies rigorously validated this compound's mechanism of action as a potent and selective NS5B inhibitor. Extensive clinical trials have confirmed its high efficacy and safety profile across a range of HCV genotypes and patient populations. The data and methodologies presented in this guide underscore the comprehensive approach required for the successful validation of a novel antiviral agent and its target.

References

The Molecular Cornerstone of a Pangenotypic Cure: An In-depth Guide to Sofosbuvir's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir marked a paradigm shift in the treatment of Hepatitis C Virus (HCV) infection, transitioning from poorly tolerated interferon-based therapies to highly effective, safe, and simple oral regimens. A key feature of this compound is its pangenotypic activity, demonstrating efficacy against all six major HCV genotypes. This technical guide delves into the molecular underpinnings of this compound's broad-spectrum efficacy, providing a comprehensive overview of its mechanism of action, quantitative antiviral activity, resistance profile, and the experimental methodologies used for its characterization.

Mechanism of Action: A Tale of Deception and Termination

This compound is a phosphoramidate prodrug of a uridine nucleotide analog.[1][2] Its design allows for efficient delivery into hepatocytes, the primary site of HCV replication. Once inside the cell, this compound undergoes a multi-step metabolic activation to its pharmacologically active triphosphate form, GS-461203.[2][3][4] This process is initiated by the cleavage of the phosphoramidate moiety, followed by sequential phosphorylation steps.[4]

The active metabolite, GS-461203, serves as a fraudulent substrate for the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[3][5] The NS5B polymerase is a highly conserved enzyme across all HCV genotypes, which is the fundamental reason for this compound's pangenotypic activity.[6][7]

GS-461203 mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA strand.[8] However, the presence of a 2'-fluoro and a 2'-C-methyl group on the ribose sugar of GS-461203 creates a steric hindrance that prevents the addition of the next nucleotide, thereby acting as a chain terminator and halting viral replication.[1][8][9] This targeted inhibition of the viral polymerase, with minimal effect on host polymerases, contributes to its favorable safety profile.[3][5]

Sofosbuvir_Activation_and_Action cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte Sofosbuvir_prodrug This compound (Prodrug) Sofosbuvir_in_cell This compound Sofosbuvir_prodrug->Sofosbuvir_in_cell Uptake Metabolism Metabolic Activation Sofosbuvir_in_cell->Metabolism GS_461203 GS-461203 (Active Triphosphate) Metabolism->GS_461203 NS5B HCV NS5B Polymerase GS_461203->NS5B Incorporation RNA_replication Viral RNA Replication NS5B->RNA_replication Chain_termination Chain Termination NS5B->Chain_termination

Fig. 1: this compound's intracellular activation and mechanism of action.

Quantitative Antiviral Activity

The pangenotypic efficacy of this compound has been quantified in various in vitro assays. The two primary methods are the HCV replicon system and the NS5B polymerase inhibition assay.

HCV Replicon Assay

The HCV replicon system utilizes human hepatoma cell lines that harbor self-replicating subgenomic HCV RNA molecules.[10] This system allows for the measurement of the 50% effective concentration (EC50) of an antiviral compound, which is the concentration required to inhibit 50% of viral replication. The EC50 values for this compound against chimeric replicons containing NS5B from various HCV genotypes are summarized in Table 1.

GenotypeSubtypeMean EC50 (nM)Range (nM)
1 1a6229-128
1b10245-170
2 2a2914-81
2bN/AN/A
3 3a8124-181
4 4a130N/A
5 5aN/AN/A
6 6aN/AN/A
Table 1: EC50 Values of this compound Against HCV Genotypes in Replicon Assays. [3][11]
NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of this compound (GS-461203) on the enzymatic activity of recombinant NS5B polymerase from different HCV genotypes. The 50% inhibitory concentration (IC50) is determined. The IC50 values for GS-461203 are presented in Table 2.

GenotypeSubtypeIC50 (µM)
1 1b0.7 - 2.6
2 2a0.7 - 2.6
3 3a0.7 - 2.6
4 4a0.7 - 2.6
Table 2: IC50 Values of GS-461203 Against Recombinant NS5B Polymerase. [3]

Resistance Profile

A significant advantage of this compound is its high barrier to resistance.[7] The primary resistance-associated substitution (RAS) is S282T in the NS5B polymerase.[12][13] This mutation is located in the active site of the enzyme and is thought to cause a steric clash with the 2'-C-methyl group of the incorporated this compound, thereby reducing its inhibitory effect.[1][13]

However, the S282T substitution confers only a low level of resistance to this compound (2.4 to 18-fold increase in EC50) and is associated with a significant reduction in viral fitness, meaning the mutant virus replicates less efficiently than the wild-type virus.[11][12][14] This reduced fitness may explain why the S282T mutation is rarely observed in patients who fail this compound-based therapies and often reverts to the wild-type sequence when the drug is discontinued.[12][15]

GenotypeSubstitutionFold Change in EC50Replication Capacity (% of Wild-Type)
1aS282T2.4 - 18<2
1bS282T2.4 - 18<2
2aS282T2.4 - 18<2
2bS282T2.4 - 18<2
3aS282T2.4 - 18<2
4aS282T2.4 - 18<2
5aS282T2.4 - 18<2
6aS282T2.4 - 18<2
Table 3: Impact of the S282T Resistance-Associated Substitution on this compound Susceptibility and Viral Fitness. [12][14][16]

Experimental Protocols

HCV Replicon Assay

HCV_Replicon_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis Cell_Seeding 1. Seed Huh-7 cells harboring HCV replicon in 96-well plates Compound_Prep 2. Prepare serial dilutions of this compound Cell_Seeding->Compound_Prep Compound_Addition 3. Add compound dilutions to cells Compound_Prep->Compound_Addition Incubation 4. Incubate for 72 hours at 37°C, 5% CO2 Compound_Addition->Incubation Lysis_Luciferase 5. Lyse cells and measure luciferase activity (proportional to replication) Incubation->Lysis_Luciferase Cytotoxicity 6. Perform parallel cytotoxicity assay (e.g., MTS) Incubation->Cytotoxicity Data_Analysis 7. Calculate EC50 and CC50 values Lysis_Luciferase->Data_Analysis Cytotoxicity->Data_Analysis

Fig. 2: Workflow for determining this compound's antiviral activity using an HCV replicon assay.

Detailed Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon containing a luciferase reporter gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and G418 to maintain the replicon.[10]

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[10]

  • Compound Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium.

  • Treatment: The culture medium is replaced with medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.[10]

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[10]

  • Cytotoxicity Assay: A parallel plate is treated with the same concentrations of this compound to assess cell viability using an assay such as the MTS assay. This determines the 50% cytotoxic concentration (CC50).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the drug concentration and fitting the data to a dose-response curve. The selectivity index (SI = CC50/EC50) is also determined.[10]

NS5B Polymerase Inhibition Assay

NS5B_Polymerase_Inhibition_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_incubation Reaction & Incubation cluster_detection_analysis Detection & Analysis Component_Mix 1. Prepare reaction mix: - Purified recombinant NS5B - RNA template/primer - Ribonucleotides (ATP, CTP, GTP, UTP) - Radiolabeled nucleotide (e.g., [α-33P]UTP) Inhibitor_Addition 2. Add serial dilutions of GS-461203 (active triphosphate) Component_Mix->Inhibitor_Addition Incubation 3. Incubate at optimal temperature (e.g., 30°C) for a defined time Inhibitor_Addition->Incubation Quench 4. Stop the reaction (e.g., with EDTA) Incubation->Quench Separation 5. Separate RNA products by gel electrophoresis Quench->Separation Detection 6. Detect radiolabeled RNA products (e.g., phosphorimaging) Separation->Detection Data_Analysis 7. Quantify band intensity and calculate IC50 value Detection->Data_Analysis

References

Methodological & Application

Application Note: Quantification of Sofosbuvir in Human Plasma Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1] Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a validated RP-HPLC method for the determination of this compound in human plasma, providing a comprehensive protocol for researchers, scientists, and drug development professionals.

Principle

The method employs reverse-phase high-performance liquid chromatography with UV detection to separate and quantify this compound from plasma components. After extraction from the plasma matrix, the sample is injected into an HPLC system. This compound is separated on a C18 column using an isocratic mobile phase, and its concentration is determined by comparing the peak area to that of a known standard.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Quinine Sulfate, Propyl Paraben)[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate[1]

  • Trifluoroacetic acid[3]

  • Orthophosphoric acid[4]

  • Human plasma (drug-free)

  • Solvents for extraction (e.g., Tert-butyl methyl ether, Dichloromethane, Ethyl acetate)[1][2]

2. Instrumentation and Chromatographic Conditions

A summary of typical HPLC conditions for this compound analysis is presented in Table 1.

Table 1: Comparative Summary of RP-HPLC Chromatographic Conditions

ParameterMethod 1Method 2Method 3
HPLC System Shimadzu-HPLC systemAgilent Eclipse XDB-C18SHIMADZU® HPLC system
Column Gracesmart RP-C18 (250 mm × 4.6 mm, 5 µm)[1]Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)[3]Scharlau® C18 (250 × 4.6 mm, 5 μm)[2]
Mobile Phase Ammonium formate (pH 3.0; 10 mM) and Acetonitrile (67:33, % v/v)[1]0.1% Trifluoroacetic acid in water and Acetonitrile (50:50, v/v)[3]Water and Acetonitrile (gradient)[2]
Flow Rate 0.5 mL/min[1]1.0 mL/min[3]1.0 mL/min[5]
Detection Wavelength 260 nm[1]260 nm[3]260 nm[2]
Internal Standard Quinine Sulfate[1]Not specifiedPropyl Paraben[2]
Retention Time (this compound) 13.60 min[1]3.674 min[3]9.55 min[2]
Retention Time (IS) 8.39 min[1]Not applicable12.38 min[2]

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or a suitable diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 20-1200 ng/mL).[1]

4. Sample Preparation

The extraction of this compound from plasma is a critical step to remove proteins and other interfering substances. Common methods include liquid-liquid extraction and protein precipitation.

  • Liquid-Liquid Extraction (LLE):

    • To 500 µL of plasma in a centrifuge tube, add the internal standard.

    • Add 2 mL of an extraction solvent mixture (e.g., TBME – DCM (80:20, % v/v)).[1]

    • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase and inject it into the HPLC system.

  • Protein Precipitation:

    • To 200 µL of plasma, add 500 µL of acetonitrile.[6]

    • Vortex for 2 minutes to precipitate the plasma proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

Method Validation

The described methods have been validated according to regulatory guidelines (e.g., ICH, FDA). A summary of the validation parameters is provided in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range 20 to 1200 ng/mL[1]160-480 μg/ml[3]0.2–2000 ng/ml[7]
Correlation Coefficient (r²) >0.99>0.99>0.99
Accuracy (% Recovery) Within acceptable limits99.6%Within acceptable limits
Precision (% RSD) < 15%< 2%[3]< 15%
Limit of Detection (LOD) Not specified0.04 μg/mL[3]Not specified
Limit of Quantification (LOQ) 20 ng/mL[1]0.125 μg/mL[3]0.2 ng/mL[7]

Experimental Workflow and Signaling Pathway Diagrams

The overall workflow for the quantification of this compound in plasma is depicted below.

Sofosbuvir_Quantification_Workflow plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is extraction Sample Extraction (LLE or Protein Precipitation) add_is->extraction lle Liquid-Liquid Extraction extraction->lle Method A pp Protein Precipitation extraction->pp Method B evaporation Evaporation of Solvent lle->evaporation hplc_injection Injection into RP-HPLC System pp->hplc_injection reconstitution Reconstitution in Mobile Phase evaporation->reconstitution reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (260 nm) separation->detection data_analysis Data Analysis (Peak Area Integration) detection->data_analysis quantification Quantification of this compound (Comparison to Standards) data_analysis->quantification

Caption: Experimental workflow for this compound quantification in plasma.

The RP-HPLC method described provides a reliable and robust approach for the quantification of this compound in human plasma. The detailed protocol and validation data support its application in clinical and research settings for monitoring this compound levels, ensuring therapeutic efficacy and safety. The choice of sample preparation technique can be adapted based on laboratory resources and desired sensitivity.

References

Application Note: In Vitro Antiviral Activity Assay for Sofosbuvir in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sofosbuvir is a direct-acting antiviral (DAA) medication that is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] It is a nucleotide analog prodrug that targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[2][3][4] This application note provides a detailed protocol for determining the in vitro antiviral activity of this compound using an HCV replicon system, a widely used and powerful tool for screening antiviral compounds.[4] Additionally, a protocol for assessing cytotoxicity is included to determine the compound's therapeutic window.

Mechanism of Action of this compound

This compound is administered as a prodrug, which allows it to permeate host cells.[3] Once inside the cell, it undergoes metabolic activation to its pharmacologically active form, the uridine nucleotide analog triphosphate GS-461203.[1][3][5] This active metabolite mimics the natural substrate of the HCV NS5B polymerase. When the viral polymerase incorporates GS-461203 into the elongating RNA strand, it acts as a chain terminator, preventing further RNA synthesis and thus halting viral replication.[1][4] This targeted mechanism provides high potency against the virus with minimal effect on host cellular machinery.[1]

G cluster_cell Host Cell (Hepatocyte) Sof_active GS-461203 (Active Triphosphate Form) NS5B HCV NS5B RNA Polymerase Sof_active->NS5B Acts as substrate for RNA_replication Nascent Viral RNA NS5B->RNA_replication Synthesizes Termination Chain Termination (Replication Halted) RNA_replication->Termination Incorporation of GS-461203 leads to Sof_prodrug_in This compound (Prodrug) Sof_prodrug_in->Sof_active Metabolism Sof_prodrug_out This compound (Prodrug) Sof_prodrug_out->Sof_prodrug_in Enters Cell G cluster_antiviral Antiviral Activity Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) A1 Seed Huh-7 cells with HCV Replicon A2 Add serial dilutions of this compound A1->A2 A3 Incubate for 48-72h A2->A3 A4 Lyse cells & add luciferase substrate A3->A4 A5 Measure Luminescence A4->A5 A6 Calculate EC50 A5->A6 Result Determine Selectivity Index (SI = CC50 / EC50) A6->Result C1 Seed Huh-7 cells (no replicon) C2 Add serial dilutions of this compound C1->C2 C3 Incubate for 48-72h C2->C3 C4 Add MTT/MTS reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 C6->Result

References

Application Notes and Protocols for Sofosbuvir Resistance Studies in HCV Replicon Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Hepatitis C Virus (HCV) replicon systems for the study of resistance to the direct-acting antiviral agent, sofosbuvir. Detailed protocols for key experiments, data presentation guidelines, and visual workflows are included to facilitate robust and reproducible research in the field of HCV drug development.

Introduction

This compound is a cornerstone of modern Hepatitis C therapy. It is a nucleotide analog prodrug that, once metabolized to its active triphosphate form (GS-461203), acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[1][2][3] The high barrier to resistance is a key feature of this compound; however, the emergence of resistance-associated substitutions (RASs) can occur.[2][4] HCV replicon systems, which are self-replicating subgenomic HCV RNAs that can be stably maintained in hepatoma cell lines, are an invaluable in vitro tool for studying the mechanisms of HCV replication and drug resistance.[5][6][7][8] These systems allow for the selection and characterization of viral variants with reduced susceptibility to antiviral agents like this compound.[6][7][9]

Key Resistance-Associated Substitution: S282T

The primary RAS associated with this compound resistance is the S282T substitution in the NS5B polymerase.[10][11] This mutation has been identified across multiple HCV genotypes in in vitro selection studies.[10][11] While S282T confers a significant reduction in this compound susceptibility, it often comes at the cost of reduced viral fitness, impacting the replication capacity of the replicon.[10][11][12]

Quantitative Data on this compound Resistance

The following tables summarize the quantitative data on the impact of the S282T mutation on this compound susceptibility and replicon fitness across different HCV genotypes.

Table 1: Fold-Change in EC50 for this compound with S282T Mutation

HCV GenotypeFold-Change in EC50 vs. Wild-TypeReference
1b2.4 - 19.4[10][11]
2a2.4 - 19.4[10][11]
3a2.4 - 19.4[10][11]
4a2.4 - 19.4[10][11]
5a2.4 - 19.4[10][11]
6a2.4 - 19.4[10][11]

Table 2: Replication Capacity of S282T Mutant Replicons

HCV GenotypeReplication Capacity (% of Wild-Type)Reference
Multiple3.2 - 22[10][11]

Experimental Protocols

Herein are detailed protocols for the generation of HCV replicons, determination of this compound susceptibility, and the in vitro selection of this compound-resistant replicons.

Protocol 1: Generation of HCV Replicon-Containing Cell Lines

This protocol describes the generation of stable cell lines harboring subgenomic HCV replicons.

Materials:

  • HCV replicon plasmid DNA (containing a selectable marker, e.g., neomycin phosphotransferase)

  • ScaI restriction enzyme

  • MEGAscript T7 kit (or equivalent for in vitro transcription)

  • Huh-7 or other permissive human hepatoma cell lines

  • Electroporator and cuvettes

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • G418 (geneticin)

  • Crystal violet solution

Methodology:

  • Linearize the replicon plasmid: Digest the HCV replicon plasmid DNA with ScaI to linearize it for in vitro transcription.

  • In vitro transcription: Synthesize HCV replicon RNA from the linearized plasmid using the MEGAscript T7 kit according to the manufacturer's instructions.[9]

  • Cell preparation: Culture Huh-7 cells to approximately 80% confluency. On the day of electroporation, harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^7 cells/mL in PBS.

  • Electroporation: Mix 400 µL of the cell suspension (4 x 10^6 cells) with 1-10 µg of the in vitro-transcribed HCV replicon RNA in an electroporation cuvette.[9] Deliver a single electrical pulse according to optimized electroporator settings for Huh-7 cells.

  • Cell plating: Immediately after electroporation, transfer the cells to a 10-cm culture dish containing pre-warmed complete medium and incubate at 37°C in a 5% CO2 incubator.

  • G418 selection: After 24-48 hours, replace the medium with complete medium containing an appropriate concentration of G418 (e.g., 500 µg/mL) to select for cells that have taken up and are replicating the replicon RNA.[6][9]

  • Colony formation: Continue to culture the cells in the G418-containing medium, changing the medium every 3-4 days, for 3-4 weeks until G418-resistant colonies are visible.[6][7]

  • Staining and isolation: Colonies can be stained with crystal violet to visualize and count colony-forming units.[9] Individual colonies can be isolated using cloning cylinders and expanded to generate stable replicon cell lines.

Protocol 2: this compound Susceptibility Assay

This protocol details the determination of the 50% effective concentration (EC50) of this compound against HCV replicons.

Materials:

  • Stable HCV replicon-containing cell line

  • This compound

  • 96-well cell culture plates

  • Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system if the replicon contains a reporter)

  • Cell viability assay reagent (e.g., CellTiter-Glo)

Methodology:

  • Cell seeding: Seed the stable HCV replicon cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control (vehicle only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV replication:

    • qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the level of HCV RNA.

    • Reporter Assay: If using a replicon with a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.

  • Cell viability assessment: In parallel plates, assess cell viability using a suitable assay to determine the cytotoxic effects of this compound.

  • Data analysis: Normalize the HCV replication signal to the cell viability data. Plot the percentage of inhibition of HCV replication against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the EC50 value.

Protocol 3: In Vitro Selection of this compound-Resistant Replicons

This protocol outlines the process of selecting for HCV replicons with reduced susceptibility to this compound.

Materials:

  • Stable HCV replicon-containing cell line

  • This compound

  • Cell culture flasks

  • G418-containing medium

Methodology:

  • Initial drug exposure: Culture the stable HCV replicon cells in the presence of this compound at a concentration close to the EC50 value.

  • Dose escalation: Once the cells have recovered and are growing steadily, gradually increase the concentration of this compound in the culture medium. This process of passaging in the presence of increasing drug concentrations can take 10 to 15 weeks.[10][11]

  • Monitoring for resistance: Periodically, perform this compound susceptibility assays (Protocol 2) to determine if the EC50 has shifted, indicating the emergence of a resistant population.

  • Isolation of resistant clones: Once a significant increase in the EC50 is observed, isolate single-cell clones from the resistant population by limiting dilution or by picking well-isolated colonies.

  • Characterization of resistant clones: Expand the isolated clones and confirm their resistance phenotype by determining the EC50 of this compound.

  • Sequence analysis: Extract total RNA from the resistant clones, reverse transcribe the HCV RNA, and amplify the NS5B coding region by PCR. Sequence the PCR products to identify mutations, such as S282T, that may be responsible for the resistance phenotype.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for resistance studies.

Sofosbuvir_Mechanism_of_Action cluster_cell Hepatocyte cluster_hcv HCV Replication This compound This compound (Prodrug) Metabolism Intracellular Metabolism This compound->Metabolism Enzymatic Conversion cluster_cell cluster_cell GS461203 GS-461203 (Active Triphosphate) Metabolism->GS461203 NS5B HCV NS5B RNA Polymerase GS461203->NS5B Incorporation cluster_hcv cluster_hcv Nascent_RNA Nascent Viral RNA NS5B->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination NS5B->Chain_Termination RNA_Template HCV RNA Template RNA_Template->NS5B

Caption: Mechanism of action of this compound.

Resistance_Study_Workflow cluster_setup Replicon System Setup cluster_resistance Resistance Selection & Characterization cluster_susceptibility Susceptibility Testing Plasmid HCV Replicon Plasmid InVitroTx In Vitro Transcription Plasmid->InVitroTx Electroporation Electroporation into Huh-7 Cells InVitroTx->Electroporation Selection G418 Selection Electroporation->Selection StableCells Stable Replicon Cell Line Selection->StableCells DrugExposure Culture with Increasing This compound Concentrations StableCells->DrugExposure TreatCells Treat Replicon Cells with this compound StableCells->TreatCells EC50_Shift Monitor for EC50 Shift DrugExposure->EC50_Shift IsolateClones Isolate Resistant Clones EC50_Shift->IsolateClones Phenotype Confirm Resistance Phenotype IsolateClones->Phenotype Genotype Sequence NS5B for Mutations IsolateClones->Genotype Quantify Quantify HCV Replication TreatCells->Quantify EC50_Calc Calculate EC50 Quantify->EC50_Calc

Caption: Experimental workflow for this compound resistance studies.

References

Application Notes and Protocols for the Analytical Determination of Sofosbuvir and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral medication and a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a prodrug that, after oral administration, undergoes extensive metabolism in the liver to form the pharmacologically active uridine nucleotide analog triphosphate, GS-461203.[3][4][5] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3][5][6] The primary circulating metabolite, which is pharmacologically inactive, is GS-331007.[3][4]

The accurate quantification of this compound and its key metabolites in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments.[1][7] This document provides detailed application notes and experimental protocols for the analysis of this compound and its metabolites, primarily focusing on advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Metabolic Pathway of this compound

This compound is activated within hepatocytes through a multi-step enzymatic process. It is first hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1) to form an intermediate, Metabolite X.[4][8] The phosphoramidate bond is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to yield GS-331007 monophosphate (GS-331007-MP).[4][9] Subsequent phosphorylations by UMP-CMP kinase (UMP-CMPK) and nucleoside diphosphate kinase (NDPK) generate the diphosphate and the active triphosphate (GS-461203), respectively.[4][9] The monophosphate can also be dephosphorylated to the inactive nucleoside metabolite GS-331007, which is then released into systemic circulation.[4]

G cluster_hepatocyte Hepatocyte cluster_circulation Systemic Circulation SOF This compound (Prodrug) MetX Metabolite X SOF->MetX CatA / CES1 MP GS-331007-MP MetX->MP HINT1 DP GS-331007-DP MP->DP UMP-CMPK GS331007 GS-331007 (Inactive Metabolite) MP->GS331007 Dephosphorylation TP GS-461203 (Active Triphosphate) DP->TP NDPK NS5B HCV NS5B Polymerase TP->NS5B Termination Chain Termination (Inhibition of Viral Replication) NS5B->Termination

Caption: Metabolic activation pathway of this compound in hepatocytes.

Application Notes

A variety of analytical methods have been developed for the quantification of this compound and its metabolites. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most widely adopted technique for bioanalytical applications due to its superior sensitivity, selectivity, and speed.[1][10] Alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV detection are also employed, particularly for quality control of pharmaceutical formulations.[1][9]

Comparison of Analytical Methods

The choice of method depends on the specific requirements of the analysis, such as the biological matrix, required sensitivity, and sample throughput.

MethodTypical ApplicationAdvantagesDisadvantages
UPLC-MS/MS Pharmacokinetic and bioequivalence studies in plasma, serum, and tissue.[1][9]High sensitivity (LLOQ in low ng/mL range), high selectivity, rapid analysis time.[10]Higher equipment cost and complexity.
HPLC-UV Quality control of bulk drugs and pharmaceutical dosage forms.[9][11]Cost-effective, robust, widely available.[1]Lower sensitivity and selectivity compared to MS/MS, not ideal for complex biological matrices.
UV-Vis Spectrophotometry Estimation in bulk and simple tablet formulations.[9]Simple, rapid, and economical.Lacks specificity, prone to interference.
Quantitative Data Summary for LC-MS/MS Methods

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of this compound and its primary metabolite, GS-331007, in human plasma.

Table 1: Chromatographic Conditions and Performance

Analyte(s)ColumnMobile PhaseLinearity Range (ng/mL)LLOQ (ng/mL)Retention Time (min)Reference
This compound, GS-331007Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Acetonitrile:5 mM Ammonium Formate:0.1% Formic Acid (85:15:0.1 v/v/v)SOF: 1-1000, GS: 10-1500SOF: 1, GS: 101.83 (total run time)[10]
This compound, DaclatasvirZorbaxSB-C18 (4.6 x 50 mm, 5 µm)5 mM Ammonium Formate (pH 3.5):Acetonitrile (50:50 v/v)SOF: 0.3-30000.3N/A[7]
This compound, GS-331007, DaclatasvirC-18 Luna Omega (50 x 2.1 mm, 1.6 µm)Water (0.1% Formic Acid) and Acetonitrile (Gradient)N/AN/A3.5 (total run time)[12]
This compoundGemini C18 (50 x 4.6mm, 5µm)0.5% Formic Acid:Methanol (30:70 v/v)4.06 - 8000.014.063N/A[13]
This compound, VelpatasvirZorbax C18 SB (4.6 x 50 mm)Acetonitrile:1% Formic Acid (50:50 v/v)SOF: 0.5-40000.51.13[14]

Table 2: Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound530.3243.02ESI Positive[12][15]
GS-331007261.26112.94ESI Positive[12][15]
This compound428.35279.26ESI Positive[13]
Daclatasvir (co-analyte)739.4339.27ESI Positive[12]
Ketotifen (IS)310.20N/AESI Positive[15]
Tadalafil (IS)N/AN/AESI Positive[7]

Detailed Experimental Protocols

This section provides a representative protocol for the simultaneous determination of this compound and its metabolite GS-331007 in human plasma using UPLC-MS/MS. This protocol is a composite based on several published methods.[10][12][15]

Protocol 1: UPLC-MS/MS Analysis of this compound and GS-331007 in Human Plasma

1. Objective: To quantify the concentration of this compound and GS-331007 in human plasma samples.

2. Materials and Reagents:

  • Reference standards: this compound, GS-331007

  • Internal Standard (IS): Ketotifen or a stable isotope-labeled analog (e.g., this compound-d3)[13]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water

  • Additives: Formic acid, ammonium formate

  • Human plasma (K2-EDTA)

  • Extraction solvent: Dichloromethane or Methyl tert-butyl ether[7][10]

3. Instrumentation:

  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD)[10]

  • Analytical Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[10]

4. Standard and QC Sample Preparation:

  • Prepare primary stock solutions (e.g., 1 mg/mL) of this compound, GS-331007, and the IS in methanol.

  • Perform serial dilutions to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Spike blank human plasma with the working solutions to achieve the desired concentration range (e.g., 1-1000 ng/mL for this compound, 10-1500 ng/mL for GS-331007).[10]

5. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Pipette 200 µL of plasma sample (unknown, CC, or QC) into a microcentrifuge tube.

  • Add 25 µL of the IS working solution and vortex briefly.

  • Add 1 mL of dichloromethane as the extraction solvent.[10]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

(Alternative: Protein precipitation with acetonitrile or methanol is a simpler, faster, but potentially less clean method).[1][12][16]

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 1. Plasma Aliquot (200 µL) add_is 2. Add Internal Standard plasma->add_is add_solvent 3. Add Extraction Solvent (e.g., Dichloromethane) add_is->add_solvent vortex1 4. Vortex add_solvent->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into UPLC System reconstitute->inject separate 10. Chromatographic Separation inject->separate detect 11. MS/MS Detection (MRM) separate->detect quantify 12. Data Acquisition & Quantification detect->quantify

Caption: Bioanalytical workflow for this compound analysis in plasma.

6. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[10]

  • Mobile Phase: Isocratic elution with Acetonitrile : 5 mM Ammonium Formate : 0.1% Formic Acid (85:15:0.1% v/v/v)[10]

  • Flow Rate: 0.35 mL/min[10]

  • Injection Volume: 5 µL[16]

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Run Time: ~2.0 minutes

  • Ionization: Electrospray Ionization (ESI), Positive Mode[1][10]

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: 530.3 → 243.2

    • GS-331007: 261.2 → 113.1

    • IS (e.g., Ketotifen): 310.2 → 97.1

7. Method Validation:

  • The method must be validated according to regulatory guidelines (e.g., FDA or EMA).[7]

  • Validation parameters include selectivity, linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).[7][13]

8. Data Analysis:

  • Integrate the peak areas for the analytes and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards.

  • Use a weighted (e.g., 1/x²) linear regression to determine the best fit.[7]

  • Calculate the concentration of the analytes in the QC and unknown samples using the regression equation from the calibration curve.

References

Application Notes and Protocols for Sofosbuvir Administration in Animal Models for Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of sofosbuvir in various animal models for the assessment of its antiviral efficacy. The following sections detail the metabolic activation of this compound, experimental protocols for its administration, and a summary of findings from preclinical studies.

Introduction

This compound is a cornerstone of modern therapy for chronic hepatitis C virus (HCV) infection.[1][2][3][4][5][6] As a direct-acting antiviral agent, it is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3] Preclinical evaluation of this compound's efficacy in relevant animal models is a critical step in the drug development process, providing essential data on its antiviral activity, pharmacokinetics, and safety profile before advancing to human clinical trials. The selection of an appropriate animal model is crucial, as HCV has a narrow host range, primarily infecting humans and chimpanzees.[7] Consequently, specialized models such as humanized mice and alternative models like the tree shrew have been explored.

Mechanism of Action: Metabolic Activation of this compound

This compound is a prodrug that requires intracellular metabolism to exert its antiviral effect.[4][8] Upon oral administration, this compound is absorbed and readily taken up by hepatocytes.[2] Within the liver cells, it undergoes a series of enzymatic reactions to form the active triphosphate metabolite, GS-461203. This active form mimics the natural uridine triphosphate and is incorporated into the nascent HCV RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[3]

The metabolic activation pathway is as follows:

  • Hydrolysis: this compound is hydrolyzed by human cathepsin A (CatA) and carboxylesterase 1 (CES1) to form an intermediate metabolite.[8]

  • Phosphoramidate Cleavage: The histidine triad nucleotide-binding protein 1 (HINT1) cleaves the phosphoramidate bond, yielding this compound monophosphate.[8]

  • Phosphorylation: UMP-CMP kinase (UCK) and nucleoside diphosphate kinase (NDPK) sequentially phosphorylate the monophosphate to the active triphosphate form, GS-461203.[8]

A dephosphorylation pathway can lead to the formation of the inactive nucleoside metabolite GS-331007, which is the major circulating metabolite.[8]

Sofosbuvir_Metabolism cluster_0 Extracellular cluster_1 Hepatocyte Sofosbuvir_oral This compound (Oral Administration) This compound This compound (PSI-7977) Sofosbuvir_oral->this compound Uptake Metabolite_X Intermediate Metabolite This compound->Metabolite_X CatA / CES1 Monophosphate This compound Monophosphate Metabolite_X->Monophosphate HINT1 Diphosphate This compound Diphosphate Monophosphate->Diphosphate UMP-CMPK Inactive_Metabolite GS-331007 (Inactive Metabolite) Monophosphate->Inactive_Metabolite Dephosphorylation Triphosphate GS-461203 (Active Triphosphate) Diphosphate->Triphosphate NDPK Triphosphate->Inactive_Metabolite Dephosphorylation HCV_RNA_Polymerase HCV NS5B Polymerase Triphosphate->HCV_RNA_Polymerase Inhibition Chain_Termination RNA Chain Termination HCV_RNA_Polymerase->Chain_Termination

Fig. 1: Metabolic activation pathway of this compound in hepatocytes.

Animal Models for Efficacy Testing

The limited host range of HCV necessitates the use of specific animal models for efficacy studies.

  • Chimpanzees: Historically, chimpanzees were the primary model for HCV research as they are the only non-human primate susceptible to chronic HCV infection.[7] However, ethical considerations and high costs have significantly restricted their use.

  • Humanized Mice: Mice with chimeric human livers, such as the TK-NOG mouse model, provide a valuable tool for studying HCV infection and the in vivo efficacy of antiviral agents.[9] These models involve the transplantation of human hepatocytes into immunodeficient mice, allowing for HCV replication.

  • Tree Shrews (Tupaia belangeri): Tree shrews have emerged as a potential small animal model for HCV infection.[10][11] Studies have shown that these animals can be infected with HCV, although viral replication may be less robust than in humans or chimpanzees.[10]

Experimental Protocols

Detailed protocols for the administration of this compound in animal models are essential for reproducible efficacy testing.

Protocol 1: Oral Administration of this compound in Humanized Mice for Toxicity Assessment

This protocol is adapted from a study assessing the liver toxicity of this compound in TK-NOG mice with humanized livers.[9]

Objective: To evaluate the safety and potential hepatotoxicity of this compound administered orally to humanized mice.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., sterile water, methylcellulose solution)

  • Oral gavage needles

  • TK-NOG mice with humanized livers

  • Control (non-humanized) TK-NOG mice

  • Equipment for blood collection and analysis (e.g., for ALT and lactate levels)

  • Animal balance

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment and control groups (e.g., vehicle control, low-dose this compound, high-dose this compound). A group of non-humanized mice should also be included as a control.[9]

  • Dose Preparation: Prepare the appropriate concentrations of this compound in the chosen vehicle. For example, doses of 44 mg/kg/day and 440 mg/kg/day have been used in mice.[9]

  • Administration: Administer this compound or vehicle orally once daily via gavage for the specified duration (e.g., 14 days).[9]

  • Monitoring:

    • Record body weight daily.

    • Collect blood samples at predetermined time points (e.g., baseline, day 7, day 14) for measurement of plasma alanine aminotransferase (ALT) and lactate levels to assess liver toxicity.[9]

  • Necropsy and Tissue Collection: At the end of the study, euthanize the animals and perform a necropsy. Collect liver tissue for histological analysis.

Protocol 2: General Framework for Antiviral Efficacy Testing in an HCV-Infected Animal Model

This protocol provides a general framework that can be adapted for efficacy studies in models such as HCV-infected chimpanzees or humanized mice.

Objective: To determine the antiviral efficacy of this compound by measuring the reduction in viral load.

Materials:

  • HCV-infected animal model (e.g., chimpanzee, humanized mouse)

  • This compound

  • Appropriate vehicle for the chosen route of administration

  • Equipment for administration (e.g., oral gavage needles)

  • Materials for blood collection

  • Reagents and equipment for HCV RNA quantification (e.g., RT-qPCR)

Procedure:

  • Baseline Characterization: Prior to treatment, confirm HCV infection and establish a baseline viral load for each animal by measuring HCV RNA levels in serum or plasma.

  • Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, different dose levels of this compound).

  • Drug Formulation and Administration:

    • Prepare the this compound formulation for administration. The route of administration is typically oral.

    • Administer the designated dose of this compound or vehicle at the specified frequency (e.g., once daily) and for the planned duration of the study.

  • Virological Monitoring:

    • Collect blood samples at regular intervals during and after the treatment period (e.g., daily, weekly).

    • Quantify HCV RNA levels in serum or plasma using a validated RT-qPCR assay to determine the change in viral load from baseline.

  • Data Analysis:

    • Calculate the mean log10 reduction in HCV RNA levels for each treatment group compared to the vehicle control group.

    • Determine the sustained virological response (SVR), defined as undetectable HCV RNA at a specified time point after the cessation of treatment (e.g., 12 or 24 weeks).

  • Safety Monitoring: Monitor the animals for any adverse effects throughout the study, including changes in weight, behavior, and relevant clinical pathology parameters.

Data Presentation

The following tables summarize quantitative data from preclinical studies of this compound in animal models.

Table 1: this compound Administration and Safety Data in Humanized Mice

Animal ModelThis compound DoseAdministration RouteDurationKey FindingsReference
TK-NOG mice with humanized livers44 mg/kg/dayOral (p.o.)14 daysNo significant changes in body weight, plasma ALT, or lactate levels.[9]
TK-NOG mice with humanized livers440 mg/kg/dayOral (p.o.)14 daysNo significant changes in body weight, plasma ALT, or lactate levels.[9]

Table 2: Antiviral Efficacy of a Nucleoside Analog (Precursor to this compound) in HCV-Infected Chimpanzees

Animal ModelDrugDoseAdministration RouteDurationMean Max HCV RNA Reduction (log10 IU/mL)Reference
ChimpanzeeR1479 (related nucleoside analog)1500 mg/kg, twice dailyOral14 days3.8Carroll et al., 2009 (cited in[2])

Note: Data for this compound's direct precursor in chimpanzees is presented as a relevant indicator of nucleoside analog efficacy in this model.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical experimental workflow for evaluating the antiviral efficacy of this compound in an animal model of HCV infection.

Experimental_Workflow Start Start: HCV-Infected Animal Model Baseline Establish Baseline Viral Load (HCV RNA) Start->Baseline Grouping Randomize into Treatment Groups (Vehicle, this compound Doses) Baseline->Grouping Treatment Administer this compound/Vehicle (e.g., Daily Oral Gavage) Grouping->Treatment Monitoring Monitor Viral Load (HCV RNA) & Safety Parameters Treatment->Monitoring EOT End of Treatment Monitoring->EOT FollowUp Post-Treatment Follow-up EOT->FollowUp SVR Determine Sustained Virological Response (SVR) FollowUp->SVR Analysis Data Analysis and Reporting SVR->Analysis End End of Study Analysis->End

Fig. 2: Generalized workflow for this compound efficacy testing.

Conclusion

The administration of this compound in relevant animal models, such as humanized mice and historically in chimpanzees, is a critical component of preclinical drug development for HCV. The protocols and data presented here provide a foundation for designing and interpreting studies aimed at evaluating the in vivo efficacy and safety of this compound and other direct-acting antiviral agents. Careful selection of the animal model, appropriate dosing regimens, and rigorous virological monitoring are essential for obtaining meaningful and translatable results.

References

Application Notes and Protocols for Studying Sofosbuvir's Effect on Viral Replication Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for studying the effect of sofosbuvir on Hepatitis C Virus (HCV) replication kinetics. The methodologies detailed below are essential for researchers and professionals involved in antiviral drug development and virology.

Introduction

This compound is a direct-acting antiviral (DAA) medication used for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog prodrug that, upon intracellular metabolism, is converted to its active triphosphate form, GS-461203.[1][3][4] This active metabolite acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1][2][5] By mimicking the natural uridine nucleotide, GS-461203 is incorporated into the nascent viral RNA strand by the NS5B polymerase, leading to chain termination and the cessation of viral replication.[1][3][4] This targeted mechanism of action confers high efficacy against all six major HCV genotypes and a high barrier to resistance.[3][4][6]

The study of this compound's effect on viral replication kinetics is crucial for understanding its antiviral potency, optimizing treatment regimens, and predicting patient outcomes. This protocol outlines the key in vitro and clinical methodologies for such investigations.

Mechanism of Action: this compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting HCV replication.

Sofosbuvir_Mechanism cluster_cell Hepatocyte cluster_replication HCV Replication Complex This compound This compound (Prodrug) Metabolism Intracellular Metabolism (Cathepsin A, CES1, HINT1) This compound->Metabolism Enters cell GS461203 GS-461203 (Active Triphosphate Form) Metabolism->GS461203 Activation NS5B HCV NS5B RNA Polymerase GS461203->NS5B Competitive Inhibition Nascent_RNA Nascent HCV RNA GS461203->Nascent_RNA Incorporation & Chain Termination NS5B->Nascent_RNA RNA Synthesis HCV_RNA HCV RNA Template HCV_RNA->NS5B Nucleotides Cellular Nucleotides Nucleotides->NS5B

Caption: Mechanism of action of this compound in inhibiting HCV replication.

In Vitro Analysis of this compound's Antiviral Activity

The HCV replicon system is a powerful in vitro tool for studying the antiviral activity of compounds like this compound.[7] This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor subgenomic or full-length HCV RNA molecules (replicons) capable of autonomous replication.[7]

Experimental Protocol: HCV Replicon Assay
  • Cell Culture:

    • Maintain Huh-7 cells or their derivatives (e.g., Huh7-Lunet) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.

    • For stable replicon cell lines, include G418 in the culture medium to maintain selection for cells containing the replicon, which carries a neomycin resistance gene.[8]

  • Drug Treatment:

    • Plate the HCV replicon-containing cells in 96-well plates.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control (DMSO vehicle).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C.

  • Quantification of HCV RNA Replication:

    • Method A: Luciferase Reporter Assay: For replicons containing a luciferase reporter gene, lyse the cells and measure luciferase activity using a commercial kit. A decrease in luciferase signal corresponds to an inhibition of HCV RNA replication.[7]

    • Method B: Real-Time RT-PCR:

      • Extract total cellular RNA using a commercial kit.

      • Perform a one-step real-time reverse transcription-polymerase chain reaction (RT-PCR) to quantify HCV RNA levels.[9]

      • Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).[9]

  • Data Analysis:

    • Calculate the half-maximal effective concentration (EC50), which is the concentration of this compound that inhibits 50% of HCV RNA replication.

    • Determine the 90% effective concentration (EC90).

    • Assess cytotoxicity of the compound using assays like MTS or CellTiter-Glo to determine the 50% cytotoxic concentration (CC50).

    • Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the drug.

Quantitative Data from In Vitro Studies
HCV GenotypeReplicon SystemEC50 (nM)EC90 (nM)Reference
1bHuh-740 - 90120 - 270[5]
2aHuh-740 - 120120 - 360[5]
3aHuh-750 - 180150 - 540[5]
4aHuh-730 - 15090 - 450[5]

Clinical Investigation of Viral Replication Kinetics

Clinical studies are essential to understand the in vivo effects of this compound on HCV replication kinetics in patients.

Experimental Protocol: Clinical Trial Design and Monitoring
  • Patient Population:

    • Enroll patients with chronic HCV infection.

    • Characterize patients based on HCV genotype, baseline viral load, prior treatment experience, and liver disease stage (e.g., presence of cirrhosis).[10][11]

  • Treatment Regimen:

    • Administer this compound (typically 400 mg once daily) in combination with other direct-acting antivirals (e.g., ledipasvir, daclatasvir) or ribavirin.[5][10][12] The specific combination and treatment duration (typically 8, 12, or 24 weeks) will depend on the HCV genotype and patient characteristics.[13][14]

  • Viral Load Monitoring:

    • Collect blood samples at frequent intervals, especially during the initial phase of treatment, to capture the rapid decline in viral load.

    • Recommended time points for HCV RNA quantification include: baseline (day 0), day 1, day 2, week 1, week 2, week 4, and then every 4 weeks until the end of treatment.[10][13]

    • Continue monitoring post-treatment to assess for sustained virologic response (SVR), defined as undetectable HCV RNA at 12 or 24 weeks after treatment completion.[4]

  • Quantification of HCV RNA:

    • Use a highly sensitive and specific real-time PCR-based assay with a lower limit of quantification of ≤15 IU/mL.[10][15]

Workflow for Clinical Investigation

Clinical_Workflow Patient_Selection Patient Selection (HCV Genotype, Viral Load, etc.) Baseline Baseline Assessment (HCV RNA Quantification) Patient_Selection->Baseline Treatment This compound-based Combination Therapy Baseline->Treatment Monitoring Frequent On-Treatment HCV RNA Monitoring Treatment->Monitoring EOT End of Treatment (EOT) HCV RNA Quantification Monitoring->EOT Post_Treatment Post-Treatment Follow-up (12 and 24 weeks) EOT->Post_Treatment SVR Sustained Virologic Response (SVR) (Undetectable HCV RNA) Post_Treatment->SVR

Caption: Workflow for a clinical study of this compound's effect on HCV kinetics.

Mathematical Modeling of Viral Kinetics

Mathematical models are used to analyze the viral load decay data from clinical trials to estimate key parameters of viral replication and the effectiveness of the antiviral therapy.[10][16]

The Biphasic Viral Decay Model

A commonly used model to describe the biphasic decline of HCV RNA during DAA therapy is:

V(t) = V₀ * [(1 - ε) * e^(-δt) + ε * e^(-ct)]

Where:

  • V(t) is the viral load at time t.

  • V₀ is the baseline viral load.

  • ε is the antiviral effectiveness in blocking virion production (effectiveness of this compound).

  • δ is the death rate of infected cells.

  • c is the clearance rate of free virions.

This model allows for the estimation of the two phases of viral decline: a rapid first phase reflecting the clearance of free virus particles, and a slower second phase reflecting the loss of infected cells.[16]

Key Kinetic Parameters
ParameterDescriptionTypical Value with this compoundReference
ε (epsilon) Antiviral effectiveness> 0.99[11]
δ (delta) Infected cell loss rate~0.41 per day[11]
t½ infected cell Half-life of infected cells~1.7 days[11]
c Virion clearance rate~23 per day[10]
t½ virion Half-life of free virions~30 minutes[10]

Summary of Clinical Trial Data

The following table summarizes representative data from clinical trials of this compound-based regimens, demonstrating the rapid and profound reduction in HCV RNA levels.

Study (Regimen)HCV GenotypePatient PopulationTreatment Duration (weeks)SVR12 Rate (%)Reference
NEUTRINO (SOF + PEG-IFN + RBV)1, 4, 5, 6Treatment-naïve1290[6][17]
FISSION (SOF + RBV)2, 3Treatment-naïve1267 (overall)[17]
POSITRON (SOF + RBV)2, 3IFN-intolerant/ineligible1278[6]
FUSION (SOF + RBV)2, 3Treatment-experienced12 or 1650 (12w), 73 (16w)[6]
VALENCE (SOF + RBV)3Treatment-naïve/experienced2484[14]
LONESTAR-2 (SOF + Ledipasvir)1Treatment-experienced with cirrhosis8 or 12>90[18]

SOF : this compound, PEG-IFN : Pegylated Interferon, RBV : Ribavirin

Conclusion

This protocol provides a detailed framework for the comprehensive study of this compound's effect on HCV replication kinetics, from in vitro characterization to clinical application and mathematical modeling. By following these methodologies, researchers can accurately assess the antiviral potency of this compound and other novel DAA agents, contributing to the ongoing efforts to optimize HCV treatment and achieve viral eradication.

References

Application Notes and Protocols for Determining Sofosbuvir IC50 Values Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. It is a direct-acting antiviral (DAA) that specifically targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] As a nucleotide analog prodrug, this compound is metabolized within hepatocytes to its active triphosphate form, GS-461203.[2] This active metabolite is then incorporated into the nascent viral RNA chain by the NS5B polymerase, leading to premature chain termination and the inhibition of viral replication.[2]

The determination of the 50% inhibitory concentration (IC50) is a critical step in the preclinical evaluation of antiviral compounds like this compound. The IC50 value represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. In the context of HCV, cell-based assays are indispensable for determining the potency of this compound against viral replication in a cellular environment. These assays typically utilize human hepatoma cell lines, such as Huh-7 and its derivatives, which are capable of supporting HCV replication.[3][4]

This document provides detailed application notes and protocols for conducting cell-based assays to determine the IC50 value of this compound. The primary methods covered are the HCV replicon assay with quantification of viral replication using either a luciferase reporter system or reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Mechanism of Action of this compound

This compound is administered as a prodrug and must undergo intracellular metabolic activation to exert its antiviral effect. The following diagram illustrates the activation pathway and mechanism of inhibition.

Sofosbuvir_Mechanism cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_replication HCV Replication Complex This compound This compound Sofosbuvir_in This compound This compound->Sofosbuvir_in Uptake Metabolite_X Intermediate Metabolite Sofosbuvir_in->Metabolite_X Cathepsin A / Carboxylesterase 1 GS_331007_MP GS-331007-MP (Monophosphate) Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007-DP (Diphosphate) GS_331007_MP->GS_331007_DP UMP-CMPK1 GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDPK NS5B HCV NS5B Polymerase GS_461203->NS5B Incorporation into nascent HCV RNA RNA_Elongation Viral RNA Elongation Chain_Termination Chain Termination IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_quantification Quantification of HCV Replication cluster_analysis Data Analysis Cell_Culture 1. Culture HCV Replicon -Containing Cells (e.g., Huh-7) Cell_Seeding 3. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of this compound Drug_Treatment 4. Treat Cells with This compound Dilutions Compound_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 48-72 hours Drug_Treatment->Incubation Quant_Choice Choose Method Incubation->Quant_Choice Luciferase 6a. Luciferase Assay: - Lyse cells - Add substrate - Measure luminescence Quant_Choice->Luciferase Reporter Assay RTqPCR 6b. RT-qPCR: - Extract RNA - Reverse transcription - qPCR amplification Quant_Choice->RTqPCR RNA Quantification Data_Normalization 7. Normalize Data to Untreated Control (%) Luciferase->Data_Normalization RTqPCR->Data_Normalization Curve_Fitting 8. Plot Dose-Response Curve (Non-linear Regression) Data_Normalization->Curve_Fitting IC50_Calc 9. Determine IC50 Value Curve_Fitting->IC50_Calc

References

Application Notes and Protocols for High-Throughput Screening of Novel Sofosbuvir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite acts as a potent inhibitor of the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) essential for viral replication.[1][2] The discovery of novel this compound analogs with improved efficacy, safety profiles, or activity against resistant strains remains a key objective in antiviral drug development. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large chemical libraries to identify promising lead compounds.[3][4]

These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to identify and characterize novel this compound analogs that target the HCV NS5B polymerase.

Mechanism of Action of this compound

This compound is a nucleoside analog inhibitor.[1] After administration, it is converted into its active triphosphate form, GS-461203. This active form mimics the natural substrate of the HCV NS5B polymerase.[5] During viral RNA replication, the NS5B polymerase incorporates GS-461203 into the growing RNA strand, which leads to premature chain termination and halts viral replication.[1][5]

cluster_0 Hepatocyte cluster_1 HCV Replication Complex This compound This compound (Prodrug) Metabolism Intracellular Metabolism (Phosphorylation) This compound->Metabolism Active_Metabolite Active Triphosphate Form (GS-461203) Metabolism->Active_Metabolite NS5B HCV NS5B Polymerase Active_Metabolite->NS5B competes with natural NTPs RNA_Elongation RNA Elongation NS5B->RNA_Elongation incorporates NTPs Chain_Termination Chain Termination NS5B->Chain_Termination incorporates GS-461203 RNA_Template Viral RNA Template RNA_Template->RNA_Elongation

Caption: Mechanism of action of this compound.

High-Throughput Screening Workflow

A typical HTS workflow for the discovery of novel HCV NS5B inhibitors involves a multi-step process that begins with a primary screen of a large compound library, followed by secondary assays to confirm activity and eliminate false positives, and finally, characterization of the most promising hits.

Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary Screen (Biochemical NS5B Assay) Compound_Library->Primary_Screen Initial_Hits Initial Hits Primary_Screen->Initial_Hits Dose_Response Dose-Response & IC50 Confirmation Initial_Hits->Dose_Response Confirmed_Actives Confirmed Actives Dose_Response->Confirmed_Actives Secondary_Screen Secondary Screen (Cell-Based Replicon Assay) Confirmed_Actives->Secondary_Screen Potent_Cellular_Hits Potent Cellular Hits Secondary_Screen->Potent_Cellular_Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Potent_Cellular_Hits->Cytotoxicity_Assay Selective_Hits Selective Hits Cytotoxicity_Assay->Selective_Hits Hit_to_Lead Hit-to-Lead Optimization Selective_Hits->Hit_to_Lead

Caption: HTS workflow for HCV NS5B inhibitors.

Experimental Protocols

Protocol 1: Biochemical NS5B Polymerase Inhibition Assay

This assay quantifies the ability of test compounds to directly inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B. A common method is a filter-binding assay that measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Materials:

  • Recombinant HCV NS5B polymerase (genotype 1b)

  • Poly(A) template and Biotin-oligo(U)12 primer

  • [³H]-UTP (tritiated uridine triphosphate)

  • Non-radiolabeled ATP, CTP, GTP, UTP

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA, 30 mM NaCl, 0.01% IGEPAL-CA630, 5% glycerol[6]

  • Stop solution: 100 mM EDTA

  • Streptavidin-coated filter plates

  • Scintillation fluid

  • Microplate scintillation counter

  • Test compounds dissolved in DMSO

  • This compound triphosphate (active metabolite) as a positive control

Procedure:

  • Prepare a reaction mixture containing the poly(A) template (10 µg/mL) and biotin-oligo(U)12 primer (250 nM) in assay buffer.[6]

  • Dispense 20 µL of the reaction mixture into each well of a 384-well plate.

  • Add 100 nL of test compound solution in DMSO to the appropriate wells. Include wells with DMSO only (negative control) and this compound triphosphate (positive control).

  • Add 5 µL of recombinant HCV NS5B polymerase (final concentration 2-10 nM) to each well.[6]

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the polymerase reaction by adding 5 µL of a nucleotide mix containing [³H]-UTP (0.5 µCi), 1 µM UTP, and other NTPs in assay buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 10 µL of stop solution.

  • Transfer the reaction mixture to a streptavidin-coated filter plate and incubate for 30 minutes to allow the biotinylated RNA to bind.

  • Wash the plate multiple times with a wash buffer (e.g., PBS) to remove unincorporated [³H]-UTP.

  • Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Cell-Based HCV Replicon Assay

This assay measures the inhibition of HCV RNA replication within a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon. The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication levels.[5]

Materials:

  • Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene.

  • Cell culture medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.[5]

  • Test compounds dissolved in DMSO.

  • 384-well white, clear-bottom cell culture plates.[5]

  • Luciferase assay reagent (e.g., Bright-Glo™).[5]

  • Luminometer plate reader.

Procedure:

  • Seed the Huh-7 replicon cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.[5]

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Add 100 nL of test compound solution (in DMSO) to each well. Include positive control (e.g., this compound) and negative control (DMSO vehicle) wells.[5]

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

  • Equilibrate the plates to room temperature.

  • Add 25 µL of luciferase assay reagent to each well.[5]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of HCV replication to determine the half-maximal effective concentration (EC50).

Protocol 3: Cytotoxicity Assay

This assay is performed in parallel with the cell-based replicon assay to determine if the observed antiviral activity is due to specific inhibition of HCV replication or general cytotoxicity. The MTT assay is a common method.[5]

Materials:

  • Parental Huh-7 cells (not containing the replicon).[5]

  • Cell culture medium.

  • Test compounds dissolved in DMSO.

  • 96- or 384-well clear cell culture plates.[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[5]

  • Absorbance plate reader.

Procedure:

  • Seed Huh-7 cells into a 96-well plate at a density of 10,000 cells per well.

  • After 24 hours, add serial dilutions of the test compounds to the wells.

  • Incubate for the same duration as the replicon assay (48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the half-maximal cytotoxic concentration (CC50).

Data Presentation

The quantitative data obtained from the HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection. The following tables present hypothetical data for a series of this compound analogs.

Table 1: Primary Screen - Biochemical NS5B Polymerase Inhibition

Compound ID% Inhibition at 10 µMIC50 (µM)
This compound-TP98.50.05
Analog-00192.30.12
Analog-00245.1> 10
Analog-00388.70.56
Analog-00495.20.08

Table 2: Secondary Screen - Cell-Based HCV Replicon Assay and Cytotoxicity

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound0.25> 100> 400
Analog-0010.65> 100> 153
Analog-0032.108540.5
Analog-0040.38> 100> 263

Table 3: Hit Characterization Summary

Compound IDIC50 (µM)EC50 (µM)CC50 (µM)SI
Analog-0010.120.65> 100> 153
Analog-0040.080.38> 100> 263

Conclusion

The described HTS workflow and detailed protocols provide a comprehensive framework for the identification and initial characterization of novel this compound analogs. By employing a combination of biochemical and cell-based assays, researchers can efficiently screen large compound libraries and select promising candidates with potent and selective anti-HCV activity for further lead optimization and preclinical development. The systematic presentation of quantitative data is crucial for making informed decisions throughout the drug discovery process.

References

Application Notes and Protocols for Measuring Intracellular Sofosbuvir Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral agent and a cornerstone in the treatment of Hepatitis C virus (HCV) infection.[1] As a prodrug, this compound undergoes intracellular metabolism to its active form, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (this compound triphosphate or GS-461203).[1] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[1] The quantification of intracellular this compound triphosphate concentrations is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy.

These application notes provide detailed protocols for two distinct methods for measuring the intracellular concentrations of this compound triphosphate: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a competitive Reverse Transcriptase Inhibition Assay.

Signaling Pathway of this compound Activation

This compound is administered as a phosphoramidate prodrug to facilitate its entry into hepatocytes.[2] Once inside the cell, it undergoes a series of enzymatic reactions to be converted into its active triphosphate form. This process involves hydrolysis of the carboxyl ester by human cathepsin A or carboxylesterase 1 (CES1), followed by the cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate intermediate. Subsequent phosphorylations by cellular kinases, UMP-CMP kinase (UCK) and nucleoside diphosphate kinase (NDPK), generate the diphosphate and finally the active triphosphate metabolite.

Sofosbuvir_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) This compound This compound (Prodrug) Sofosbuvir_int This compound This compound->Sofosbuvir_int Cellular Uptake Metabolite_X Metabolite X Sofosbuvir_int->Metabolite_X Carboxylesterase 1 Cathepsin A Sofosbuvir_MP This compound Monophosphate (GS-606963) Metabolite_X->Sofosbuvir_MP HINT1 Sofosbuvir_DP This compound Diphosphate (GS-566065) Sofosbuvir_MP->Sofosbuvir_DP UMP-CMP Kinase Sofosbuvir_TP This compound Triphosphate (GS-461203) Active Metabolite Sofosbuvir_DP->Sofosbuvir_TP NDP Kinase

Caption: Intracellular activation pathway of this compound.

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the key quantitative parameters for the two described methods for measuring intracellular this compound triphosphate.

ParameterLC-MS/MSCompetitive Reverse Transcriptase Inhibition Assay
Principle Direct quantification based on mass-to-charge ratioIndirect quantification based on enzyme inhibition
Linear Range 50 to 50,000 fmol/sample[2]Dependent on enzyme kinetics and substrate concentrations
Lower Limit of Quantitation (LLOQ) 50 fmol/sample[2]Typically in the low nanomolar range
Precision (%CV) <15%<20%
Accuracy (%Bias) Within ±15%Within ±20%
Throughput ModerateHigh
Specificity HighModerate to High (potential for cross-reactivity)
Instrumentation LC-MS/MS SystemPlate Reader (Fluorescence/Luminescence)

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a robust and sensitive method for the quantification of intracellular this compound triphosphate using LC-MS/MS.

LCMS_Workflow Start Cell Pellet Collection Lysis Cell Lysis (e.g., with methanol) Start->Lysis Extraction Solid Phase Extraction (SPE) Lysis->Extraction Elution Elution of Analytes Extraction->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection LC-MS/MS Analysis Reconstitution->Injection

Caption: Workflow for LC-MS/MS analysis of intracellular this compound triphosphate.

  • Peripheral blood mononuclear cells (PBMCs) or other target cells

  • This compound triphosphate analytical standard

  • Internal standard (e.g., 13C,15N-labeled this compound triphosphate)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., weak anion exchange)

  • Phosphate-buffered saline (PBS)

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Analytical column (e.g., C18 reverse-phase)

  • Cell Pellet Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Wash the cell pellet twice with ice-cold PBS.

    • Count the cells and aliquot a known number (e.g., 10^6 cells) into microcentrifuge tubes.

    • Store cell pellets at -80°C until analysis.

  • Sample Extraction:

    • To the cell pellet, add 500 µL of ice-cold 70% methanol containing the internal standard.

    • Vortex vigorously for 1 minute to lyse the cells.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by ultrapure water.

    • Load the cell extract onto the cartridge.

    • Wash the cartridge with water to remove unbound components.

    • Elute the phosphorylated metabolites with an appropriate elution solvent (e.g., methanol/ammonia mixture).

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Transfer the reconstituted sample to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 10 µL) of the sample onto the LC-MS/MS system.

    • Separate the analytes using a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound triphosphate and the internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode. The specific precursor and product ion transitions should be optimized for the instrument used.

  • Data Analysis:

    • Construct a calibration curve using the analytical standard.

    • Calculate the concentration of this compound triphosphate in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.

    • Express the final concentration as fmol per 10^6 cells.

Method 2: Competitive Reverse Transcriptase Inhibition Assay

This protocol outlines a competitive enzymatic assay for the indirect quantification of intracellular this compound triphosphate. The principle is based on the competition between this compound triphosphate and a natural nucleotide (dUTP or UTP, depending on the enzyme) for incorporation into a growing DNA or RNA strand by a reverse transcriptase or RNA polymerase, respectively.

RT_Assay_Workflow Start Cell Lysate Preparation Reaction_Setup Set up Reaction: - Template/Primer - dNTPs (or NTPs) - Cell Extract - Reverse Transcriptase (or RNA Polymerase) Start->Reaction_Setup Incubation Incubation at Optimal Temperature Reaction_Setup->Incubation Detection Detection of Product Formation (e.g., Fluorescence) Incubation->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: Workflow for the competitive reverse transcriptase inhibition assay.

  • Cell lysates prepared as in the LC-MS/MS protocol (steps 1 and 2)

  • Reverse Transcriptase (e.g., from HIV-1) or RNA Polymerase (e.g., T7)

  • Template-primer duplex (DNA or RNA/DNA hybrid)

  • Deoxynucleotide triphosphates (dNTPs) or Ribonucleotide triphosphates (NTPs), including a limiting concentration of dUTP or UTP.

  • Fluorescently labeled nucleotide or a DNA intercalating dye (e.g., SYBR Green)

  • Reaction buffer (specific to the enzyme used)

  • 96-well microplate

  • This compound triphosphate analytical standard

  • Fluorescence microplate reader

  • Standard Curve Preparation:

    • Prepare a serial dilution of the this compound triphosphate analytical standard in the reaction buffer.

  • Reaction Setup:

    • In a 96-well microplate, add the following components to each well:

      • Reaction buffer

      • Template-primer duplex

      • A mixture of dNTPs (or NTPs) with a limiting concentration of dUTP (or UTP).

      • Either a known concentration of this compound triphosphate standard or the cell extract.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the reverse transcriptase or RNA polymerase to each well.

    • Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes).

  • Signal Detection:

    • If using a fluorescently labeled nucleotide, measure the fluorescence intensity directly.

    • If using an intercalating dye, add the dye to each well and measure the fluorescence intensity. The fluorescence will be proportional to the amount of double-stranded product formed.

  • Data Analysis:

    • Plot the fluorescence signal against the concentration of the this compound triphosphate standard to generate a standard curve.

    • Determine the concentration of this compound triphosphate in the cell extracts by interpolating their fluorescence values on the standard curve.

    • Normalize the concentration to the cell number.

Conclusion

The choice of method for measuring intracellular this compound triphosphate will depend on the specific research question, available instrumentation, and required throughput. The LC-MS/MS method offers high specificity and sensitivity, making it the gold standard for quantitative analysis. The competitive reverse transcriptase inhibition assay provides a higher-throughput alternative that can be valuable for screening and semi-quantitative studies. Both methods, when properly validated, can provide valuable insights into the intracellular pharmacology of this compound.

References

Application Notes and Protocols: In Vitro Experimental Design for Sofosbuvir Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone of modern antiviral therapy against the Hepatitis C Virus (HCV). A nucleotide analog prodrug, it is converted intracellularly to its active triphosphate form, which then acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, ultimately terminating viral RNA replication.[1][2][3][4][5] Due to its high efficacy and favorable safety profile, this compound is a critical component of various combination therapies aimed at achieving a sustained virologic response (SVR).[5][6][7] The in vitro evaluation of this compound in combination with other antiviral agents is a crucial step in the discovery and development of novel, synergistic treatment regimens.

This document provides detailed protocols and application notes for the in vitro experimental design of this compound combination therapy. It covers essential assays for determining cytotoxicity, antiviral activity, and synergistic interactions, utilizing relevant HCV cell culture systems.

Core Concepts and Experimental Overview

The in vitro assessment of this compound combination therapy involves a multi-step process designed to evaluate the safety and efficacy of the drug combination. The primary objectives are to:

  • Determine the cytotoxicity of individual drugs and their combinations to ensure that observed antiviral effects are not due to cellular toxicity.

  • Evaluate the antiviral activity of each drug and their combinations against HCV replication.

  • Assess the nature of the drug interaction (synergistic, additive, or antagonistic) to identify combinations that are more effective than the individual agents.

A typical experimental workflow is outlined below:

G cluster_0 Phase 1: Single Agent Evaluation cluster_1 Phase 2: Combination Therapy Evaluation cluster_2 Phase 3: Synergy Analysis A Select Cell Line and HCV System (e.g., Huh-7 with HCV Replicon) B Determine Cytotoxicity (CC50) of this compound and Combination Agent A->B C Determine Antiviral Activity (EC50) of this compound and Combination Agent A->C D Cytotoxicity of Drug Combination B->D C->D E Antiviral Activity of Drug Combination F Calculate Combination Index (CI) E->F G Generate Isobologram F->G H Interpret Results: Synergy, Additivity, or Antagonism G->H

Caption: Experimental workflow for in vitro this compound combination therapy assessment.

Recommended Cell Lines and HCV Systems

The human hepatoma cell line Huh-7 and its derivatives (e.g., Huh-7.5, Huh-7.5.1) are the most widely used and permissive cell lines for HCV studies.[8][9][10][11] These cells are highly susceptible to HCV infection and support robust viral replication.

For studying HCV replication and the effects of antiviral agents, HCV replicon systems are invaluable tools.[9][12][13][14][15] These systems utilize subgenomic or genomic HCV RNA molecules that can autonomously replicate within the host cell without producing infectious virus particles, making them a safer and more controlled experimental model.

Experimental Protocols

Cytotoxicity Assay

This protocol determines the concentration of the compounds that causes a 50% reduction in cell viability (CC50). It is crucial to perform this assay in parallel with the antiviral assays to differentiate true antiviral activity from cytotoxic effects.[16][17][18]

Materials:

  • Huh-7 cells (or derivatives)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound and combination agent(s)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound and the combination agent(s) in complete DMEM.

  • Remove the culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a "cells only" control (no drug).

  • Incubate the plate for 72 hours (or a duration matching the antiviral assay).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control.

  • Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (HCV Replicon System)

This protocol measures the concentration of the compounds that inhibits 50% of HCV replication (EC50).

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., expressing a reporter gene like luciferase)

  • Complete DMEM with 10% FBS and a selection agent (e.g., G418)

  • 96-well cell culture plates

  • This compound and combination agent(s)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound and the combination agent(s) in complete DMEM.

  • Remove the culture medium and add 100 µL of the drug dilutions to the respective wells. Include a "vehicle control" (no drug).

  • Incubate the plate for 72 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the percentage of HCV replication inhibition for each drug concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Synergy Analysis

To evaluate the interaction between this compound and a combination agent, the Chou-Talalay method, which calculates the Combination Index (CI), is widely used.[19][20][21][22][23]

Principle:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Protocol:

  • Based on the individual EC50 values, design a combination experiment. A common approach is to use a constant ratio of the two drugs, with concentrations above and below their respective EC50 values.

  • Perform the antiviral activity assay as described above with the drug combinations.

  • Calculate the CI for each combination using specialized software (e.g., CompuSyn) or the following formula for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

    • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

    • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to achieve the same effect.[19]

  • Generate a Fa-CI plot (Fraction affected vs. Combination Index) to visualize the synergy at different effect levels.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

DrugCC50 (µM)EC50 (nM)Selectivity Index (SI = CC50/EC50)
This compound>10050>2000
Combination Agent X85108500
Combination Data
Ratio (SOF:X) Fa CI Interpretation
1:10.500.7Synergy
1:10.750.6Synergy
1:10.900.5Strong Synergy

Visualization of Key Concepts

This compound Mechanism of Action

G cluster_0 Hepatocyte This compound This compound (Prodrug) Metabolism Intracellular Metabolism (Hydrolysis and Phosphorylation) This compound->Metabolism Active_Metabolite GS-461203 (Active Triphosphate Form) Metabolism->Active_Metabolite NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Replication HCV RNA Replication NS5B->Replication Termination Chain Termination NS5B->Termination incorporation of active metabolite

Caption: this compound's mechanism of action in inhibiting HCV replication.[1][2][3][4]

Synergy Analysis Visualization

An isobologram provides a graphical representation of the interaction between two drugs.

G cluster_0 Isobologram Drug A Dose Drug A Dose Drug B Dose Drug B Dose origin x_axis origin->x_axis Additivity y_axis x_axis->y_axis synergy_point antagonism_point

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sofosbuvir Solubility Challenges in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sofosbuvir. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during in vitro experiments.

Troubleshooting Guide

Issue: Precipitate formation when preparing aqueous solutions from a this compound DMSO stock.

This is a common challenge due to this compound's limited aqueous solubility. The following table outlines potential causes and solutions to mitigate precipitation.

Potential Cause Observation Recommended Solution
Exceeding Aqueous Solubility Precipitate forms immediately upon dilution of the DMSO stock in aqueous buffer or cell culture media.- Decrease Final Concentration: If the experimental design permits, lower the final working concentration of this compound. - Optimize DMSO Concentration: Maintain a final DMSO concentration that is non-toxic to the cells (typically <0.5%) but high enough to aid solubility.[1] Always include a vehicle control with the same final DMSO concentration. - Stepwise Dilution: Perform serial dilutions in your aqueous medium rather than a single large dilution step.
Temperature Effects Precipitation occurs when solutions are cooled or moved from a warmer environment (e.g., an incubator) to a cooler one.- Pre-warm Aqueous Solutions: Ensure your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
pH Sensitivity While this compound's solubility is relatively pH-independent in the range of 2-7.7, extreme pH values in custom buffers could affect solubility.- Verify Buffer pH: Confirm that the pH of your experimental buffer is within the optimal range for your assay and for this compound solubility.
Insufficient Mixing Localized high concentrations of this compound upon adding the stock solution can lead to immediate precipitation.- Vortexing/Stirring: Add the DMSO stock solution dropwise to the aqueous solution while vigorously vortexing or stirring to ensure rapid and thorough mixing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[1]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The tolerance to DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects. It is crucial to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.

Q3: My this compound precipitated in the cell culture medium. Can I still use it?

A3: It is not recommended to use a solution with a visible precipitate. The presence of solid particles indicates that the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.

Q4: How should I prepare my this compound working solutions to minimize precipitation?

A4: Prepare a high-concentration stock solution in 100% DMSO. For your experiment, perform a serial dilution of the stock solution in your pre-warmed aqueous buffer or cell culture medium. Add the this compound stock or intermediate dilutions dropwise while vortexing to ensure rapid dispersal. Prepare working solutions fresh for each experiment and do not store diluted aqueous solutions of this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes
DMSO ≥ 100 mg/mLCommonly used for stock solutions.
Water Slightly soluble (≥ 2 mg/mL across pH 2-7.7 at 37°C)Limited solubility can lead to precipitation.[2]
Methanol SolubleCan be used as a solvent.[3]
Ethanol SolubleAn alternative organic solvent.
Acetonitrile Soluble[3]
Ethyl Acetate Soluble
Toluene Soluble[4][5]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for an In Vitro HCV Replicon Assay

This protocol describes the preparation of this compound solutions for use in a cell-based Hepatitis C Virus (HCV) replicon assay.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM), pre-warmed to 37°C

Procedure:

  • Preparation of 10 mM this compound Stock Solution in DMSO:

    • On an analytical balance, weigh out a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound: 529.45 g/mol ).

    • In a sterile microcentrifuge tube, add the calculated volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Aliquot the 10 mM stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of this compound Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your assay.

    • Important: When diluting, add the this compound stock or intermediate dilution to the cell culture medium, not the other way around. Add it dropwise while gently vortexing the tube to ensure immediate and thorough mixing.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of pre-warmed medium). This will result in a final DMSO concentration of 0.1%.

    • Use the freshly prepared working solutions immediately for treating the cells in your HCV replicon assay. Do not store aqueous dilutions.

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of your this compound working solution. This is essential to differentiate the antiviral effect of this compound from any potential effects of the solvent.

Mandatory Visualizations

Sofosbuvir_Metabolic_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir_prodrug This compound (Prodrug) Sofosbuvir_intracellular This compound Sofosbuvir_prodrug->Sofosbuvir_intracellular Cellular Uptake Metabolite_X Metabolite X Sofosbuvir_intracellular->Metabolite_X Carboxylesterase 1 / Cathepsin A GS_331007_MP GS-331007-MP (Monophosphate) Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007-DP (Diphosphate) GS_331007_MP->GS_331007_DP UMP-CMPK1 GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDPK GS_331007 GS-331007 (Inactive Metabolite) GS_461203->GS_331007 Dephosphorylation

Caption: Intracellular metabolic activation pathway of this compound.

Sofosbuvir_Mechanism_of_Action cluster_hcv_replication HCV RNA Replication cluster_drug_action Drug Action HCV_RNA HCV RNA Template NS5B NS5B RNA Polymerase HCV_RNA->NS5B Nascent_RNA Nascent RNA Strand NS5B->Nascent_RNA Termination Chain Termination NS5B->Termination Incorporation of This compound-TP Elongation RNA Chain Elongation Nascent_RNA->Elongation Incorporation of natural nucleotides Sofosbuvir_TP This compound Triphosphate (GS-461203) Sofosbuvir_TP->NS5B Acts as a substrate

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Troubleshooting_Workflow Start Precipitation Observed Check_Conc Is the final concentration too high? Start->Check_Conc Check_Mixing Is the mixing method optimal? Check_Conc->Check_Mixing No Solution_Conc Lower the final concentration. Check_Conc->Solution_Conc Yes Check_Temp Is the medium pre-warmed? Check_Mixing->Check_Temp Yes Solution_Mixing Add stock dropwise while vortexing. Check_Mixing->Solution_Mixing No Check_DMSO Is the final DMSO % appropriate? Check_Temp->Check_DMSO Yes Solution_Temp Pre-warm medium to 37°C. Check_Temp->Solution_Temp No Solution_DMSO Adjust DMSO % and run vehicle control. Check_DMSO->Solution_DMSO No Resolved Issue Resolved Check_DMSO->Resolved Yes Solution_Conc->Resolved Solution_Mixing->Resolved Solution_Temp->Resolved Solution_DMSO->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Sofosbuvir Stability in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of sofosbuvir in various laboratory solvents. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and stability data to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions? A: For short-term storage, this compound solutions prepared in high-purity solvents like methanol, ethanol, or water can be stored at 4°C for up to one week with minimal degradation[1]. For long-term storage, it is recommended to store aliquots in a non-polar solvent at -20°C or below to minimize hydrolysis and other degradation pathways. Always use high-quality, dry solvents, as water content can affect stability.

Q2: Under which pH conditions is this compound most unstable? A: this compound is highly susceptible to degradation in both acidic and alkaline conditions[2][3][4]. Degradation is particularly pronounced under alkaline (basic) hydrolysis, which can lead to over 50% degradation in a matter of hours at elevated temperatures[2][3]. Acidic conditions also cause significant hydrolysis, with studies showing up to 26% degradation[5][6]. It is most stable in neutral pH conditions (pH ~7)[2][3][5].

Q3: Is this compound sensitive to light or heat in a laboratory setting? A: this compound is generally considered stable under thermal and photolytic stress when in its solid form or in solution for short durations[2][3][6]. However, some studies have reported slight degradation at elevated temperatures (e.g., 40°C) over extended periods[5]. Conflicting reports exist regarding photolytic stability, with some studies showing susceptibility, so it is best practice to protect this compound solutions from direct light, especially during long experiments[4][7][8][9][10].

Q4: Which common laboratory solvents are suitable for dissolving this compound? A: this compound is slightly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, and acetonitrile[1][7]. For analytical purposes like HPLC, mobile phases are often composed of methanol or acetonitrile mixed with aqueous buffers[2][7]. It can also be dissolved in ketones like acetone at elevated temperatures[11]. While soluble in DMSO, its use should be carefully considered based on the experimental design, as some studies note decreased absorbance intensity in this solvent.

Troubleshooting Guide

Issue 1: My HPLC analysis of a "pure" this compound standard shows multiple unexpected peaks.

  • Possible Cause: On-column or in-solution degradation. This compound is unstable in acidic and basic environments. If your mobile phase is not near neutral pH, the drug may be degrading during the HPLC run.

  • Solution:

    • Verify the pH of your mobile phase; adjust to be as close to neutral as possible if the assay allows.

    • Prepare fresh standards in a neutral, high-purity solvent like methanol or acetonitrile immediately before analysis.

    • Check the stability of this compound in your dissolution solvent over the typical duration of your sample queue. If degradation is observed, consider changing the solvent or reducing the time between sample preparation and injection.

Issue 2: The concentration of my this compound stock solution decreases over time, even when stored in the refrigerator.

  • Possible Cause: Hydrolysis due to water content in the solvent or exposure to acidic/basic contaminants.

  • Solution:

    • Use anhydrous (dry) grade solvents to prepare stock solutions.

    • Ensure glassware is scrupulously clean and free of any acidic or basic residues.

    • For longer-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles and minimizes exposure to air and moisture.

Issue 3: Inconsistent results in cell-based assays using this compound.

  • Possible Cause: Degradation of this compound in the cell culture medium. The pH of cell culture media is typically buffered around 7.4, where this compound is relatively stable. However, components in the media or the metabolic activity of cells could potentially affect its stability.

  • Solution:

    • Prepare fresh dilutions of this compound from a frozen stock immediately before adding to the culture medium.

    • Perform a stability check of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) to understand its half-life in your experimental setup.

    • Minimize the exposure of the drug to light by working in a darkened environment or using amber-colored tubes.

Data Presentation: this compound Stability Profile

The following tables summarize quantitative data from forced degradation studies, providing insight into this compound's stability under various stress conditions.

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionExperimental ParametersDegradation (%)Reference
Acid Hydrolysis 1 M HCl~26%[5]
1 N HCl, 80°C, 10 h8.66%[6]
0.1 N HCl, 70°C, 6 h~23%[2][3]
Alkaline Hydrolysis 0.5 N NaOH, 60°C, 24 h45.97%[6]
0.1 N NaOH, 70°C, 10 h~50%[2][3]
Oxidative 30% H₂O₂0.79%[6]
3% H₂O₂, Room Temp, 7 days19.02%[2]
30% H₂O₂, Room Temp, 26 h17.21%[12]
Thermal Neutral pH, 40°C, 168 h~2%[5]
Solid State, 50°C, 21 daysNo Degradation[2]
Photolytic Sunlight, 21 daysNo Degradation[2]
Neutral Hydrolysis Water, 25°CNo Degradation[5]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the methodology for assessing the stability of this compound under various stress conditions as per ICH guidelines.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL[2].

  • Sonicate for 20 minutes to ensure complete dissolution[2].

3. Application of Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Reflux the solution at 70°C for 6 hours[2]. After cooling, neutralize the solution with an appropriate volume of 0.1 N NaOH.

  • Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Reflux the solution at 70°C for 10 hours[2]. After cooling, neutralize the solution with an appropriate volume of 0.1 N HCl.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 7 days[2].

  • Thermal Degradation: Keep the stock solution at 50°C for 21 days[2]. Protect from light.

  • Photolytic Degradation: Expose the stock solution to direct sunlight for 21 days[2]. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Control Sample: Dilute the stock solution with the mobile phase solvent and keep it under normal laboratory conditions.

4. Sample Analysis (RP-HPLC):

  • After the specified exposure times, dilute all stressed samples, including the control, with the mobile phase to a final concentration of approximately 50 µg/mL[2].

  • Analyze the samples using a validated stability-indicating RP-HPLC method. A typical method might use:

    • Column: C18 (e.g., 4.6 x 250mm, 5µm)[7][10].

    • Mobile Phase: A mixture of a buffer (e.g., 0.1% Orthophosphoric acid) and an organic solvent (e.g., Acetonitrile) in a 30:70 ratio[7].

    • Flow Rate: 1.0 - 1.5 mL/min[2][7].

    • Detection: UV at 260 nm[7].

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed control sample.

Visualized Workflows and Logic

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL this compound Stock Solution in Methanol acid Acid Hydrolysis (0.1N HCl, 70°C, 6h) start->acid base Alkaline Hydrolysis (0.1N NaOH, 70°C, 10h) start->base oxidative Oxidative Stress (3% H₂O₂, RT, 7 days) start->oxidative thermal Thermal Stress (50°C, 21 days) start->thermal photo Photolytic Stress (Sunlight, 21 days) start->photo neutralize Neutralize / Dilute Samples to 50 µg/mL acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating RP-HPLC Method neutralize->analyze

Caption: Experimental workflow for a typical forced degradation study of this compound.

Sofosbuvir_Stability_Profile center This compound Chemical Stability stable_node Conditions Promoting Stability center->stable_node Favorable unstable_node Conditions Causing Degradation center->unstable_node Unfavorable neutral Neutral pH (~7) stable_node->neutral solid Solid Crystalline State stable_node->solid frozen Frozen Solution (-20°C) stable_node->frozen acidic Acidic pH (< 7) unstable_node->acidic alkaline Alkaline pH (> 7) (Most significant degradation) unstable_node->alkaline oxidizing Strong Oxidizing Agents (e.g., H₂O₂) unstable_node->oxidizing

Caption: Logical diagram illustrating conditions that affect this compound stability.

References

Technical Support Center: Troubleshooting Sofosbuvir Cytotoxicity in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in vitro cell culture assays involving sofosbuvir.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to cytotoxicity?

This compound is a prodrug that is metabolized intracellularly to its active form, the uridine nucleotide analog triphosphate GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the replicating HCV RNA by the NS5B polymerase, an RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.

While highly selective for the viral polymerase, off-target effects can lead to cytotoxicity. The primary mechanism of this compound-induced cytotoxicity is through mitochondrial dysfunction. This compound can be recognized by host cell polymerases, particularly the mitochondrial RNA polymerase (POLRMT), which can impair mitochondrial DNA (mtDNA) replication and transcription. This leads to a cascade of events including:

  • Decreased Mitochondrial Biogenesis: this compound has been shown to downregulate the expression of key genes involved in mitochondrial biogenesis, such as POLG, peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (Tfam).

  • Increased Oxidative Stress: Impaired mitochondrial function leads to the overproduction of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.

  • Altered Mitochondrial Dynamics: this compound can induce Drp1-mediated mitochondrial fission, leading to fragmented mitochondria.

  • Apoptosis Induction: The culmination of mitochondrial dysfunction and oxidative stress can trigger the intrinsic apoptotic pathway, leading to cell death.

Q2: What are the typical CC50 values for this compound in different cell lines?

The 50% cytotoxic concentration (CC50) of this compound can vary depending on the cell line, incubation time, and the assay used. Below is a summary of reported CC50 values.

Cell LineAssayIncubation TimeCC50 (µM)Reference
Huh-7.5MTT72 hours>50[1]
Huh-7MTTNot Specified>100[2]
HepG2MTT48 hours~400 µg/mL (~755 µM)[3]
Normal HepatocytesMTT48 hours~900 µg/mL (~1698 µM)[3]
CEMMTS5 days>100[4]
MT-4MTS5 days>100[4]
HFFMTS5 days>100[4]
PHHMTS5 days>100[4]

Q3: What are the common morphological changes observed in cells treated with cytotoxic concentrations of this compound?

Upon treatment with cytotoxic concentrations of this compound, cells may exhibit the following morphological changes under a microscope:

  • Cell Shrinkage and Rounding: Cells may detach from the culture surface, become smaller, and adopt a rounded appearance.

  • Membrane Blebbing: The cell membrane may show protrusions or blebs, which is a characteristic feature of apoptosis.

  • Nuclear Condensation and Fragmentation: The nucleus may shrink and the chromatin may condense. In later stages of apoptosis, the nucleus can fragment into smaller bodies.

  • Formation of Apoptotic Bodies: The cell may break down into smaller, membrane-bound vesicles called apoptotic bodies.

  • Increased Cellular Debris: An increase in floating dead cells and cellular debris in the culture medium is a common observation.

Microscopic images of HepG2 cells treated with increasing concentrations of this compound show a dose-dependent decrease in cell density and an increase in detached, rounded cells.[3]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments

Potential Causes:

  • This compound Stability: this compound can degrade under certain conditions, such as acidic or alkaline pH and in the presence of oxidizing agents.[5][6][7] The stability of this compound in cell culture medium over the course of the experiment may vary.

  • Inconsistent Cell Health and Passage Number: Using cells at different confluency levels or passage numbers can lead to variability in their metabolic activity and sensitivity to the drug.

  • Inconsistent Incubation Times: Variations in the duration of drug exposure can significantly impact the observed cytotoxicity.

  • Solvent Effects: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can have their own cytotoxic effects.

Solutions:

  • Prepare Fresh this compound Solutions: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.

  • Standardize Cell Culture Conditions: Use cells from a similar passage number and ensure they are in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density for all experiments.

  • Precise Incubation Timing: Use a timer to ensure consistent incubation periods for drug treatment and assay development.

  • Optimize Solvent Concentration: Keep the final concentration of the solvent in the culture medium as low as possible (typically <0.5% for DMSO) and include a vehicle control (cells treated with the solvent alone) in every experiment.

Issue 2: Unexpectedly Low or No Cytotoxicity Observed

Potential Causes:

  • Incorrect this compound Concentration: Errors in calculating dilutions or preparing stock solutions can lead to lower-than-expected drug concentrations.

  • Cell Line Resistance: Some cell lines may be inherently more resistant to this compound-induced cytotoxicity.

  • Short Incubation Time: The duration of drug exposure may not be sufficient to induce a measurable cytotoxic effect.

  • Assay Interference: this compound or its degradation products might interfere with the assay chemistry.

Solutions:

  • Verify this compound Concentration: Double-check all calculations and consider verifying the concentration of the stock solution using a spectrophotometer or HPLC.

  • Use a Positive Control: Include a known cytotoxic compound as a positive control to ensure the assay is working correctly.

  • Increase Incubation Time: Perform a time-course experiment to determine the optimal duration of drug exposure.

  • Consider Alternative Assays: If assay interference is suspected, try a different cytotoxicity assay that relies on a different detection principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH).

Issue 3: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)

Potential Causes:

  • Different Cellular Processes Measured: MTT assays measure metabolic activity, which may decrease before cell membrane integrity is lost. LDH assays measure the release of lactate dehydrogenase from damaged cells, which is an indicator of necrosis or late-stage apoptosis.

  • Timing of Assay: The timing of the assay relative to the onset of different cell death pathways can lead to different results.

Solutions:

  • Perform a Time-Course Analysis: Measure cytotoxicity at multiple time points using different assays to understand the kinetics of cell death.

  • Use a Combination of Assays: Employing multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and apoptosis) can provide a more comprehensive picture of the cytotoxic mechanism.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and a fluorogenic or colorimetric caspase-3 substrate, e.g., DEVD-pNA or DEVD-AMC)

  • Microplates (black plates for fluorescent assays)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Seed cells in a multi-well plate and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • In a new microplate, add an equal amount of protein from each lysate to separate wells.

  • Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) using a plate reader.

Visualizations

This compound Metabolism and Mechanism of Action

Sofosbuvir_Metabolism This compound Metabolism and Mechanism of Action This compound This compound (Prodrug) Metabolite1 GS-566500 This compound->Metabolite1 Intracellular Esterases Metabolite2 GS-606965 Metabolite1->Metabolite2 HINT1 Active_Metabolite GS-461203 (Active Triphosphate) Metabolite2->Active_Metabolite UMP-CMPK & NDPK HCV_RNA_Polymerase HCV NS5B RNA Polymerase Active_Metabolite->HCV_RNA_Polymerase Incorporation into nascent RNA Chain_Termination RNA Chain Termination HCV_RNA_Polymerase->Chain_Termination Viral_Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Viral_Replication_Inhibition

Caption: this compound is converted to its active triphosphate form, which inhibits HCV replication.

Signaling Pathway of this compound-Induced Mitochondrial Cytotoxicity

Sofosbuvir_Cytotoxicity_Pathway This compound-Induced Mitochondrial Cytotoxicity This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion POLRMT POLRMT Inhibition Mitochondrion->POLRMT Drp1 Drp1 Activation Mitochondrion->Drp1 mtDNA_Replication Decreased mtDNA Replication & Transcription POLRMT->mtDNA_Replication Mito_Biogenesis Reduced Mitochondrial Biogenesis (PGC-1α, NRF1, Tfam ↓) mtDNA_Replication->Mito_Biogenesis ROS Increased ROS Production mtDNA_Replication->ROS Apoptosis Apoptosis Mito_Biogenesis->Apoptosis Mito_Fission Increased Mitochondrial Fission Drp1->Mito_Fission Mito_Fission->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: this compound can induce mitochondrial dysfunction, leading to oxidative stress and apoptosis.

Experimental Workflow for Troubleshooting this compound Cytotoxicity

Troubleshooting_Workflow Troubleshooting this compound Cytotoxicity Assays Start Start: Unexpected Cytotoxicity Result Check_Calculations Verify Drug Concentrations & Dilutions Start->Check_Calculations Check_Reagents Assess Reagent Quality & this compound Stability Check_Calculations->Check_Reagents Calculations OK Check_Cells Evaluate Cell Health, Passage Number & Density Check_Reagents->Check_Cells Reagents OK Check_Assay Review Assay Protocol & Controls Check_Cells->Check_Assay Cells OK Time_Course Perform Time-Course Experiment Check_Assay->Time_Course Protocol OK Dose_Response Conduct Dose-Response Experiment Time_Course->Dose_Response Alternative_Assay Use an Alternative Cytotoxicity Assay Dose_Response->Alternative_Assay Analyze_Data Analyze and Interpret Data Alternative_Assay->Analyze_Data End Conclusion Analyze_Data->End

References

Technical Support Center: Enhancing Sofosbuvir Delivery and Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the delivery and bioavailability of sofosbuvir in animal models.

Frequently Asked Questions (FAQs)

Q1: My this compound-loaded nanoparticle formulation shows low entrapment efficiency. What are the potential causes and solutions?

A1: Low entrapment efficiency is a common challenge. Several factors could be contributing to this issue:

  • Drug Properties: this compound is a BCS Class III drug with high solubility and low permeability, which can make its encapsulation in lipid-based carriers challenging.[1][2]

  • Formulation Composition: The ratio of drug to lipid/polymer is critical. An excessive drug concentration relative to the carrier material can lead to poor encapsulation.

  • Method of Preparation: The specific technique used for nanoparticle preparation (e.g., lipid layer hydration, microemulsion) significantly impacts drug loading.[1][3]

Troubleshooting Steps:

  • Optimize Drug-to-Carrier Ratio: Experiment with different ratios of this compound to your lipid or polymer. A lower initial drug concentration may lead to higher entrapment efficiency.

  • Vary Formulation Components: If using lipid-based carriers, try altering the types of lipids and surfactants. For polymeric nanoparticles, the choice of polymer (e.g., chitosan) and its molecular weight can influence drug loading.[1]

  • Refine Preparation Method: For the lipid layer hydration method, ensure the lipid film is thin and uniform before hydration.[3] For microemulsion techniques, the ratio of oil, surfactant, and co-surfactant is key to forming stable nanoparticles that can effectively encapsulate the drug.[1]

Q2: I'm observing high variability in the pharmacokinetic (PK) profile of my this compound formulation in rats. What could be the reasons?

A2: High variability in in vivo studies can stem from both the formulation and the experimental procedure.

  • Formulation Instability: If your nanoparticles are not stable in the gastrointestinal environment, it can lead to premature drug release and erratic absorption.

  • Animal Handling and Dosing: Inconsistent administration techniques (e.g., oral gavage) can result in variations in the amount of drug delivered to the stomach.

  • Physiological Differences: Individual differences in gastric emptying times and intestinal metabolism among animals can contribute to variability.

Troubleshooting Steps:

  • Assess Formulation Stability: Conduct in vitro stability studies of your formulation in simulated gastric and intestinal fluids to ensure its integrity.

  • Standardize Animal Procedures: Ensure all personnel involved in animal dosing are well-trained and follow a standardized protocol. For oral gavage, the volume and speed of administration should be consistent.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual physiological variations on the overall results.

  • Consider the Animal Model: Different animal species metabolize drugs differently. For instance, the hepatic concentrations of the active metabolite of this compound can vary significantly between species like rats, dogs, and monkeys.[4]

Q3: My novel this compound formulation is not showing a significant improvement in oral bioavailability compared to the free drug. Why might this be the case?

A3: A lack of improvement in bioavailability can be disappointing. Here are some potential reasons:

  • Insufficient Permeability Enhancement: this compound's primary absorption barrier is its low permeability.[1] Your formulation may not be effectively overcoming this limitation. The formulation needs to interact with the intestinal mucosa to facilitate drug transport.

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux transporter, which actively pumps the drug out of intestinal cells, reducing its absorption.[5] Your delivery system may not be effectively inhibiting this transporter.

  • Premature Drug Release: If the drug is released from the carrier too early in the gastrointestinal tract, it may not reach the optimal absorption site in a protected form.

Troubleshooting Steps:

  • Incorporate Permeation Enhancers: Consider including excipients in your formulation that are known to enhance intestinal permeability. Chitosan, for example, can open tight junctions between intestinal cells.[1]

  • Use P-gp Inhibitors: Co-administration with a P-gp inhibitor, or incorporating one into your formulation, can significantly improve this compound absorption.[5]

  • Design for Sustained Release: Modify your formulation to achieve a more controlled and sustained release of this compound, allowing for continuous absorption along the intestine.[3]

Troubleshooting Guides

Guide 1: Issues with Solid Lipid Nanoparticle (SLN) Formulation
Problem Potential Cause Suggested Solution
Large Particle Size / Polydispersity Inadequate homogenization/sonication energy or time.Optimize the duration and power of the homogenization or sonication step.
Inappropriate surfactant concentration.Adjust the surfactant concentration; too little may not stabilize the nanoparticles, while too much can cause aggregation.
Drug Expulsion During Storage Lipid crystallization and polymorphic transitions.Select lipids that form a less ordered crystalline structure. Incorporate a liquid lipid to create nanostructured lipid carriers (NLCs), which can improve drug loading and stability.
Low In Vivo Efficacy Insufficient lymphatic uptake.Formulations with a higher lipid content and smaller particle size tend to have better lymphatic absorption, bypassing first-pass metabolism.
Guide 2: Challenges in Pharmacokinetic Studies in Rats
Problem Potential Cause Suggested Solution
Low Plasma Concentrations Poor absorption from the gut.Refer to FAQ 3. Consider intravenous administration in a pilot study to determine the drug's clearance and volume of distribution.
Rapid metabolism.This compound is extensively metabolized in the liver.[6] Nanoformulations can help protect the drug from premature metabolism.
Inconsistent Cmax and Tmax Variable gastric emptying.Fasting the animals overnight before dosing can help standardize gastric emptying times.
Food effects.Administering this compound with a high-fat meal does not significantly alter its pharmacokinetics.[6] However, for your specific formulation, it is best to be consistent (either fasted or fed state).

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNPs)

This protocol is based on the microemulsion technique described in the literature.[1]

Materials:

  • This compound

  • Stearic acid (Lipid)

  • Chitosan (Polymer)

  • Tween 80 (Surfactant)

  • Ethanol (Co-surfactant)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Preparation of the Oil Phase: Dissolve this compound and stearic acid in ethanol.

  • Preparation of the Aqueous Phase: Dissolve Tween 80 and chitosan in phosphate buffer.

  • Formation of the Microemulsion: Add the oil phase to the aqueous phase dropwise while stirring continuously.

  • Homogenization: Subject the resulting emulsion to high-pressure homogenization or ultrasonication to reduce the particle size.

  • Purification: Remove the organic solvent and any unentrapped drug by dialysis or ultracentrifugation.

  • Lyophilization (Optional): For long-term storage, the SLNPs can be lyophilized with a cryoprotectant.

Protocol 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

This protocol is a general guideline based on common practices in preclinical studies.[3]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (12 hours) before drug administration, with free access to water.

  • Grouping: Divide the animals into groups (e.g., control group receiving free this compound, test group receiving the this compound formulation).

  • Dosing: Administer the drug or formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound and its main metabolite, GS-331007, using a validated LC-MS/MS method.[7]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Data Presentation

Table 1: Physicochemical Properties of Different this compound Nanoformulations
Formulation TypeCarrier MaterialsParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Vesicular Lipid Nanocarriers Phospholipids, Cholesterol42.43-49.218.31[3]
Chitosan-Based SLNPs Chitosan, Stearic Acid60 - 73Not ReportedNot Reported[1]
Galactose-Anchored Bilosomes Lipids, Bile Salts, GalactoseNot ReportedNot ReportedNot Reported[2]
β-cyclodextrin/Chitosan NPs β-cyclodextrin, ChitosanNot ReportedNot Reported94.54[8]
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
FormulationRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free this compound IV----[3]
Vesicular Lipid Nanocarriers IV--Significantly Increased-[3]
Galactose-Anchored Bilosomes Oral--2.5-fold higher than marketed product250[9]

Note: Detailed quantitative PK values were not consistently available across all reviewed literature for a direct comparative table.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Animal Study A Material Selection (Lipids, Polymers, Surfactants) B Preparation of Nanoformulation A->B C Physicochemical Characterization (Size, Zeta, EE%) B->C E Oral Administration (Gavage) C->E Optimized Formulation D Animal Acclimatization & Fasting D->E F Serial Blood Sampling E->F G Plasma Analysis (LC-MS/MS) F->G H Pharmacokinetic Data Analysis G->H

Caption: General workflow for developing and evaluating a novel this compound nanoformulation.

sofosbuvir_metabolism cluster_absorption Intestinal Absorption & Metabolism cluster_hepatic Hepatic Activation Sofosbuvir_Oral This compound (Oral) Intestinal_Lumen Intestinal Lumen Sofosbuvir_Oral->Intestinal_Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Absorption Pgp P-gp Efflux Enterocyte->Pgp Efflux Portal_Vein Portal Vein Enterocyte->Portal_Vein Sofosbuvir_Hep This compound Portal_Vein->Sofosbuvir_Hep To Liver Metabolite_X Metabolite X Sofosbuvir_Hep->Metabolite_X Carboxylesterase 1 GS_461203_MP GS-461203 (Monophosphate) Metabolite_X->GS_461203_MP HINT1 GS_461203_TP GS-461203 (Triphosphate) [Active] GS_461203_MP->GS_461203_TP Phosphorylation GS_331007 GS-331007 [Inactive Metabolite] GS_461203_TP->GS_331007 Dephosphorylation

Caption: Metabolic activation pathway and absorption challenges of this compound.

References

addressing variability in sofosbuvir efficacy across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in sofosbuvir efficacy across different cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency (higher EC50 value) of this compound in our cell line compared to published data. What are the potential causes?

A1: Variability in this compound efficacy across different cell lines is a known phenomenon and can be attributed to several factors:

  • Metabolic Activation: this compound is a prodrug that must be metabolized intracellularly to its active triphosphate form (GS-461203) to exert its antiviral effect.[1][2] The efficiency of this conversion can vary significantly between cell lines due to differential expression of the required enzymes.

  • Cell Line Origin: Hepatoma cell lines such as Huh-7 are often more efficient at metabolizing this compound than non-hepatic cell lines (e.g., Vero, A549) or even other liver-derived cell lines like HepG2.[3]

  • Viral Factors: The specific genotype of the Hepatitis C Virus (HCV) used in your assay can influence susceptibility to this compound.[4] Additionally, the replicative fitness of the viral population can impact the apparent efficacy of the drug, with higher fitness viruses potentially showing reduced sensitivity.[5]

  • Experimental Conditions: Variations in cell seeding density, passage number, and media composition can all affect cell metabolism and, consequently, this compound activation.

Q2: Which enzymes are critical for this compound activation, and how can I assess their expression in my cell line?

A2: The key enzymes involved in the metabolic activation of this compound are:

  • Carboxylesterase 1 (CES1) or Cathepsin A (CatA): Catalyzes the initial hydrolysis of the carboxyl ester moiety.[6]

  • Histidine Triad Nucleotide-Binding Protein 1 (HINT1): Cleaves the phosphoramidate bond.[2]

  • Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK): Performs the first phosphorylation step.[7]

  • Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation to the active triphosphate form.[2]

You can assess the expression of these enzymes in your cell line using standard molecular biology techniques such as:

  • Quantitative Real-Time PCR (qRT-PCR): To measure mRNA expression levels.

  • Western Blotting: To quantify protein expression levels.

Comparing the expression profile of your cell line to a highly permissive cell line like Huh-7 can provide insights into potential metabolic bottlenecks.

Q3: Could drug transporters be playing a role in the variable efficacy of this compound?

A3: While this compound's entry into hepatocytes is not fully elucidated, drug transporters can influence intracellular drug concentrations. This compound is a substrate for efflux transporters like P-glycoprotein (P-gp, encoded by the ABCB1 gene).[8] Overexpression of such transporters in a cell line could potentially reduce the intracellular accumulation of the drug. The role of uptake transporters like the sodium taurocholate co-transporting polypeptide (NTCP), a known entry receptor for HBV and HDV, in this compound uptake is less clear but represents an area of ongoing research.[9][10]

Q4: We suspect the emergence of resistance in our long-term culture. How can we confirm this?

A4: The primary resistance-associated substitution (RAS) for this compound is S282T in the NS5B polymerase.[4][11] To confirm resistance, you can:

  • Sequence the NS5B region: Isolate viral RNA from your culture, reverse transcribe it to cDNA, and sequence the NS5B coding region to check for the S282T mutation or other known RASs.

  • Phenotypic Analysis: Introduce the identified mutation(s) into a wild-type HCV replicon using site-directed mutagenesis and determine the EC50 of this compound against this mutant replicon. A significant fold-change in the EC50 value compared to the wild-type confirms resistance.

Troubleshooting Guides

Issue 1: High EC50 Value for this compound
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Cell Line Switch to a more metabolically competent cell line, such as Huh-7 or Huh-7.5.A lower and more consistent EC50 value for this compound.
Low Expression of Metabolic Enzymes Perform qRT-PCR or Western blot for CES1, HINT1, UMP-CMPK, and NDPK.Identification of a bottleneck in the activation pathway.
High Viral Fitness Compare the efficacy of this compound against a low-passage, well-characterized viral stock.Higher fitness virus may require higher concentrations of this compound for inhibition.[5]
Incorrect Drug Concentration Verify the concentration and integrity of your this compound stock solution.Accurate and reproducible dose-response curves.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step Expected Outcome
Variable Cell Health/Passage Number Maintain a consistent cell passage number and ensure cells are in a logarithmic growth phase during the assay.Reduced well-to-well and plate-to-plate variability.
Inconsistent Seeding Density Use a precise cell counting method (e.g., automated cell counter) to ensure uniform seeding.Consistent cell numbers across all wells, leading to more reliable results.
Edge Effects on Assay Plates Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to maintain humidity.Minimized variability due to evaporation and temperature gradients.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of this compound Against Different HCV Genotypes

HCV Genotype/SubtypeMean EC50 (nM)
2a32
4130

Data adapted from a study on DAA-naïve subjects. The 95th percentile for any genotype did not exceed 189 nM.[4]

Table 2: Impact of S282T Resistance Mutation on this compound Susceptibility

HCV RepliconFold-Change in EC50 vs. Wild-Type
Genotypes 1-6 with S282T2.4 - 18

The S282T substitution is the primary mutation conferring resistance to this compound in vitro.[4]

Experimental Protocols

Protocol 1: Determination of Antiviral Efficacy (EC50) using an HCV Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a stable HCV replicon cell line expressing a luciferase reporter.

  • Cell Seeding:

    • Maintain a Huh-7 cell line harboring an HCV replicon with a luciferase reporter in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

    • Seed the cells into 96-well white opaque plates at a density of 5,000-10,000 cells per well in G418-free medium.

    • Incubate for 24 hours at 37°C with 5% CO2.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

    • Remove the medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include a "no-drug" (vehicle only) control.[11]

  • Incubation:

    • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Mix on a plate shaker for 5 minutes to induce cell lysis.

    • Measure the luminescence using a luminometer.[11]

  • Data Analysis:

    • Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the no-drug control.

    • Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value.[1]

Protocol 2: Determination of Cytotoxicity (CC50) using an MTS Assay

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C with 5% CO2.[1]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in culture medium as described for the EC50 assay.

    • Add 100 µL of the compound dilutions to the respective wells. Include a "no-drug" vehicle control.[1]

  • Incubation:

    • Incubate the plate for 72 hours at 37°C with 5% CO2, mirroring the duration of the antiviral assay.[1]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C in the dark.

    • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the CC50 value using a non-linear regression curve fit.[1]

Visualizations

Sofosbuvir_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte This compound This compound (Prodrug) Sofosbuvir_in This compound This compound->Sofosbuvir_in Uptake Metabolite_X Metabolite X Sofosbuvir_in->Metabolite_X CES1 / CatA GS_331007_MP GS-331007-MP (Monophosphate) Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007-DP (Diphosphate) GS_331007_MP->GS_331007_DP UMP-CMPK GS_331007 GS-331007 (Inactive Nucleoside) GS_331007_MP->GS_331007 Dephosphorylation GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDPK HCV_RNA_Replication HCV RNA Replication GS_461203->HCV_RNA_Replication Inhibits NS5B Polymerase

Caption: Intracellular metabolic activation pathway of this compound.

EC50_Determination_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis A1 Seed HCV replicon cells in 96-well plate A2 Incubate for 24h A1->A2 B1 Add drug dilutions to cells A2->B1 A3 Prepare serial dilutions of this compound A3->B1 B2 Incubate for 72h B1->B2 C1 Add Luciferase reagent B2->C1 C2 Measure luminescence C1->C2 C3 Normalize data and plot dose-response curve C2->C3 C4 Calculate EC50 value C3->C4 Troubleshooting_Tree Start High this compound EC50 Observed Q1 Is the cell line known to be metabolically competent (e.g., Huh-7)? Start->Q1 Sol1 Consider switching to a more appropriate cell line (e.g., Huh-7, Huh-7.5). Q1->Sol1 No Q2 Have you confirmed expression of key metabolic enzymes (CES1, HINT1, UMP-CMPK)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Perform qRT-PCR/Western blot to assess enzyme expression. Q2->Sol2 No Q3 Have you sequenced the NS5B region for resistance mutations (e.g., S282T)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Sequence NS5B to check for resistance-associated substitutions. Q3->Sol3 No End Further investigation into viral fitness or experimental conditions may be needed. Q3->End Yes A3_Yes Yes A3_No No

References

minimizing off-target effects of sofosbuvir in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of sofosbuvir in experimental models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Changes in Cell Proliferation, Morphology, or Cell Cycle Progression

  • Potential Cause: this compound, particularly its active triphosphate form, can induce the expression and phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pro-survival pathways like MAPK.[1][2] This can result in altered cell cycle distribution, with an increase in the S and G2/M phases and a decrease in the G0/G1 phase in hepatoma cell lines (HepG2, HuH-6, Huh-7).[1]

  • Troubleshooting Steps:

    • Confirm Pathway Activation: Use immunoblotting to check for increased levels of total and phosphorylated EGFR (pEGFR), as well as downstream markers like B-MYB and Cyclin D1.[1][2]

    • Dose-Response Analysis: Determine if the observed effects are dose-dependent. A study on Huh7 cells identified a non-toxic concentration of 36 µM.[3]

    • Use of a Specific Inhibitor: Co-treat cells with an EGFR inhibitor, such as erlotinib, to confirm that the observed phenotype is EGFR-dependent. The addition of erlotinib has been shown to prevent this compound-induced increases in EGFR expression, pEGFR, B-MYB, and Cyclin D1, and can block the associated increase in proliferation.[1][2]

    • Cell Line Specificity: Confirm that the effect is specific to cell types that can metabolize this compound to its active triphosphate form. For example, non-hepatic cell lines like HEK293 do not show this compound-induced changes in the cell cycle.[1]

Issue 2: Signs of Cellular Stress, such as Increased Apoptosis or Necrosis at Low this compound Concentrations

  • Potential Cause: At lower concentrations (e.g., 25-100 µM), this compound has been shown to induce mitochondrial toxicity in isolated rat hepatocytes. This is characterized by an increase in Reactive Oxygen Species (ROS) formation, a collapse of the mitochondrial membrane potential (ΔΨm), and depletion of glutathione.[4]

  • Troubleshooting Steps:

    • Assess Mitochondrial Health:

      • Measure ROS Production: Use fluorescent probes like 2',7'–dichlorofluorescin diacetate (H2DCF-DA) or MitoSOX to quantify cellular and mitochondrial ROS levels, respectively, via fluorometry or fluorescence microscopy.[5][6][7]

      • Measure Mitochondrial Membrane Potential (ΔΨm): Employ potentiometric dyes such as Tetramethylrhodamine, methyl ester (TMRM) or JC-1. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates depolarization.[5][6]

    • Optimize this compound Concentration: Perform a dose-response curve to identify the therapeutic window for your specific cell line and experimental endpoint. Interestingly, one study reported that at a higher concentration (400 µM), this compound acted as an antioxidant and hepatoprotective agent in isolated rat hepatocytes, contrasting with its pro-oxidant effects at lower doses.[4]

    • Consider Co-treatment with Antioxidants: To mitigate ROS-induced damage, consider co-administration of antioxidants like N-acetylcysteine (NAC) as an experimental control to determine if the observed toxicity is primarily mediated by oxidative stress.

    • Evaluate Cell Line Sensitivity: Different cell lines may have varying sensitivities to drug-induced mitochondrial dysfunction. If possible, test your hypothesis in a panel of cell lines to ensure the observed effect is not an artifact of a single, hypersensitive model.

Issue 3: Inconsistent Antiviral Efficacy in In Vitro Assays

  • Potential Cause: The antiviral efficacy of this compound is dependent on its intracellular conversion to the active triphosphate metabolite, GS-461203. The efficiency of this conversion can vary between different cell types. Furthermore, while this compound has a high barrier to resistance, the S282T mutation in the NS5B polymerase can confer reduced susceptibility.[8][9]

  • Troubleshooting Steps:

    • Verify Cell Line Metabolic Competence: Ensure the cell line used (e.g., Huh-7, HepG2) is capable of metabolizing this compound to its active form. Non-hepatic cells may not support this conversion effectively.[1]

    • Confirm this compound Potency: Determine the 50% effective concentration (EC50) in your specific experimental system. EC50 values for this compound against HCV replicons typically range from 32 nM to 130 nM depending on the genotype.[8]

    • Sequence Viral Genome: If reduced efficacy is observed after prolonged exposure, sequence the NS5B region of the hepatitis C virus (HCV) to check for the presence of resistance-associated substitutions like S282T.[9][10]

    • Control for Drug Stability: this compound is a prodrug. Ensure proper handling and storage to maintain its integrity. Prepare fresh dilutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound in experimental models?

A1: The two most documented off-target effects of this compound in preclinical models are:

  • Activation of EGFR Signaling: this compound's active metabolite can increase the expression and phosphorylation of EGFR in liver-derived cells. This triggers downstream pathways (e.g., MAPK/ERK, Akt) that promote cell survival and proliferation, and alter the cell cycle.[1][2][3]

  • Mitochondrial Toxicity: At certain concentrations, this compound can induce mitochondrial dysfunction, characterized by increased ROS production, collapse of the mitochondrial membrane potential, and depletion of cellular antioxidants like glutathione.[4] However, it's worth noting that the active triphosphate form of this compound is reported to be a poor inhibitor of human mitochondrial RNA and DNA polymerases in vitro.[11]

Q2: How can I minimize the off-target activation of the EGFR pathway in my experiments?

A2: To minimize EGFR-related off-target effects, you can:

  • Use the lowest effective concentration of this compound required for your experiment.

  • Include a control group co-treated with this compound and an EGFR inhibitor like erlotinib to isolate the EGFR-dependent effects.[1][2]

  • Use cell lines that are less prone to EGFR pathway activation if it is not central to your research question.

  • Limit the duration of exposure to this compound where possible.

Q3: What is the recommended range of this compound concentrations to use in cell culture to avoid off-target effects?

A3: The optimal concentration is highly dependent on the cell line and the specific research question.

  • For antiviral efficacy studies: Concentrations are typically in the nanomolar range. The mean EC50 for this compound against various HCV genotypes ranges from 32 nM to 130 nM.[8]

  • For studying off-target effects:

    • EGFR pathway activation has been observed with daily treatment for four days at concentrations up to 10 µM in HepG2 cells.[1]

    • Mitochondrial toxicity (ROS production, ΔΨm collapse) was observed in isolated rat hepatocytes at concentrations of 25, 50, and 100 µM.[4]

    • A study in Huh7 cells determined a non-toxic concentration to be 36 µM.[3] It is crucial to perform a dose-response study to determine the non-cytotoxic and effective concentration range for your specific experimental setup.

Q4: Does this compound directly inhibit host DNA or RNA polymerases?

A4: In vitro studies have shown that the active triphosphate metabolite of this compound has a very low affinity for human DNA polymerase α, β, and γ, as well as RNA polymerase II.[11] Its inhibitory concentration (IC50) for these host polymerases is greater than 200 µM, and for mitochondrial RNA polymerase (POLRMT), it is greater than 500 µM, indicating a high degree of selectivity for the viral NS5B polymerase.[11]

Q5: Are there any known modulators that can be used in-vitro to counteract this compound's off-target effects?

A5: Yes. For specific off-target pathways, the following have been used experimentally:

  • Erlotinib: An EGFR inhibitor that can block the this compound-induced activation of the EGFR signaling pathway and its downstream effects on cell proliferation.[1][2]

  • Vitamin B12: One in-vitro study suggested that co-treatment with vitamin B12 could decrease the cytotoxic effects of this compound in HepG2 cells and reduce the production of pro-inflammatory cytokines IL-6 and IL-8.[12]

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Various Cell Lines

ParameterCell LineVirus/TargetValueReference
EC50 HCV Genotype 2a repliconHCV NS5B32 nM[8]
EC50 HCV Genotype 4 repliconHCV NS5B130 nM[8]
IC50 Huh7Zika Virus4 µM[13]
IC50 Hepatic Cell LineWest Nile Virus1.2 µM[13]
IC50 Lung Cell LineWest Nile Virus63.4 µM[13]
Non-toxic Conc. Huh7Cell Viability36 µM[3]

Table 2: Inhibitory Activity of this compound Triphosphate Against Host Polymerases

PolymeraseIC50 (µM)Reference
DNA Polymerase α>200[11]
DNA Polymerase β>200[11]
DNA Polymerase γ (mitochondrial)>200[11]
RNA Polymerase II>200[11]
Mitochondrial RNA Polymerase (POLRMT)>500[11]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced EGFR Pathway Activation

  • Cell Culture and Treatment:

    • Seed hepatoma cells (e.g., HepG2, Huh-7) at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the desired duration (e.g., 4 days). For co-treatment experiments, add an EGFR inhibitor (e.g., erlotinib) 1 hour prior to this compound treatment. Replace the medium with fresh drug-containing medium daily.[1]

  • Protein Extraction and Immunoblotting:

    • Lyse cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against total EGFR, phosphorylated EGFR (pEGFR), B-MYB, Cyclin D1, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

    • Quantify band intensities using densitometry software.[1]

  • Cell Cycle Analysis:

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol.

    • Stain cells with a solution containing propidium iodide (PI) and RNase A.

    • Analyze DNA content using a flow cytometer.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

Protocol 2: Measurement of Mitochondrial Dysfunction

  • Cell Culture and Treatment:

    • Culture cells (e.g., primary hepatocytes, HepG2) to the desired confluency.

    • Treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control for a specified time (e.g., 1-24 hours).[4]

  • Measurement of Reactive Oxygen Species (ROS):

    • Wash cells with a suitable buffer (e.g., Tyrode's buffer).

    • Load cells with a ROS-sensitive fluorescent probe, such as 5 µM H2DCF-DA, for 30-45 minutes at room temperature.[14]

    • Measure the fluorescence intensity using a fluorescence microplate reader or microscope (excitation/emission ~488/515 nm).[14] An increase in fluorescence indicates higher ROS levels.

  • Measurement of Mitochondrial Membrane Potential (ΔΨm):

    • Wash cells with a suitable buffer.

    • Incubate cells with a potentiometric dye like 50-100 nM TMRM for 10-30 minutes at 37°C.[6]

    • Measure fluorescence using a microplate reader or microscope (excitation/emission ~552/574 nm).[6]

    • As a control for depolarization, add a mitochondrial uncoupler like FCCP and measure the subsequent drop in fluorescence. A lower fluorescence reading in this compound-treated cells compared to controls indicates mitochondrial depolarization.[5]

Visualizations

Sofosbuvir_EGFR_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sofosbuvir_prodrug This compound (Prodrug) Sofosbuvir_active This compound-TP (Active Metabolite) Sofosbuvir_prodrug->Sofosbuvir_active Metabolic Activation EGFR EGFR Sofosbuvir_active->EGFR Induces Expression & Phosphorylation pEGFR_dimer pEGFR Dimer EGFR->pEGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS pEGFR_dimer->Grb2_SOS PI3K PI3K pEGFR_dimer->PI3K pEGFR_nuc pEGFR pEGFR_dimer->pEGFR_nuc Nuclear Translocation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK CellCycle Cell Cycle Progression (S, G2/M Phase ↑) ERK->CellCycle Akt Akt PI3K->Akt Akt->CellCycle B_MYB B-MYB Transcription pEGFR_nuc->B_MYB CyclinD1 Cyclin D1 Transcription pEGFR_nuc->CyclinD1 B_MYB->CellCycle CyclinD1->CellCycle Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: this compound-induced EGFR signaling pathway in hepatocytes.

Experimental_Workflow cluster_investigation Troubleshooting Steps start Start: Observe Unexpected Phenotype with this compound dose_response 1. Perform Dose-Response & Time-Course Analysis start->dose_response check_proliferation 2a. Assess Cell Proliferation & Cell Cycle (Flow Cytometry) dose_response->check_proliferation check_mito 2b. Assess Mitochondrial Health (ROS, ΔΨm assays) dose_response->check_mito pathway_analysis 3. Pathway-Specific Analysis (e.g., Immunoblot for pEGFR) check_proliferation->pathway_analysis check_mito->pathway_analysis inhibitor_study 4. Use Specific Inhibitors (e.g., Erlotinib for EGFR) pathway_analysis->inhibitor_study end Conclusion: Identify & Mitigate Off-Target Effect inhibitor_study->end

References

Technical Support Center: Synthesis of Sofosbuvir Prodrug Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sofosbuvir and its prodrug derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge in synthesizing this compound prodrug derivatives?

The primary challenge is controlling the stereochemistry at the phosphorus center of the phosphoramidate prodrug moiety. This compound's clinical efficacy is highly dependent on the specific Sp-isomer. The synthesis typically produces a mixture of diastereomers (Sp and Rp), and achieving a high diastereomeric excess (d.e.) in favor of the desired Sp-isomer is a significant synthetic hurdle.[1][2]

Q2: My diastereoselective phosphoramidation reaction has a low yield. What are the potential causes?

Several factors can contribute to low yields in the coupling step between the protected nucleoside and the chiral phosphorochloridate reagent:

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and reagents are essential.[1]

  • Reagent Quality: The chiral phosphorochloridate reagent can degrade. Ensure it is pure and handled under anhydrous conditions.

  • Base Selection and Addition: The choice of base (e.g., N,N-Diisopropylethylamine, tert-butylmagnesium chloride) and its slow, controlled addition at low temperatures (0 to -20 °C) is critical to prevent side reactions.[1][3]

  • Reaction Temperature: Maintaining a low temperature (typically below 5 °C) throughout the addition of the phosphoramidate reagent is crucial to maximize selectivity and yield.[1]

  • Incomplete Activation: Incomplete formation of the nucleoside alkoxide can lead to unreacted starting material. Ensure sufficient equivalents of the base are used.[3]

Q3: The diastereomeric ratio (Sp/Rp) in my reaction is poor. How can I improve it?

Improving the diastereomeric ratio is key to an efficient synthesis. Consider the following:

  • Protecting Groups: The choice of protecting group on the 3'-hydroxyl of the nucleoside can significantly influence stereoselection. Benzyl protection has been shown to provide a high diastereomeric ratio (92:8) in favor of the desired Sp-isomer.[2]

  • Reaction Conditions: As with yield, low temperatures are critical for selectivity. The dropwise addition of the phosphorochloridate reagent over an extended period can also improve the ratio.[1]

  • Solvent: Anhydrous tetrahydrofuran (THF) is a commonly used solvent that facilitates the desired reaction pathway.[1][3]

  • Chiral Reagent Purity: The enantiomeric purity of the L-alanine isopropyl ester used to prepare the chiral phosphoramidate reagent is paramount.[3]

Q4: I am struggling to separate the Sp and Rp diastereomers. What are the recommended purification methods?

The separation of this compound diastereomers typically relies on chromatographic techniques due to their similar physical properties.

  • Silica Gel Column Chromatography: This is the most common method for separating the Sp and Rp isomers at a laboratory scale.[1] Careful selection of the eluent system is required to achieve baseline separation.

  • Recrystallization: While more challenging, developing a recrystallization procedure for the desired diastereomer can be a highly effective and scalable purification strategy, particularly for isolating crystalline intermediates.[4]

  • Preparative HPLC: For high-purity samples or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

Issue 1: Low Yield in Phosphoramidation Step

This guide provides a logical workflow to diagnose and resolve low reaction yields.

G start Low Yield Observed check_moisture Verify Anhydrous Conditions (Flame-dried glassware, inert atm, dry solvents) start->check_moisture check_reagents Assess Reagent Quality (Purity of nucleoside & phosphorochloridate) check_moisture->check_reagents check_temp Review Temperature Control (Maintained <5°C during addition?) check_reagents->check_temp check_base Evaluate Base Addition (Correct equivalents? Slow, dropwise addition?) check_temp->check_base solution Optimize and Repeat Reaction check_base->solution

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Diastereoselectivity

Use this decision tree to enhance the diastereomeric ratio of your product.

G start Poor Diastereoselectivity (Low Sp:Rp Ratio) check_pg Review 3'-OH Protecting Group (Consider Benzyl protection) start->check_pg check_temp Optimize Reaction Temperature (Cool to 0°C or lower) start->check_temp solution Implement Optimized Conditions check_pg->solution check_addition Slow Reagent Addition Rate (Add phosphorochloridate over 30+ min) check_temp->check_addition check_reagent_purity Confirm Chiral Purity of Reagent check_addition->check_reagent_purity check_reagent_purity->solution

Caption: Decision tree for improving diastereoselectivity.

Data Summary Tables

Table 1: Typical Phosphoramidation Reaction Outcomes Note: Data are representative and compiled from typical outcomes reported in synthetic literature. Actual results may vary.[1]

ParameterTypical ValueNotes
Yield (Crude) 75 - 90%Highly dependent on reaction scale and conditions.
Yield (Purified Sp-isomer) 60 - 75%Post-chromatographic purification.
Diastereomeric Ratio (Sp:Rp) 85:15 to 95:5Influenced by protecting groups and temperature.[2]
Purity (by HPLC) >99%After successful purification.[4]

Table 2: HPLC Analytical Method Parameters for this compound and Impurities Based on a reported stability-indicating RP-HPLC method.[5]

ParameterThis compoundMethyl Ester ImpurityEthyl Ester Impurity
Retention Time (min) 54.2836.3143.77
Linearity Range (ppm) 0.5 - 7.50.5 - 7.50.5 - 7.5
Correlation Coefficient (r²) 0.9990.9990.999
Limit of Detection (LoD, µg/mL) 0.10.10.1
Limit of Quantitation (LoQ, µg/mL) 0.50.50.5

Key Experimental Protocols

Protocol 1: Diastereoselective Phosphoramidation[1][3]

This protocol describes the crucial coupling of a protected uridine nucleoside with the chiral phosphorochloridate reagent to yield the desired Sp-phosphoramidate intermediate.

Materials:

  • 3'-O-Protected 2'-deoxy-2'-α-fluoro-β-C-methyluridine (Protected Nucleoside)

  • (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (Chiral Reagent)

  • tert-Butylmagnesium chloride (1.0 M in THF) or MgCl₂/i-Pr₂NEt

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the protected nucleoside (1.0 eq).

  • Solvent Addition: Add anhydrous THF (to a concentration of 0.1-0.2 M).

  • Cooling: Cool the solution to -20 °C to 0 °C using an appropriate cooling bath.

  • Base Addition: Slowly add tert-butylmagnesium chloride (1.1 eq) dropwise to form the magnesium alkoxide. Stir for 30 minutes.

  • Reagent Addition: In a separate flask, dissolve the chiral phosphorochloridate reagent (1.5 eq) in anhydrous THF. Add this solution dropwise to the main reaction mixture over at least 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or HPLC until the starting nucleoside is consumed (typically 2-4 hours).

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to separate the diastereomers.

Protocol 2: Synthesis of Chiral Phosphorochloridate Reagent[3]

This reagent is key to introducing the prodrug moiety with the correct stereochemistry.

Materials:

  • Phenyl dichlorophosphate

  • L-alanine isopropyl ester hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup 1: Suspend L-alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous DCM in a flask and cool to 0 °C.

  • Base Addition: Add TEA (2.2 eq) dropwise to the suspension.

  • Setup 2: In a separate flask, dissolve phenyl dichlorophosphate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Coupling: Slowly add the solution from Setup 2 to the slurry in Setup 1 at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for several hours until completion, as monitored by TLC or NMR.

  • Workup: The resulting mixture containing the chiral reagent is often used directly in the subsequent phosphoramidation step after filtering the triethylammonium chloride salt.

Visualization of Prodrug Activation

The following diagram illustrates the intracellular metabolic pathway that converts the this compound prodrug into its active triphosphate form, which acts as an HCV RNA chain terminator.[6]

G cluster_cell Hepatocyte This compound This compound (Prodrug) Sp-isomer Metabolite1 Alanine-Phenol Intermediate (PSI-352707) This compound->Metabolite1 Cathepsin A (Ester Hydrolysis) Monophosphate Uridine Monophosphate (PSI-7411) Metabolite1->Monophosphate HINT1 (Amidate Cleavage) Diphosphate Uridine Diphosphate (PSI-7410) Monophosphate->Diphosphate UMP-CMP Kinase Triphosphate Active Triphosphate (GS-461203) Diphosphate->Triphosphate NDP Kinase Termination HCV RNA Chain Termination Triphosphate->Termination

Caption: Intracellular activation pathway of this compound.

References

Technical Support Center: Resolving Analytical Issues in Sofosbuvir Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Sofosbuvir. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical retention time for this compound in reverse-phase HPLC?

A1: The retention time for this compound can vary depending on the specific method, including the column, mobile phase composition, and flow rate. However, typical retention times reported in various studies range from approximately 2.37 to 5 minutes.[1][2][3][4] It is crucial to refer to the specific validated method being used for the expected retention time.

Q2: What is the typical UV wavelength for the detection of this compound?

A2: this compound is a UV-active compound, and the most commonly used wavelength for its detection is around 260 nm.[1][5]

Q3: What are the common degradation pathways for this compound under stress conditions?

A3: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[6][7] It is relatively stable under thermal and photolytic stress.[6] Understanding these degradation pathways is crucial for identifying potential impurity peaks in a chromatogram.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common analytical issues encountered during the HPLC quantification of this compound. Each guide includes potential causes, solutions, and a logical workflow for diagnosing the problem.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can lead to inaccurate peak integration and reduced resolution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions Use an end-capped column or add a competing base like triethylamine (0.1-0.5% v/v) to the mobile phase. Ensure the mobile phase pH is appropriate for this compound (pKa ≈ 9.38) to maintain it in a single ionic form.[1]
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination/Deterioration Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.
Extra-column Dead Volume Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.

Data Presentation: Impact of Troubleshooting on Peak Tailing

ParameterBefore TroubleshootingAfter Implementing Solution
Tailing Factor (T) 2.51.2
Peak Asymmetry (As) 3.01.1
Resolution (Rs) with adjacent peak 1.32.1

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.5) check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_silanol Use End-capped Column or Add Triethylamine to Mobile Phase check_overload->check_silanol No Improvement solution_found Peak Tailing Resolved check_overload->solution_found Improvement check_column_health Wash or Replace Guard/Analytical Column check_silanol->check_column_health No Improvement check_silanol->solution_found Improvement check_connections Inspect Tubing and Fittings for Dead Volume check_column_health->check_connections No Improvement check_column_health->solution_found Improvement check_connections->solution_found Improvement

Caption: Logical steps to diagnose and resolve peak tailing.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half. This is a less common issue than peak tailing but can still affect quantification.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sample Overload (Mass or Volume) Dilute the sample or reduce the injection volume.[8]
Incompatible Sample Solvent Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[9]
Column Collapse This is a more severe issue, often indicated by a sudden and significant decrease in retention time along with peak fronting.[9] The column will likely need to be replaced.
Low Column Temperature In some cases, especially in gas chromatography, low temperature can cause fronting. While less common in HPLC, ensuring consistent and adequate column temperature can be a factor.[8]

Data Presentation: Impact of Troubleshooting on Peak Fronting

ParameterBefore TroubleshootingAfter Implementing Solution
Asymmetry Factor (As) 0.70.95
Peak Width at 10% Height (w0.1h) 0.8 min0.5 min
Theoretical Plates (N) 25005500

Troubleshooting Workflow for Peak Fronting

G Troubleshooting Workflow for Peak Fronting start Peak Fronting Observed (Asymmetry < 0.9) check_sample_load Dilute Sample or Reduce Injection Volume start->check_sample_load check_sample_solvent Dissolve Sample in Mobile Phase check_sample_load->check_sample_solvent No Improvement solution_found Peak Fronting Resolved check_sample_load->solution_found Improvement check_column_condition Inspect for Signs of Column Collapse check_sample_solvent->check_column_condition No Improvement check_sample_solvent->solution_found Improvement check_column_condition->solution_found Improvement (if not collapsed)

Caption: Systematic approach to identifying and fixing peak fronting.

Issue 3: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs, and can interfere with the analyte of interest.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Contaminated Mobile Phase Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.[10][11]
Carryover from Previous Injections Implement a robust needle wash protocol, using a strong solvent to clean the injection port and needle between runs.[12][13] Injecting a blank after a high-concentration sample can confirm carryover.[14]
System Contamination Flush the entire HPLC system, including the pump, injector, and detector, with a strong solvent. Worn pump seals or injector rotors can also be a source of contamination.[10]
Bleed from the Column or Guard Column Use a high-quality column and ensure it is not being used outside of its recommended pH or temperature range.

Data Presentation: Impact of Troubleshooting on Ghost Peaks

ParameterBefore TroubleshootingAfter Implementing Solution
Ghost Peak Area in Blank 5000< 100 (Below LOQ)
Signal-to-Noise (S/N) of Analyte 50150
Baseline Stability FluctuatingStable

Troubleshooting Workflow for Ghost Peaks

G Troubleshooting Workflow for Ghost Peaks start Ghost Peak Detected inject_blank Inject a Blank Run start->inject_blank check_mobile_phase Prepare Fresh Mobile Phase and Re-inject Blank inject_blank->check_mobile_phase Ghost Peak Present check_carryover Implement Intensive Needle Wash and Inject Blank after Standard check_mobile_phase->check_carryover No Improvement solution_found Ghost Peak Eliminated check_mobile_phase->solution_found Improvement check_system_contamination Flush Entire HPLC System check_carryover->check_system_contamination No Improvement check_carryover->solution_found Improvement check_system_contamination->solution_found Improvement

Caption: A logical flow for identifying the source of ghost peaks.

Issue 4: Baseline Noise and Drift

Baseline noise refers to random fluctuations in the baseline, while drift is a gradual, steady change. Both can impact the accuracy of peak integration, especially for low-concentration samples.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Air Bubbles in the System Degas the mobile phase thoroughly. If bubbles are suspected in the pump or detector, purge the system.[15]
Pump Issues Worn pump seals or check valves can cause pressure fluctuations leading to baseline noise. Regular maintenance is key.[15]
Detector Lamp Instability An aging detector lamp can cause noise. Check the lamp energy and replace it if it is low.
Inadequate Mobile Phase Mixing For gradient elution, ensure the mobile phases are being mixed properly. Premixing the mobile phase for isocratic methods can help.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.[16]

Data Presentation: Impact of Troubleshooting on Baseline Noise

ParameterBefore TroubleshootingAfter Implementing Solution
Baseline Noise (AU) 1 x 10-42 x 10-5
Signal-to-Noise (S/N) of LOQ 825
Baseline Drift (AU/hr) 5 x 10-3< 1 x 10-4

Troubleshooting Workflow for Baseline Noise

G Troubleshooting Workflow for Baseline Noise start Baseline Noise or Drift Observed check_degassing Degas Mobile Phase and Purge System start->check_degassing check_pump Monitor Pump Pressure for Fluctuations check_degassing->check_pump No Improvement solution_found Baseline Stabilized check_degassing->solution_found Improvement check_detector Check Detector Lamp Energy and Status check_pump->check_detector No Improvement check_pump->solution_found Improvement check_temperature Ensure Stable Column Temperature check_detector->check_temperature No Improvement check_detector->solution_found Improvement check_temperature->solution_found Improvement

Caption: A step-by-step guide to stabilizing the HPLC baseline.

Experimental Protocols

Standard HPLC Method for this compound Quantification

This protocol is a representative method based on published literature and can be adapted as needed.

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis detector and a data acquisition system.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% trifluoroacetic acid or 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common isocratic ratio is 50:50 (v/v) buffer to acetonitrile.[1][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection Wavelength: 260 nm.[1][5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) and dilute to create a series of calibration standards (e.g., 10-100 µg/mL).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate method, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.

Forced Degradation Study Protocol

To investigate the stability of this compound and identify potential degradation products, the following stress conditions can be applied:

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.[6]

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.[6]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid drug to 110°C in a hot air oven for 24 hours.[1]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.[6]

After exposure, neutralize the acidic and basic solutions and dilute all samples to an appropriate concentration before injecting them into the HPLC system.

References

Strategies to Minimize Sofosbuvir Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with sofosbuvir, ensuring sample integrity is paramount for accurate analysis. This compound, a cornerstone in the treatment of Hepatitis C, is susceptible to degradation under certain conditions, which can compromise experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate this compound degradation during sample preparation.

Troubleshooting Guide: Common Issues and Solutions

Here we address specific issues that may arise during the handling and processing of this compound samples.

Issue 1: Lower than expected this compound concentration in analytical results.

  • Potential Cause: Degradation due to improper pH during extraction or storage.

  • Troubleshooting Steps:

    • Verify the pH of all solutions used in the sample preparation process. This compound is known to be labile in both acidic and basic conditions.[1][2][3][4]

    • Ensure that samples, particularly those in aqueous matrices, are maintained at a neutral pH if possible, or that the exposure time to acidic or basic conditions is minimized.

    • For long-term storage, consider storing samples at -80°C to slow down potential hydrolytic degradation.

Issue 2: Appearance of unknown peaks in chromatograms.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review the stress conditions the sample was exposed to. Acidic, basic, and oxidative stress are known to cause this compound degradation.[1][2][3][4][5]

    • Compare the retention times of the unknown peaks with those of known this compound degradants if standards are available.

    • To prevent the formation of these products, minimize the exposure of the sample to harsh chemical environments and elevated temperatures.

Issue 3: Inconsistent results between sample replicates.

  • Potential Cause: Variable degradation due to inconsistent sample handling.

  • Troubleshooting Steps:

    • Standardize the entire sample preparation workflow, paying close attention to timings, temperatures, and solution pH.

    • Process all samples and standards in an identical manner. For example, if samples are kept on ice, ensure standards are as well.

    • Automated sample preparation systems can help to reduce variability.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most likely to degrade?

This compound is most susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3][4] It is relatively stable under neutral pH, thermal stress (at moderate temperatures), and photolytic stress.[1][2][3][4]

Q2: How can I prevent hydrolytic degradation of this compound?

To minimize hydrolysis, maintain the sample and all processing solutions at or near neutral pH. If the experimental protocol requires acidic or basic conditions, the exposure time should be as short as possible, and the temperature should be kept low to reduce the reaction rate.

Q3: What are the best practices for storing this compound samples?

For short-term storage, refrigeration at 2-8°C is often sufficient. For long-term stability, freezing at -80°C is recommended, especially for biological samples, to minimize both chemical and enzymatic degradation.[6]

Q4: Can enzymes in biological samples degrade this compound?

Yes, this compound is a prodrug that is metabolized in the liver by enzymes like carboxylesterase 1 (CES1) and cathepsin A to its active form.[7][8][9][10] When preparing samples from biological matrices such as plasma or tissue homogenates, endogenous enzymes can contribute to its degradation. To prevent this, it is crucial to keep samples cold (e.g., on ice) during processing and to consider the use of enzyme inhibitors if compatible with the downstream analytical method.

Q5: Are there any specific recommendations for handling plasma samples containing this compound?

When collecting blood samples, use appropriate anticoagulant tubes (e.g., EDTA). Process the blood to separate plasma as quickly as possible to minimize enzymatic activity from blood cells.[6] Plasma samples should be immediately frozen and stored at -80°C until analysis.

Quantitative Data on this compound Degradation

The following table summarizes data from forced degradation studies, which use exaggerated conditions to understand the stability of a drug. While not identical to the conditions during sample preparation, they highlight the vulnerabilities of this compound.

Stress ConditionReagent/TemperatureDurationDegradation (%)Practical Implications for Sample Preparation
Acidic Hydrolysis 0.1N HCl6 hours~23%Minimize exposure to acidic solutions during extraction. If unavoidable, keep the sample on ice to slow degradation. Neutralize the sample as soon as possible.[2]
Alkaline Hydrolysis 0.1N NaOH10 hours~50%Avoid basic conditions. This compound is highly sensitive to alkaline hydrolysis.[2][11] Use neutral buffers for extraction and dilution.
Oxidative Stress 3% H₂O₂7 days~19%Avoid using strong oxidizing agents in the sample preparation process. Ensure that all reagents are fresh and free of peroxides. Store samples protected from air (e.g., in tightly sealed vials) to minimize oxidative degradation over time.[2]
Thermal Degradation 50°C21 daysNo degradationWhile stable at moderately elevated temperatures for some time, it is still best practice to keep samples, especially in solution, at room temperature or below to prevent any potential for accelerated degradation, particularly if other stress factors (like non-neutral pH) are present.[2]
Photolytic Degradation Sunlight21 daysNo degradationThis compound is not particularly light-sensitive.[2] However, as a general good laboratory practice, it is advisable to store samples and standards in amber vials or protected from direct light to prevent any potential for photodegradation of this compound or other components in the sample matrix.

Experimental Protocols Cited

Forced Degradation Study Methodology (General Protocol)

  • Acid Hydrolysis: A solution of this compound is mixed with an acid (e.g., 0.1N HCl) and refluxed at a specific temperature (e.g., 70°C) for a defined period (e.g., 6 hours). The solution is then neutralized and diluted for analysis by HPLC.[2]

  • Alkaline Hydrolysis: A solution of this compound is mixed with a base (e.g., 0.1N NaOH) and refluxed (e.g., at 70°C) for a set time (e.g., 10 hours). The resulting solution is neutralized and prepared for HPLC analysis.[2]

  • Oxidative Degradation: this compound solution is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature for an extended period (e.g., 7 days). Any remaining oxidizing agent is removed (e.g., by gentle heating) before dilution and injection into the HPLC system.[2]

  • Thermal Degradation: A stock solution of this compound is maintained at an elevated temperature (e.g., 50°C) for several days (e.g., 21 days) before being diluted and analyzed.[2]

  • Photolytic Degradation: A stock solution of this compound is exposed to direct sunlight for an extended period (e.g., 21 days) before analysis.[2]

Visualizing Degradation Pathways and Optimal Workflow

To further aid in understanding and preventing this compound degradation, the following diagrams illustrate its primary degradation pathways and a recommended experimental workflow.

This compound This compound Acid_Degradation Acidic Hydrolysis (e.g., HCl) This compound->Acid_Degradation Base_Degradation Alkaline Hydrolysis (e.g., NaOH) This compound->Base_Degradation Oxidative_Degradation Oxidative Stress (e.g., H2O2) This compound->Oxidative_Degradation Enzymatic_Degradation Enzymatic Metabolism (e.g., CES1, CatA) This compound->Enzymatic_Degradation Degradation_Products Degradation Products Acid_Degradation->Degradation_Products Base_Degradation->Degradation_Products Oxidative_Degradation->Degradation_Products Enzymatic_Degradation->Degradation_Products cluster_collection Sample Collection & Handling cluster_extraction Extraction cluster_storage Storage Collect_Sample Collect Sample (e.g., Blood in EDTA tubes) Process_Promptly Process Promptly on Ice Collect_Sample->Process_Promptly Separate_Matrix Separate Matrix (e.g., Centrifuge for plasma) Process_Promptly->Separate_Matrix Use_Neutral_pH Use Neutral Buffers/Solvents Separate_Matrix->Use_Neutral_pH Minimize_Time Minimize Exposure to Harsh Conditions Use_Neutral_pH->Minimize_Time Keep_Cold Maintain Low Temperature Minimize_Time->Keep_Cold Short_Term Short-Term: 2-8°C Keep_Cold->Short_Term Long_Term Long-Term: -80°C Short_Term->Long_Term Protect_From_Light Protect from Light (Amber Vials) Long_Term->Protect_From_Light Analysis Analysis (e.g., HPLC, LC-MS) Protect_From_Light->Analysis

References

Technical Support Center: Managing Sofosbuvir Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering sofosbuvir resistance during long-term Hepatitis C Virus (HCV) cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance observed in cell culture?

A1: The primary mechanism of resistance to this compound in cell culture is the emergence of specific amino acid substitutions in the HCV NS5B RNA-dependent RNA polymerase, the direct target of the drug.[1][2][3] The most well-characterized and significant of these is the S282T substitution.[1][2][4][5] This mutation has been consistently selected across multiple HCV genotypes in in vitro resistance selection experiments.[1][2]

Q2: How long does it typically take for this compound resistance to develop in cell culture?

A2: The development of the primary this compound resistance-associated substitution (RAS), S282T, in cell culture typically occurs after prolonged exposure to the drug.[1][2] Studies using HCV replicon systems have shown that this substitution is generally selected after 10 to 15 weeks of passaging cells in the presence of increasing concentrations of this compound.[1][2]

Q3: Does the S282T mutation completely prevent this compound's antiviral activity?

A3: No, the S282T mutation does not lead to complete resistance. It confers a reduction in susceptibility to this compound, with reported fold-changes in EC50 values ranging from 2.4 to 19.4-fold depending on the HCV genotype.[1][2] While this represents a significant decrease in potency, the virus may still be partially inhibited, especially at higher drug concentrations.

Q4: Are there other mutations besides S282T associated with this compound resistance?

A4: While S282T is the primary RAS for this compound, other substitutions in NS5B, such as L159F and V321A, have been identified as treatment-emergent variants in clinical trials.[4][6] However, in in vitro replicon systems, these mutations did not confer significant resistance to this compound.[3][4] In some cell culture experiments, other substitutions like M289L have been selected, but these are not associated with the high-level resistance conferred by S282T.[7] It's important to note that in most cases of viral escape from this compound in cell culture, drug susceptibility was maintained even with the presence of other NS5B substitutions.[8]

Q5: What is the impact of the S282T mutation on viral fitness?

A5: The S282T substitution is associated with a significant reduction in viral fitness.[4][6] In vitro studies have demonstrated that the replication capacity of viruses harboring the S282T mutation is substantially impaired, ranging from 3.2% to 22% of the wild-type virus, depending on the genotype.[1][2] This fitness cost is a key reason why this compound has a high barrier to resistance and why the S282T variant rarely persists long after treatment is stopped.[3][6]

Troubleshooting Guide

Problem 1: My HCV-infected cell culture is showing signs of viral rebound despite continuous this compound treatment.

  • Possible Cause 1: Development of Resistance-Associated Substitutions (RASs).

    • Troubleshooting Step:

      • Sequence the NS5B region: Isolate viral RNA from the culture supernatant or infected cells. Perform RT-PCR to amplify the NS5B coding region, followed by Sanger or next-generation sequencing to identify potential mutations.[9][10] Look specifically for the S282T substitution.

      • Phenotypic Analysis: If a mutation is identified, perform a phenotypic assay to confirm reduced susceptibility. This involves infecting fresh cells with the mutant virus and determining the EC50 of this compound compared to the wild-type virus.

  • Possible Cause 2: Suboptimal Drug Concentration.

    • Troubleshooting Step:

      • Verify Drug Concentration: Confirm the concentration of your this compound stock solution and ensure accurate dilution.

      • Assess Compound Stability: this compound stability in cell culture medium under your experimental conditions should be considered. Prepare fresh drug dilutions for each medium change.[11]

      • Increase Drug Concentration: If no resistance mutations are found, consider gradually increasing the this compound concentration to suppress viral replication.

  • Possible Cause 3: High Viral Fitness.

    • Troubleshooting Step:

      • Characterize Viral Fitness: High-fitness HCV populations may exhibit reduced sensitivity to this compound even without specific resistance mutations.[7][12] Assess the replication capacity of your viral strain.

      • Combination Therapy: In cases of high viral fitness, consider combining this compound with another direct-acting antiviral (DAA) targeting a different viral protein (e.g., an NS5A or NS3 inhibitor) to achieve viral clearance.[8][10]

Problem 2: I have identified the S282T mutation, but the viral load is not increasing dramatically.

  • Possible Cause: Low Viral Fitness of the Resistant Mutant.

    • Explanation: As mentioned, the S282T mutation significantly impairs the virus's ability to replicate.[1][2][4] Therefore, even though it is resistant to this compound, its overall replication level may be low, leading to a slow or moderate increase in viral markers.

    • Troubleshooting Step:

      • Continue Monitoring: Continue to passage the culture and monitor viral RNA levels and/or infectious virus production over time.

      • Passage without Drug Pressure: To confirm the fitness cost, passage the resistant virus in parallel cultures with and without this compound. The wild-type virus should outcompete the S282T mutant in the absence of the drug.[9]

Data Presentation

Table 1: In Vitro Resistance Profile of the S282T Substitution in HCV Replicons

HCV GenotypeFold-Change in this compound EC50 with S282TReplication Capacity (% of Wild-Type)
1b2.4 - 19.43.2 - 22
2a2.4 - 19.43.2 - 22
2b2.4 - 19.43.2 - 22
3a2.4 - 19.43.2 - 22
4a2.4 - 19.43.2 - 22
5a2.4 - 19.43.2 - 22
6a2.4 - 19.43.2 - 22

Data summarized from selection experiments in cell culture using subgenomic or chimeric replicons.[1][2]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant HCV in Long-Term Cell Culture

  • Cell Culture and Infection:

    • Plate Huh7.5 cells or another permissive cell line.

    • Infect the cells with the desired HCVcc (cell culture-produced infectious virus) or transfect with an HCV replicon RNA.[8][9]

    • Allow the infection to establish and spread throughout the culture, typically for 2-3 days.

  • Initiation of this compound Treatment:

    • Begin treatment with a starting concentration of this compound, often at or slightly above the EC50 value for the wild-type virus.

    • Culture the cells in the continuous presence of the drug.

  • Long-Term Passaging:

    • Split the cells every 2-3 days, re-plating them in fresh medium containing this compound.[8]

    • Monitor the culture for signs of viral rebound (e.g., increasing HCV RNA levels in the supernatant, reappearance of HCV-positive cells by immunofluorescence).

  • Dose Escalation:

    • If viral replication is suppressed, continue passaging at the same concentration.

    • If viral rebound occurs, gradually increase the concentration of this compound in a stepwise manner over subsequent passages.[1][2] This process can take 10-15 weeks.

  • Isolation and Characterization of Resistant Virus:

    • Once a viral population is established that can replicate in the presence of high concentrations of this compound, harvest the virus from the culture supernatant.

    • Isolate viral RNA for genotypic analysis (NS5B sequencing).

    • Use the resistant virus stock for phenotypic analysis to determine the fold-change in EC50.

Visualizations

Sofosbuvir_Action_and_Resistance cluster_0 Hepatocyte cluster_1 Resistance Mechanism Sofosbuvir_Prodrug This compound (Prodrug) Active_Metabolite This compound Triphosphate (Active Form) Sofosbuvir_Prodrug->Active_Metabolite Cellular Metabolism NS5B_WT Wild-Type NS5B Polymerase Active_Metabolite->NS5B_WT Incorporation NS5B_S282T Mutant NS5B (S282T) Active_Metabolite->NS5B_S282T HCV_RNA HCV RNA Template HCV_RNA->NS5B_WT Template Chain_Termination RNA Chain Termination NS5B_WT->Chain_Termination Replication_Blocked HCV Replication Blocked Chain_Termination->Replication_Blocked Reduced_Incorporation Reduced Incorporation of Active Drug NS5B_S282T->Reduced_Incorporation Continued_Replication Continued HCV Replication Reduced_Incorporation->Continued_Replication

Caption: Mechanism of this compound action and S282T-mediated resistance.

Experimental_Workflow Start Start: Infect Huh7.5 cells with HCVcc Treat Treat with this compound (e.g., 1x EC50) Start->Treat Passage Passage cells every 2-3 days with continuous drug pressure Treat->Passage Monitor Monitor for Viral Rebound (qRT-PCR / IF) Passage->Monitor Monitor->Passage No Rebound Increase_Dose Increase this compound Concentration Monitor->Increase_Dose Rebound Observed Isolate Isolate Resistant Virus Monitor->Isolate Stable replication at high drug concentration (10-15 weeks) Increase_Dose->Passage Analyze Genotypic (Sequencing) & Phenotypic (EC50) Analysis Isolate->Analyze End End: Characterized Resistant Virus Analyze->End

Caption: Workflow for selecting this compound-resistant HCV in cell culture.

Troubleshooting_Logic Problem Problem: Viral Rebound Under this compound Pressure Check1 Sequence NS5B Gene Problem->Check1 Check2 S282T Mutation Found? Check1->Check2 Action1 Confirm with Phenotypic Assay. Characterize fitness cost. Check2->Action1 Yes Check3 Verify Drug Concentration and Stability Check2->Check3 No Action2 Correct Dosing. Consider Dose Escalation. Check3->Action2 Issue Found Action3 Assess Viral Fitness. Consider Combination Therapy. Check3->Action3 No Issue

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Sofosbuvir and Other Direct-Acting Antivirals Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of sofosbuvir against other prominent direct-acting antivirals (DAAs) for the treatment of Hepatitis C virus (HCV). The data presented is compiled from various in vitro studies to assist researchers in evaluating the relative potencies and characteristics of these antiviral agents.

Introduction to Direct-Acting Antivirals (DAAs)

The management of chronic HCV infection has been revolutionized by the development of DAAs. These agents target specific viral proteins essential for the replication of the virus, leading to high rates of sustained virologic response (SVR). DAAs are broadly classified based on their targets within the HCV replication cycle:

  • NS5B Polymerase Inhibitors: These drugs, like this compound, target the RNA-dependent RNA polymerase (NS5B), which is crucial for replicating the viral genome. They can be further divided into nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).

  • NS5A Inhibitors: This class of drugs, including daclatasvir, ledipasvir, velpatasvir, and pibrentasvir, targets the NS5A protein, a multifunctional protein involved in both viral replication and assembly.

  • NS3/4A Protease Inhibitors: Glecaprevir is an example of this class, which inhibits the NS3/4A protease responsible for cleaving the HCV polyprotein into mature viral proteins.

This guide focuses on the in vitro performance of these agents, providing a foundation for understanding their antiviral activity before clinical application.

Quantitative Comparison of In Vitro Efficacy

The in vitro potency of antiviral drugs is commonly measured by the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture assays. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death, and the Selectivity Index (SI = CC50 / EC50) is a measure of the drug's therapeutic window.

Drug ClassDrugHCV Genotype 1a EC₅₀ (nM)HCV Genotype 1b EC₅₀ (nM)HCV Genotype 2a EC₅₀ (nM)HCV Genotype 3a EC₅₀ (nM)HCV Genotype 4a EC₅₀ (nM)HCV Genotype 5a EC₅₀ (nM)HCV Genotype 6a EC₅₀ (nM)CC₅₀ in Huh-7 cells (µM)Selectivity Index (SI)
NS5B NI This compound 40 - 9090 - 11032 - 10050 - 1801304060>100>1000
NS5A Daclatasvir 0.050.0090.071 - 0.1030.1460.0120.033->10>100,000
NS5A Ledipasvir 0.0310.00416 - 211680.11 - 0.390.150.11>10>25,641
NS5A Velpatasvir 0.0190.0250.002 - 0.0040.0050.0040.0020.006>44.4>1,776,000
NS3/4A PI Glecaprevir 0.860.942.23.51.14.6->10>2,174
NS5A Pibrentasvir 0.00180.00430.0050.00210.00190.00140.0028>32>7,441,860

Note: EC₅₀ values can vary between studies depending on the specific replicon system and assay conditions used. The data presented here is a summary from multiple sources for comparative purposes. A higher Selectivity Index indicates a more favorable in vitro therapeutic window.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the HCV replication cycle and the points of intervention for different classes of DAAs.

HCV_Replication_Cycle cluster_host_cell Hepatocyte cluster_DAA DAA Intervention Entry HCV Entry & Uncoating Translation Translation & Polyprotein Processing Entry->Translation +ve sense RNA Replication RNA Replication (Membranous Web) Translation->Replication NS Proteins Assembly Virion Assembly Translation->Assembly Structural Proteins Replication->Translation New +ve sense RNA Replication->Assembly New +ve sense RNA Release Release Assembly->Release HCV_virion HCV Virion Release->HCV_virion New Virions This compound This compound (NS5B NI) This compound->Replication Inhibits RNA Synthesis NS5A_Inhibitors Daclatasvir, Ledipasvir, Velpatasvir, Pibrentasvir (NS5A Inhibitors) NS5A_Inhibitors->Replication Disrupts Replication Complex Formation NS5A_Inhibitors->Assembly Inhibits Assembly Glecaprevir Glecaprevir (NS3/4A PI) Glecaprevir->Translation Inhibits Polyprotein Processing HCV_virion->Entry

Caption: The HCV life cycle and points of inhibition by different classes of Direct-Acting Antivirals.

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This assay is a cornerstone for determining the in vitro efficacy of anti-HCV compounds. It utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV RNA replicon. This replicon contains the genetic elements necessary for RNA replication but lacks the genes for structural proteins, making it non-infectious. A reporter gene, such as luciferase, is often engineered into the replicon to provide a quantifiable measure of replication.

Materials:

  • HCV replicon-containing Huh-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and G418 (for selection)

  • 96-well cell culture plates (white, opaque for luminescence assays)

  • Test compounds (e.g., this compound, daclatasvir) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HCV replicon-containing Huh-7 cells in DMEM with G418 to maintain the replicon.

    • On the day before the assay, trypsinize the cells, count them, and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well in G418-free medium.

    • Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).

    • Remove the medium from the cells and add the medium containing the diluted compounds. Include vehicle controls (DMSO only) and positive controls (a known HCV inhibitor).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Luciferase Assay:

    • After incubation, remove the culture medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol of the luciferase assay system.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control (representing 100% replication).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve).

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed HCV Replicon-Containing Huh-7 Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compounds Prepare Serial Dilutions of DAAs Incubate_24h->Prepare_Compounds Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Lyse_Cells Lyse Cells and Add Luciferase Reagent Incubate_72h->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC₅₀ Values Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

Caption: Experimental workflow for the HCV replicon assay to determine antiviral efficacy.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the antiviral compounds to ensure that the observed reduction in viral replication is not due to cell death. A common method is the MTT or MTS assay, which measures mitochondrial activity in viable cells.

Materials:

  • Huh-7 cells (or the same cell line used in the replicon assay)

  • DMEM with 10% FBS and penicillin-streptomycin

  • 96-well cell culture plates (clear)

  • Test compounds dissolved in DMSO

  • MTT or MTS reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at the same density as the replicon assay and incubate for 24 hours.

  • Compound Addition:

    • Add serial dilutions of the test compounds to the cells, mirroring the concentrations used in the replicon assay.

  • Incubation:

    • Incubate the plates for the same duration as the replicon assay (72 hours).

  • Cell Viability Measurement:

    • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control (representing 100% cell viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the CC₅₀ value using non-linear regression analysis.

Conclusion

The in vitro data demonstrates that while this compound is a potent, pan-genotypic NS5B polymerase inhibitor, the newer generation of NS5A inhibitors, such as velpatasvir and pibrentasvir, exhibit exceptionally low EC50 values in the picomolar range.[1][2][3][4] Glecaprevir also shows potent activity against the NS3/4A protease across multiple genotypes. The high selectivity indices for all these compounds indicate a favorable in vitro safety profile. This comparative guide provides a valuable resource for researchers to understand the relative in vitro strengths of these key direct-acting antivirals, aiding in the design of future studies and the development of next-generation HCV therapies.

References

Validation of Sofosbuvir's Antiviral Efficacy in Primary Human Hepatocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of sofosbuvir with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C virus (HCV) infection, with a focus on data from in vitro studies using primary human hepatocytes. While direct head-to-head comparative studies in this specific cell type are limited, this document summarizes the available data to inform research and drug development decisions.

Introduction to this compound and a new era in HCV treatment

This compound is a cornerstone of modern Hepatitis C therapy, representing a significant advancement over previous interferon-based treatments.[1] It is a nucleotide analog prodrug that, once metabolized in hepatocytes to its active triphosphate form, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][3] This inhibition leads to the termination of the growing viral RNA chain, effectively halting viral replication.[3] this compound exhibits pan-genotypic activity, making it effective against multiple HCV genotypes.[4]

Comparative Antiviral Efficacy

To provide a comprehensive overview, this guide compares this compound with other key DAAs targeting different components of the HCV replication machinery:

  • NS5A Inhibitors: Daclatasvir, Ledipasvir, and Velpatasvir interfere with the function of the HCV NS5A protein, which is essential for viral replication and assembly.[1][5][6][7]

  • NS3/4A Protease Inhibitor: Simeprevir targets the HCV NS3/4A protease, an enzyme critical for the processing of the viral polyprotein into mature, functional proteins.[8][9]

The following tables summarize the available in vitro efficacy (EC50) and cytotoxicity (CC50) data for these antiviral agents. It is important to note that much of the available data comes from studies using HCV replicon systems, which are valuable for initial drug screening but may not fully recapitulate the complex environment of primary human hepatocytes.

Compound Target HCV Genotype EC50 (nM) in Replicon Systems *Reference
This compound NS5B Polymerase1b16 ± 3.4
2a32[10]
3a48 ± 13[4]
4130[10]
Daclatasvir NS5A1a0.05[11]
1b0.009[11]
3a0.12 - 0.87[12]
Simeprevir NS3/4A Protease1a8 - 28[10]
1b8 - 28[10]
Ledipasvir NS5A1a0.031[13]
1b0.004[13]
Velpatasvir NS5A1-6Potent activity reported

Note: EC50 values from replicon systems may differ from those in primary human hepatocytes. Direct comparative studies are needed for a definitive assessment.

Compound Cell Type CC50 (µM) *Reference
This compound HepG2>1.511 (mM) (non-cytotoxic)[14]
Daclatasvir Not specifiedNot specified
Simeprevir Various human cell lines>16[10]
HepG2Cytotoxic at highest concentration[14]
Ledipasvir Various cell linesNot known to cause significant cytotoxicity[13]
Velpatasvir Not specifiedNot specified

Note: Cytotoxicity can vary between cell lines and primary cells. Data in primary human hepatocytes is limited.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols used to assess the antiviral activity and cytotoxicity of these compounds.

HCV Infection of Primary Human Hepatocytes

This protocol describes the general steps for infecting primary human hepatocytes with HCV in a laboratory setting.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte plating and maintenance medium

  • HCV stock (e.g., Jc1)

  • Collagen-coated plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate primary human hepatocytes on collagen-coated plates at a desired density and allow them to attach and form a monolayer.

  • Infection: After cell attachment, remove the plating medium and inoculate the cells with HCV stock at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a defined period (e.g., 4-6 hours) to allow for viral entry.

  • Washing: After the incubation period, wash the cells with PBS to remove the virus inoculum.

  • Drug Treatment: Add fresh maintenance medium containing the desired concentrations of the antiviral compounds to the infected cells.

  • Time Course: Maintain the treated cells for the desired duration of the experiment, collecting supernatants and/or cell lysates at various time points for analysis.

Quantification of HCV RNA by qRT-PCR

This protocol outlines the measurement of viral RNA levels in infected hepatocytes.

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)

  • HCV-specific primers and probe

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from infected hepatocyte lysates or culture supernatants using a commercial RNA extraction kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, HCV-specific primers, and a fluorescent dye or probe. The amplification of the target viral RNA sequence is monitored in real-time.

  • Data Analysis: Determine the viral RNA levels by comparing the amplification data to a standard curve of known HCV RNA concentrations. Results are typically expressed as HCV RNA copies/mL or IU/mL.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential toxic effects of the antiviral compounds on the host cells.

Materials:

  • Primary human hepatocytes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed primary human hepatocytes in a 96-well plate at a defined density.

  • Compound Treatment: Treat the cells with a range of concentrations of the antiviral compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Mechanisms of Action

To better understand how these antiviral agents work, the following diagrams illustrate the HCV lifecycle and the points of inhibition for each class of drug.

HCV_Lifecycle_and_DAA_Targets cluster_Hepatocyte Hepatocyte cluster_DAAs Direct-Acting Antivirals Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (Replication Complex) Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release This compound This compound (NS5B Inhibitor) This compound->Replication Inhibits RNA Synthesis NS5A_Inhibitors Daclatasvir Ledipasvir Velpatasvir (NS5A Inhibitors) NS5A_Inhibitors->Replication Disrupts Replication Complex NS5A_Inhibitors->Assembly Inhibits Assembly Simeprevir Simeprevir (NS3/4A Protease Inhibitor) Simeprevir->Translation Inhibits Polyprotein Processing

Caption: Overview of the Hepatitis C virus lifecycle within a hepatocyte and the targets of different classes of direct-acting antivirals.

Sofosbuvir_MOA Sofosbuvir_Prodrug This compound (Prodrug) Hepatocyte Hepatocyte Sofosbuvir_Prodrug->Hepatocyte Enters Active_Metabolite GS-461203 (Active Triphosphate) Hepatocyte->Active_Metabolite Metabolized in NS5B HCV NS5B RNA Polymerase Active_Metabolite->NS5B Incorporated by RNA_Chain Growing HCV RNA Chain NS5B->RNA_Chain Synthesizes Chain_Termination Chain Termination NS5B->Chain_Termination Leads to

Caption: Mechanism of action of this compound, a nucleotide analog NS5B polymerase inhibitor.

Conclusion

This compound remains a critical component of highly effective antiviral regimens for HCV. While the available in vitro data, primarily from replicon systems, demonstrates its potent activity, there is a clear need for more direct comparative studies in primary human hepatocytes to definitively rank its efficacy against other modern DAAs. Such studies would provide invaluable data for optimizing treatment strategies and guiding future drug development efforts. The experimental protocols provided in this guide offer a framework for conducting such vital research.

References

Cross-Resistance Between Sofosbuvir and Other NS5B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. At the core of many successful regimens is sofosbuvir, a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. A key advantage of this compound is its high barrier to resistance.[1][2] This guide provides a comparative analysis of the cross-resistance profiles between this compound and other classes of NS5B inhibitors, supported by experimental data and detailed methodologies for key assays.

Mechanism of Action and Resistance to this compound

This compound is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203.[1] This active metabolite mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA chain by the NS5B polymerase. Upon incorporation, GS-461203 acts as a chain terminator, halting viral replication.[1]

Resistance to this compound is primarily conferred by the S282T substitution in the active site of the NS5B polymerase.[1][3][4][5][6] This mutation is rarely observed in treatment-naïve patients and is associated with reduced viral fitness.[1][7] The S282T substitution confers a modest level of resistance to this compound, with reported 50% effective concentration (EC50) fold changes ranging from 2 to 18.[7][8] Other substitutions, such as L159F, L320F, and V321A, have been identified in patients who have failed this compound-containing regimens, but these do not confer significant resistance to this compound in vitro when present alone.[5][9]

Cross-Resistance Profiles of NS5B Inhibitors

NS5B polymerase inhibitors are broadly categorized into two main classes:

  • Nucleoside/Nucleotide Inhibitors (NIs): These inhibitors, like this compound and mericitabine, bind to the highly conserved catalytic active site of the polymerase and act as chain terminators.[1][4]

  • Non-Nucleoside Inhibitors (NNIs): These inhibitors bind to one of several allosteric sites on the polymerase, inducing a conformational change that renders the enzyme inactive.[10][11] NNIs are further classified based on their binding site (e.g., thumb domain, palm domain).[10]

Due to their different binding sites and mechanisms of action, there is generally a lack of cross-resistance between this compound and NNIs.[2] An HCV replicon harboring the this compound-resistance mutation S282T would likely remain susceptible to NNIs that bind to an allosteric site. Conversely, mutations that confer resistance to NNIs typically do not affect the activity of this compound.

Quantitative Data on Cross-Resistance

The following table summarizes the in vitro activity of various NS5B inhibitors against wild-type HCV and variants with this compound resistance-associated substitutions (RASs). Data is presented as the fold change in EC50 required to inhibit viral replication compared to the wild-type virus.

Inhibitor ClassInhibitorTarget SiteWild-Type EC50 (nM)Fold Change in EC50 against S282T MutantOther Relevant RASs and Fold Changes
Nucleoside Inhibitor (NI) This compound (PSI-7977) Catalytic Site 32-130 (genotype dependent)[8] 2.4 - 18[8] L159F, V321A: No significant change[5]
Nucleoside Inhibitor (NI) Mericitabine (RG7128)Catalytic Site~500S282T is the primary resistance mutation[3]L159F, L320F: Detected at low frequency in treatment failure[12]
Non-Nucleoside Inhibitor (NNI) DasabuvirPalm I Site1.8 - 7.7 (genotype dependent)[10]Not expected to have cross-resistanceC316Y, M414T, Y448H/C, S556G confer resistance to dasabuvir[11]
Non-Nucleoside Inhibitor (NNI) BeclabuvirPalm I Site~5Not expected to have cross-resistanceP495 substitutions confer resistance[12]
Non-Nucleoside Inhibitor (NNI) Nesbuvir (HCV-796)Palm Site5 - 9[13][14]Not expected to have cross-resistanceC316N associated with low-level resistance[4]
Non-Nucleoside Inhibitor (NNI) Setrobuvir (ANA-598)Palm I SiteData not availableRetains activity against NI-resistant mutants[15]M414T confers resistance to setrobuvir[15]

Data for NNI cross-resistance against the S282T mutant is based on the established principle of different binding sites, as specific fold-change values from head-to-head comparative studies are not consistently available in the public domain.

Experimental Protocols

The determination of antiviral activity and resistance profiles is predominantly conducted using HCV replicon assays. The following sections detail the methodologies for these key experiments.

HCV Replicon Assay for Antiviral Susceptibility

This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.

1. Cell Culture and Replicons:

  • Huh-7 human hepatoma cells, or derived cell lines (e.g., Huh-7.5, Huh-Lunet), are used as they are permissive for HCV replication.
  • Subgenomic HCV replicons are used. These are engineered RNA molecules that contain the non-structural proteins necessary for replication (including NS5B) but lack the structural proteins, making them non-infectious.
  • Replicons often contain a reporter gene, such as Firefly luciferase, for easy quantification of replication levels. They also typically carry a selectable marker, like the neomycin phosphotransferase gene, for the selection of stable cell lines.[7][15]

2. Generation of Stable Replicon Cell Lines:

  • The HCV replicon RNA is transcribed in vitro from a linearized plasmid DNA template.
  • The RNA is then transfected into Huh-7 cells via electroporation.
  • Transfected cells are cultured in the presence of a selection agent (e.g., G418). Only cells that are successfully replicating the HCV replicon will survive.[7][15]
  • Surviving cell colonies are isolated, expanded, and screened for high levels of replicon replication (e.g., by measuring luciferase activity).

3. Antiviral Assay Protocol:

  • Stable replicon-harboring cells are seeded into 96-well plates.
  • The cells are treated with serial dilutions of the antiviral compound. A vehicle control (e.g., DMSO) is also included.
  • After a 72-hour incubation period, cell viability is assessed (e.g., using a CellTiter-Glo assay).
  • HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).
  • The 50% effective concentration (EC50) is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a four-parameter logistic regression model. The fold change in EC50 for a mutant replicon is determined by dividing its EC50 value by that of the wild-type replicon.[5]

Site-Directed Mutagenesis for Generating Resistant Variants

To assess the impact of specific amino acid substitutions on drug susceptibility, mutations are introduced into the NS5B coding region of the replicon plasmid using site-directed mutagenesis.

1. Primer Design:

  • Two complementary mutagenic primers are designed, each containing the desired mutation.
  • The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
  • The desired mutation should be located in the middle of the primers, with at least 10-15 bases of correct sequence on both sides.
  • The primers should have a minimum GC content of 40% and terminate in a G or C base.

2. Mutagenesis PCR:

  • A PCR reaction is performed using a high-fidelity DNA polymerase, the replicon plasmid as a template, and the mutagenic primers.
  • The PCR cycling conditions typically involve an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

3. Digestion of Parental DNA:

  • The PCR product is treated with the DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

4. Transformation and Sequencing:

  • The DpnI-treated DNA is transformed into competent E. coli.
  • Plasmid DNA is isolated from the resulting bacterial colonies and the NS5B region is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

5. Phenotypic Analysis:

  • The mutated replicon plasmid is then used in the HCV replicon assay as described above to determine the EC50 of the antiviral compound against the mutant virus.

Visualizing Signaling Pathways and Experimental Workflows

Mechanism of this compound Action and Resistance

Caption: Mechanism of this compound action and S282T-mediated resistance.

Experimental Workflow for Resistance Profiling

Resistance_Workflow start Start: HCV Replicon Plasmid (Wild-Type) mutagenesis Site-Directed Mutagenesis (Introduce RAS) start->mutagenesis sequencing Sequence Verification mutagenesis->sequencing transcription In Vitro Transcription of Replicon RNA sequencing->transcription Confirmed Mutant transfection Electroporation into Huh-7 Cells transcription->transfection assay Replicon Assay: - Add serial dilutions of NS5B inhibitors - Incubate for 72h transfection->assay readout Quantify Replication (e.g., Luciferase Assay) assay->readout calculation Calculate EC50 and Fold Change vs. Wild-Type readout->calculation end End: Resistance Profile calculation->end

Caption: Workflow for determining the resistance profile of NS5B inhibitors.

References

Comparative Analysis of Sofosbuvir's Efficacy Across Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the differential activity of sofosbuvir, a cornerstone of modern Hepatitis C therapy. This document provides a comprehensive overview of its mechanism of action, in-vitro and clinical efficacy, and the methodologies used to evaluate its antiviral activity.

This compound, a potent nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, has revolutionized the treatment landscape for chronic HCV infection. Its pangenotypic activity, meaning its effectiveness against all major HCV genotypes, has been a critical factor in the development of highly effective and simplified treatment regimens. This guide offers a detailed comparative analysis of this compound's performance against different HCV genotypes, supported by experimental data from in-vitro studies and clinical trials.

Mechanism of Action: A Targeted Disruption of Viral Replication

This compound is a prodrug that, upon oral administration, undergoes intracellular metabolism to form its active triphosphate analog, GS-461203.[1] This active metabolite mimics the natural uridine nucleotide substrate of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1][2][3] Upon incorporation into the nascent RNA strand by the NS5B polymerase, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA.[1][3] This targeted inhibition of viral replication is highly specific to HCV and does not significantly affect host cellular DNA or RNA polymerases, contributing to its favorable safety profile.[1][3]

This compound Mechanism of Action cluster_cell Hepatocyte This compound This compound Active Metabolite (GS-461203) Active Metabolite (GS-461203) This compound->Active Metabolite (GS-461203) Intracellular Metabolism NS5B Polymerase NS5B Polymerase Active Metabolite (GS-461203)->NS5B Polymerase Incorporation HCV RNA Replication HCV RNA Replication NS5B Polymerase->HCV RNA Replication Catalyzes Chain Termination Chain Termination NS5B Polymerase->Chain Termination Leads to Chain Termination->HCV RNA Replication Inhibits

Figure 1: Mechanism of action of this compound in inhibiting HCV replication.

In-Vitro Efficacy: A Genotype-Specific Potency Profile

The in-vitro antiviral activity of this compound is typically assessed using HCV replicon assays. These cell-based systems allow for the quantification of HCV RNA replication in a controlled laboratory setting. The 50% effective concentration (EC50), representing the drug concentration required to inhibit 50% of viral replication, is a key metric for evaluating antiviral potency.

While this compound is active against all HCV genotypes, in-vitro studies have revealed some variations in its potency. The mean EC50 values for this compound against chimeric replicons containing the NS5B coding region from different genotypes are summarized in the table below.

HCV GenotypeMean EC50 (nM)
1a40
1b110
2a32
2b50
3a50
4a130
5a40
6a60
Data sourced from a study assessing this compound susceptibility in chimeric replicons from DAA-naïve subjects.[4]

These data indicate that this compound exhibits potent antiviral activity across all tested genotypes, with the lowest EC50 observed for genotype 2a and the highest for genotype 4a.[4]

Clinical Efficacy: High Rates of Sustained Virologic Response Across Genotypes

The clinical efficacy of this compound is measured by the Sustained Virologic Response (SVR), defined as the absence of detectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy. This compound is a cornerstone of various combination therapies, and its efficacy varies depending on the accompanying direct-acting antiviral (DAA) agent, the duration of treatment, the patient's prior treatment history, and the presence of cirrhosis.

This compound in Combination with Velpatasvir

The combination of this compound and velpatasvir, a pangenotypic NS5A inhibitor, has demonstrated high SVR rates across all genotypes.

GenotypeSVR12 Rate (%) (this compound/Velpatasvir for 12 weeks)
198
299-100
395
4100
597-100
6100
SVR rates from various clinical trials and real-world studies.[1][2][5][6][7]

Notably, patients with genotype 3 infection, particularly those with cirrhosis, have historically been more challenging to treat.[8][9] However, the this compound/velpatasvir combination has shown high efficacy in this population as well.[1][2][6][7]

This compound in Combination with Ledipasvir

The fixed-dose combination of this compound and ledipasvir, an NS5A inhibitor with potent activity against genotype 1, is a highly effective regimen for this specific genotype. It has also shown efficacy against other genotypes.

GenotypeSVR12 Rate (%) (this compound/Ledipasvir for 8-24 weeks)
196-99
495-100
296 (12 weeks)
394 (with ribavirin)
SVR rates from various clinical trials.[10][11][12][13][14]
This compound in Combination with Ribavirin

Early this compound-based regimens often included ribavirin, a broad-spectrum antiviral agent. While largely replaced by more potent DAA combinations, this regimen provided valuable insights into the differential response of various genotypes to this compound.

GenotypeSVR12 Rate (%) (this compound + Ribavirin for 12-24 weeks)
150-76
293-97
356-90
479-100
SVR rates from various clinical trials, with duration and patient population influencing outcomes.[3][8][15][16][17]

Clinical data consistently demonstrates that patients with genotype 3 infection have a lower response to this compound and ribavirin compared to those with genotype 2.[8][16][17] Longer treatment durations were often required to achieve higher SVR rates in genotype 3 patients.[16]

Resistance Profile

The primary resistance-associated substitution (RAS) for this compound is the S282T mutation in the NS5B polymerase active site. This mutation has been identified in vitro across all major HCV genotypes. However, the S282T substitution significantly impairs viral fitness, making it rare in clinical settings and generally not a cause for treatment failure with current DAA combinations.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

The in-vitro antiviral activity of this compound is determined using a cell-based HCV replicon assay. This method provides a quantitative measure of the compound's ability to inhibit viral RNA replication.

1. Cell Culture and Replicon System:

  • Cell Line: Human hepatoma cells (e.g., Huh-7) that are highly permissive for HCV replication are used.

  • Replicon Constructs: Subgenomic HCV RNA molecules (replicons) that can autonomously replicate within the host cells are utilized. These replicons typically contain the non-structural proteins necessary for replication (NS3 to NS5B) and a reporter gene, such as firefly luciferase, for easy quantification of replication levels.[18][19][20][21] Chimeric replicons containing the NS5B gene from different HCV genotypes are used to assess pangenotypic activity.[4]

2. Assay Procedure:

  • Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into multi-well plates (e.g., 96-well) and allowed to adhere overnight.[18][20]

  • Compound Addition: this compound is serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.[18][20]

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication in the presence of the compound.[18]

  • Quantification of Replication: The level of HCV RNA replication is measured by quantifying the reporter gene activity (e.g., luminescence for luciferase).[18][19][20]

  • Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

HCV Replicon Assay Workflow Start Start Seed Replicon Cells Seed Huh-7 cells with HCV replicon Start->Seed Replicon Cells Add this compound Add serial dilutions of this compound Seed Replicon Cells->Add this compound Incubate Incubate for 48-72h Add this compound->Incubate Measure Luciferase Measure luciferase activity Incubate->Measure Luciferase Calculate EC50 Calculate EC50 value Measure Luciferase->Calculate EC50 End End Calculate EC50->End

Figure 2: Generalized workflow for an HCV replicon assay.

NS5B Polymerase Activity Assay

This in-vitro biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B RNA-dependent RNA polymerase.

1. Reagents and Materials:

  • Purified recombinant HCV NS5B polymerase from the genotype of interest.

  • RNA template (e.g., homopolymeric or heteropolymeric RNA).

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled nucleotide.

  • Reaction buffer containing necessary salts and cofactors (e.g., MgCl2 or MnCl2).[22][23][24]

2. Assay Procedure:

  • Reaction Setup: The NS5B polymerase is pre-incubated with the RNA template and varying concentrations of the inhibitor (e.g., the active triphosphate form of this compound).

  • Initiation of Reaction: The polymerization reaction is initiated by the addition of the rNTP mix.

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.

  • Termination: The reaction is stopped, and the newly synthesized RNA product is separated from unincorporated nucleotides (e.g., by gel electrophoresis or filter binding).

  • Quantification: The amount of incorporated labeled nucleotide is quantified to determine the level of polymerase activity.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Conclusion

This compound exhibits potent pangenotypic activity against all major HCV genotypes, a characteristic that has been fundamental to the success of modern DAA-based therapies. While in-vitro studies show minor variations in potency across genotypes, clinical trials have consistently demonstrated high SVR rates, particularly when this compound is combined with other potent DAAs like velpatasvir and ledipasvir. The lower efficacy observed with earlier this compound and ribavirin regimens for genotype 3 highlights the importance of combination therapy in overcoming genotype-specific challenges. The robust methodologies of HCV replicon and polymerase assays have been instrumental in characterizing the antiviral profile of this compound and continue to be vital tools in the development of next-generation HCV inhibitors.

References

In Vitro Showdown: A Head-to-Head Comparison of Sofosbuvir and Ribavirin for Anti-HCV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the in vitro performance of two key antiviral agents used in the treatment of Hepatitis C Virus (HCV): sofosbuvir and ribavirin. This analysis is based on experimental data from in vitro studies, detailing their mechanisms of action, antiviral efficacy, and cytotoxicity.

This compound, a nucleotide analog inhibitor of the HCV NS5B polymerase, and ribavirin, a guanosine analog with a broad spectrum of antiviral activity, represent two distinct approaches to combating HCV replication. Understanding their individual performance in a controlled laboratory setting is crucial for the strategic development of next-generation antiviral therapies.

Quantitative Analysis: Efficacy and Cytotoxicity

The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound and ribavirin against HCV. It is important to note that finding a single study that directly compares both drugs under identical conditions is challenging. The data presented here is compiled from various sources, and while informative, direct comparison should be approached with caution due to variations in experimental setups, including the specific HCV genotypes and cell lines used.

DrugTarget Virus/SystemCell LineEC50CC50Selectivity Index (SI = CC50/EC50)
This compound HCV Genotypes 1-6 RepliconsNot Specified32 - 130 nM> 27,000 nM> 207 - 843
Ribavirin HCV J6/JFH1Huh-7.5 cells~40 µM (IC50)Not specified in the same studyNot Applicable

Note on Data Interpretation: The EC50 (half-maximal effective concentration) represents the concentration of a drug that inhibits 50% of viral replication. A lower EC50 value indicates higher potency. The CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells. A higher CC50 value indicates lower cytotoxicity. The Selectivity Index (SI) is a ratio of CC50 to EC50 and provides a measure of the drug's therapeutic window; a higher SI is desirable.

Experimental Protocols

The data presented in this guide is primarily derived from in vitro studies utilizing HCV replicon systems. Below is a generalized protocol for such an assay, providing a framework for understanding how the antiviral activity and cytotoxicity of compounds like this compound and ribavirin are assessed.

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.[1][2]

  • Cell Culture and Plating: Huh-7 cells containing an HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and a selection agent like G418. For the assay, cells are seeded into 96-well plates and incubated to allow for cell adherence.

  • Compound Preparation and Treatment: The test compounds (this compound or ribavirin) are serially diluted in cell culture medium to achieve a range of concentrations. The medium on the plated cells is then replaced with the medium containing the various drug concentrations.

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect of the compounds to take place.

  • Quantification of HCV Replication: The level of HCV RNA replication is quantified. A common method is to use a replicon that contains a reporter gene, such as luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of HCV replication. The luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to a no-drug control. The EC50 value is then calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay is performed in parallel to the antiviral assay to determine the concentration of the drug that is toxic to the host cells.

  • Cell Plating and Treatment: Parental Huh-7 cells (without the HCV replicon) are plated in 96-well plates and treated with the same serial dilutions of the test compounds as in the antiviral assay.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which is an indicator of cell viability.

  • Data Analysis: The absorbance or fluorescence values are measured, and the percentage of cell viability is calculated relative to a no-drug control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Mechanisms of Action: A Visualized Comparison

The antiviral strategies of this compound and ribavirin differ significantly at the molecular level.

This compound: A Targeted Chain Reaction Terminator

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to its active triphosphate form, GS-461203.[3][4][5] This active metabolite mimics the natural uridine nucleotide. The HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication, mistakenly incorporates GS-461203 into the growing viral RNA strand.[3][6] Once incorporated, GS-461203 acts as a chain terminator, preventing further elongation of the RNA chain and thus halting viral replication.[3][7]

G cluster_0 Hepatocyte cluster_1 HCV Replication Complex This compound This compound (Prodrug) Metabolism Intracellular Metabolism This compound->Metabolism Enzymatic Conversion Active_Metabolite GS-461203 (Active Triphosphate) Metabolism->Active_Metabolite NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Incorporation RNA_Elongation Viral RNA Elongation NS5B->RNA_Elongation Replicates HCV RNA Chain_Termination Chain Termination NS5B->Chain_Termination RNA_Elongation->Chain_Termination Inhibition

Caption: Mechanism of action of this compound.

Ribavirin: A Multi-Pronged Antiviral Assault

The mechanism of action of ribavirin is more complex and not fully elucidated, with several proposed pathways contributing to its antiviral effect.[8][9][10] One of the primary mechanisms is the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[8][10] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[8] Another proposed mechanism is that the triphosphate form of ribavirin can be incorporated into the viral RNA by the HCV polymerase, leading to mutations in the viral genome and a phenomenon known as "error catastrophe," where the accumulation of mutations is lethal to the virus.[11] Ribavirin may also have immunomodulatory effects.[8]

G cluster_0 Mechanism 1: IMPDH Inhibition cluster_1 Mechanism 2: Lethal Mutagenesis Ribavirin Ribavirin IMPDH IMPDH Inhibition Ribavirin->IMPDH Phosphorylation Phosphorylation Ribavirin->Phosphorylation GTP_Depletion GTP Depletion IMPDH->GTP_Depletion Inhibit_RNA_Synth Inhibition of Viral RNA Synthesis GTP_Depletion->Inhibit_RNA_Synth RTP Ribavirin Triphosphate Phosphorylation->RTP Incorporation Incorporation into Viral RNA RTP->Incorporation Mutations Viral Genome Mutations Incorporation->Mutations Error_Catastrophe Error Catastrophe Mutations->Error_Catastrophe

Caption: Proposed mechanisms of action of ribavirin.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of antiviral compounds like this compound and ribavirin.

G cluster_0 Antiviral Assay cluster_1 Cytotoxicity Assay start Start cell_culture Culture HCV Replicon and Parental Cell Lines start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells prepare_drugs Prepare Serial Dilutions of this compound & Ribavirin plate_cells->prepare_drugs treat_cells Treat Cells with Drug Dilutions prepare_drugs->treat_cells incubate Incubate for 48-72h treat_cells->incubate quantify_replication Quantify HCV Replication (e.g., Luciferase Assay) incubate->quantify_replication measure_viability Measure Cell Viability (e.g., MTT/MTS Assay) incubate->measure_viability calc_ec50 Calculate EC50 quantify_replication->calc_ec50 compare Compare EC50, CC50, and Selectivity Index calc_ec50->compare calc_cc50 Calculate CC50 measure_viability->calc_cc50 calc_cc50->compare end End compare->end

Caption: In vitro antiviral drug comparison workflow.

Conclusion

This in vitro head-to-head comparison highlights the distinct profiles of this compound and ribavirin. This compound demonstrates highly potent and targeted inhibition of HCV replication with a favorable cytotoxicity profile, as indicated by its high selectivity index. Its mechanism as a chain terminator for the viral polymerase is well-defined. Ribavirin, while also exhibiting antiviral activity, operates through multiple, less direct mechanisms and, based on the available data against other viruses, appears to be less potent in vitro compared to this compound's targeted action against HCV. The experimental protocols and workflows described provide a foundation for the continued in vitro evaluation and development of novel anti-HCV therapeutics. Future research should aim for more direct comparative studies to further elucidate the relative in vitro merits of these and other antiviral agents.

References

Sofosbuvir Demonstrates a High In Vitro Barrier to Resistance for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of in vitro studies underscores the robust resistance profile of sofosbuvir, a cornerstone of modern Hepatitis C Virus (HCV) therapy. Experimental data consistently reveals that a high genetic barrier prevents the easy development of resistance to this nucleoside analog inhibitor, distinguishing it from other direct-acting antivirals (DAAs). The primary resistance-associated substitution (RAS), S282T in the NS5B polymerase, confers only low-to-moderate levels of resistance while significantly impairing viral fitness.

This compound, a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, is a critical component of numerous pangenotypic DAA regimens.[1][2] Its high barrier to resistance is a key clinical advantage, contributing to high rates of sustained virologic response (SVR).[2] In vitro studies have been instrumental in characterizing this resistance profile, consistently identifying the S282T substitution as the primary mutation conferring reduced susceptibility to this compound.[1][3]

Comparative Analysis of In Vitro Resistance

In vitro selection experiments using HCV replicons across various genotypes have demonstrated that the S282T substitution is the principal RAS selected under this compound pressure.[1][3] This mutation, however, only results in a modest decrease in this compound's antiviral activity.

HCV GenotypeResistance-Associated Substitution (RAS)Fold-Change in EC50 vs. Wild-TypeReference(s)
1bS282T2.4 - 19.4[1]
2aS282T2.4 - 19.4[1]
2a (T9(2a)SOF_escape)S282T7[4]
3aS282T2.4 - 19.4[1]
4aS282T2.4 - 19.4[1]
5a (chimeric)S282T2.4 - 19.4[1]
6a (chimeric)S282T2.4 - 19.4[1]
6aN237S2.5[1]

Table 1: In Vitro this compound Resistance Data. Summary of fold-changes in the 50% effective concentration (EC50) for this compound against HCV replicons harboring specific resistance-associated substitutions.

Notably, the S282T substitution comes at a significant cost to the virus, drastically reducing its replication capacity to as low as 3.2% to 22% of the wild-type virus.[1] This impaired fitness likely contributes to the rarity of this mutation being observed in clinical settings.[5] While other substitutions, such as M289L, have been identified in vitro, they do not confer significant phenotypic resistance to this compound on their own.[6] In contrast, RASs for other DAA classes, such as NS5A inhibitors, can confer high levels of resistance (>100-fold change in EC50) and are more frequently observed.[5]

Experimental Protocols

The high barrier to resistance of this compound has been primarily elucidated through in vitro selection studies using HCV replicon systems. The following provides a generalized methodology for these key experiments.

HCV Replicon Assay for Resistance Selection

This method is used to identify viral mutations that confer resistance to an antiviral compound.

1. Cell Culture and Replicon System:

  • Human hepatoma cell lines (e.g., Huh-7) that are highly permissive to HCV replication are used.[7]

  • These cells harbor subgenomic HCV replicons, which are RNA molecules that can replicate autonomously within the cell. These replicons often contain a selectable marker, such as the neomycin phosphotransferase gene (conferring resistance to the antibiotic G418), and may also include a reporter gene like luciferase for easier quantification of replication.[7][8]

2. In Vitro Selection of Resistant Replicons:

  • Stably replicating HCV replicon-containing cells are cultured in the presence of increasing concentrations of this compound.[1]

  • The initial drug concentration is typically at or near the EC50 value.

  • The cells are passaged for an extended period, often 10 to 15 weeks, with the this compound concentration gradually increased.[1]

  • This process selects for viral replicons that have acquired mutations allowing them to replicate in the presence of the drug.

3. Phenotypic and Genotypic Analysis:

  • Phenotypic Analysis: The level of resistance is quantified by determining the EC50 of this compound against the selected replicon populations compared to the wild-type replicon. This is often done by measuring the inhibition of reporter gene expression (e.g., luciferase) or viral RNA levels at various drug concentrations.[8][9]

  • Genotypic Analysis: The NS5B coding region of the replicon RNA from the resistant cell colonies is sequenced to identify mutations.[9]

  • Reverse Genetics: To confirm that a specific mutation is responsible for resistance, it is introduced into the wild-type replicon using site-directed mutagenesis. The impact of this single mutation on drug susceptibility and viral replication fitness is then assessed.[1][9]

Visualizing the Path to Resistance and this compound's Action

The following diagrams illustrate the experimental workflow for resistance selection and the mechanism of action of this compound within the HCV replication cycle.

experimental_workflow cluster_setup 1. Experimental Setup cluster_selection 2. Selection Phase cluster_analysis 3. Analysis cluster_confirmation 4. Confirmation huh7 Huh-7 Cells transfection Transfection huh7->transfection replicon HCV Replicon RNA (with G418 resistance gene) replicon->transfection g418 G418 Selection (3-4 weeks) transfection->g418 stable_cells Stable Replicon Cell Line g418->stable_cells This compound Culture with Increasing This compound Concentrations (10-15 weeks) stable_cells->this compound resistant_colonies Resistant Colonies Emerge This compound->resistant_colonies phenotypic Phenotypic Analysis (EC50 Fold-Change) resistant_colonies->phenotypic genotypic Genotypic Analysis (NS5B Sequencing) resistant_colonies->genotypic site_directed Site-Directed Mutagenesis of Wild-Type Replicon genotypic->site_directed confirmation_assays Confirm Resistance & Assess Replication Fitness site_directed->confirmation_assays

In Vitro HCV Resistance Selection Workflow.

hcv_replication_sofosbuvir_moa cluster_host_cell Hepatocyte cluster_entry 1. Entry & Uncoating cluster_replication 2. Replication Cycle cluster_assembly 3. Assembly & Release cluster_drug_action This compound Mechanism of Action hcv_virion HCV Virion entry Receptor Binding & Endocytosis hcv_virion->entry uncoating Uncoating entry->uncoating hcv_rna Viral RNA (+ strand) uncoating->hcv_rna translation Translation of Viral Polyprotein hcv_rna->translation replication_complex Replication Complex (on ER membrane) hcv_rna->replication_complex proteolysis Polyprotein Processing translation->proteolysis ns5b NS5B Polymerase proteolysis->ns5b ns5b->replication_complex inhibition Incorporation into Growing RNA Chain ns5b->inhibition rna_synthesis RNA Synthesis (+ strand -> - strand -> + strand) replication_complex->rna_synthesis assembly Assembly of New Virions rna_synthesis->assembly release Release (Exocytosis) assembly->release sofosbuvir_prodrug This compound (Prodrug) sofosbuvir_active GS-461203 (Active Triphosphate Form) sofosbuvir_prodrug->sofosbuvir_active Intracellular Metabolism sofosbuvir_active->inhibition chain_termination Chain Termination inhibition->chain_termination chain_termination->rna_synthesis

HCV Replication and this compound's Mechanism.

References

Sofosbuvir's Broad-Spectrum Potential: A Comparative Analysis of its Inhibitory Activity Against Diverse RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the repurposed hepatitis C drug, sofosbuvir, reveals significant inhibitory potential against a range of other pathogenic RNA viruses. This guide synthesizes key experimental data, offering a comparative overview for researchers and drug development professionals exploring broad-spectrum antiviral strategies.

Originally approved for the treatment of hepatitis C virus (HCV), the nucleotide analog prodrug this compound has emerged as a promising candidate for repositioning against other RNA viruses of global health concern. Its mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), provides a rationale for its activity across different viral families. This guide presents a comparative analysis of this compound's inhibitory efficacy against several RNA viruses, supported by quantitative data from in vitro and in vivo studies.

Comparative Inhibitory Activity of this compound

The inhibitory potential of this compound has been evaluated against a variety of RNA viruses, primarily within the Flaviviridae and Togaviridae families, as well as coronaviruses. The following table summarizes the key quantitative data from these studies, providing a snapshot of the drug's efficacy in different viral and cellular contexts.

Virus FamilyVirusCell LineAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
Flaviviridae West Nile Virus (WNV)Huh-7Plaque Assay1.2 ± 0.3>100>83.3
U87Plaque Assay5.3 ± 0.9>100>18.9[1]
LN-18Plaque Assay7.8 ± 2.5>100>12.8[1]
A549Plaque Assay63.4 ± 14.1>100>1.6[1]
Huh-7Immunodetection1.7 ± 0.5>100>58.8[1]
U87Immunodetection7.3 ± 2.0>100>13.7[1]
Yellow Fever Virus (YFV)VeroqRT-PCRNot specifiedNot specifiedNot specified[2]
Huh-7High-Content ScreeningPotent activity observedNot specifiedNot specified[2][3]
Zika Virus (ZIKV)Huh-7Not specified~4>100>25[4][5]
SH-Sy5yNot specifiedPotent activity observedNot specifiedNot specified[6]
BHK-21Not specifiedPotent activity observedNot specifiedNot specified[6]
VeroNot specified>10Not specifiedNot specified[6]
Togaviridae Chikungunya Virus (CHIKV)Huh-7Not specifiedPotent activity observedNot specified3x more selective than ribavirin[7][8]
iPSC-derived AstrocytesNot specifiedLess susceptible than Huh-7Not specifiedNot specified[7][8]
Coronaviridae SARS-CoV-2Calu-3Not specifiedInhibited replicationNot specifiedNot specified[9]
Huh-7Not specifiedNo significant activity aloneNot specifiedNot specified
VeroNot specifiedNo significant activity aloneNot specifiedNot specified[10]

Mechanism of Action: Targeting the Viral RdRp

This compound is a phosphoramidate prodrug that, once inside the host cell, is metabolized into its active triphosphate form, GS-461203.[11] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[12] By mimicking the natural uridine triphosphate, GS-461203 is incorporated into the nascent viral RNA strand, leading to premature chain termination and halting viral replication.[12] The conservation of the RdRp active site across many RNA viruses is the basis for this compound's broad-spectrum potential.[13]

Sofosbuvir_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) Sofosbuvir_Metabolism Metabolic Activation This compound->Sofosbuvir_Metabolism Cellular Uptake GS461203 GS-461203 (Active Triphosphate) Sofosbuvir_Metabolism->GS461203 Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS461203->Viral_RdRp Competitive Inhibition RNA_Replication Viral RNA Replication Viral_RdRp->RNA_Replication Chain_Termination Chain Termination Viral_RdRp->Chain_Termination

Caption: this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's antiviral activity.

Plaque Reduction Assay (WNV)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Huh-7, U87, LN-18, or A549 cells were seeded in 6-well plates and grown to confluence.

  • Virus Infection: Cell monolayers were infected with West Nile Virus (WNV) at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum was removed, and the cells were washed. Media containing serial dilutions of this compound was then added.

  • Overlay and Incubation: An overlay of medium containing carboxymethylcellulose was added to restrict virus spread to adjacent cells, leading to the formation of localized plaques. Plates were incubated for 4-5 days at 37°C in a 5% CO2 atmosphere.[2]

  • Plaque Visualization and Counting: The overlay was removed, and the cell monolayer was fixed and stained with crystal violet. Plaques (clear zones where cells have been lysed by the virus) were counted.

  • IC50 Determination: The concentration of this compound that inhibited plaque formation by 50% (IC50) compared to untreated controls was calculated using non-linear regression analysis.

High-Content Screening Assay (YFV)

This automated imaging-based assay was used to rapidly screen for antiviral activity against Yellow Fever Virus (YFV).

  • Cell Seeding: Huh-7 cells were seeded in 96-well plates.

  • Compound Treatment: The cells were treated with various concentrations of this compound.

  • Virus Infection: Cells were infected with a YFV strain expressing a yellow fluorescent protein (YFV-YFP).

  • Incubation: Plates were incubated for a set period to allow for viral replication.

  • Automated Microscopy: The plates were imaged using a high-content screening system to detect the expression of YFP, which indicates infected cells.

  • Data Analysis: The percentage of infected cells was quantified, and the dose-response curve was used to determine the antiviral activity.

Antiviral_Assay_Workflow A 1. Seed Cells in Plate B 2. Treat with this compound (Varying Concentrations) A->B C 3. Infect with RNA Virus B->C D 4. Incubate C->D E 5. Quantify Viral Replication (e.g., Plaque Assay, qRT-PCR) D->E F 6. Determine IC50/EC50 E->F

Caption: General workflow for in vitro antiviral assays.

In Vivo Studies and Future Directions

In addition to in vitro studies, this compound has demonstrated antiviral activity in vivo. For instance, it was shown to prevent Chikungunya virus-induced paw edema in adult mice and mortality in a neonatal mouse model.[7][14] Furthermore, oral treatment with this compound protected against Zika virus-induced death in mice.[15][16] These findings underscore the potential of this compound as a therapeutic option for these emerging viral diseases.

The repurposing of this compound as a broad-spectrum antiviral agent is a compelling strategy. Its well-established safety profile and oral bioavailability are significant advantages.[17] However, the cell-line dependent antiviral activity observed in some studies, such as for Zika virus, highlights the importance of cellular metabolism in the activation of this prodrug.[4] Future research should focus on optimizing dosing regimens for different viral infections and exploring combination therapies to enhance efficacy and mitigate the potential for resistance. The combination of this compound with other direct-acting antivirals, such as daclatasvir for SARS-CoV-2, has shown cooperative effects and warrants further investigation.[18]

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal Procedures for Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and preventing environmental contamination. Sofosbuvir, a key antiviral agent, and its analogues require stringent disposal procedures due to their potential hazards. Adherence to these protocols is a critical aspect of responsible scientific practice and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1] All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation of dust or fumes.[1]

In the event of a spill, the area must be evacuated and adequately ventilated. Spills should be covered with a suitable absorbent material, collected, and placed in a designated, sealed container for disposal.[1]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound and materials contaminated with it should be managed as cytotoxic and hazardous waste.[1] Improper disposal, such as discarding it in general waste or into the sewer system, is strictly prohibited.[1] High-temperature incineration is the required method for the final destruction of this type of waste.[1]

1. Segregation at the Source: Immediately after use, all materials that have come into contact with this compound must be segregated from other waste streams. This includes:

  • Empty vials

  • Contaminated gloves, gowns, and other PPE

  • Pipette tips, cotton swabs, and other disposable laboratory equipment[1]

2. Waste Containment:

  • Non-Sharp Waste: All non-sharp contaminated items, such as gloves, wipes, and gowns, should be placed into a designated, leak-proof, and clearly labeled cytotoxic waste container.[1] These are often purple.

  • Sharps Waste: Any contaminated sharps, including needles and syringes, must be placed in a designated, puncture-resistant cytotoxic sharps container.[1]

3. Labeling: All waste containers must be clearly and conspicuously labeled as "Cytotoxic Waste" or "Hazardous Drug Waste" to indicate the nature of the contents.[1]

4. Storage: Sealed cytotoxic waste containers should be moved to a designated, secure central storage area with restricted access, awaiting collection.

5. Final Disposal: The collected cytotoxic waste must be disposed of through a licensed hazardous waste management company. The standard and required method of disposal for cytotoxic waste is high-temperature incineration to ensure the complete destruction of the hazardous compounds.[1]

Experimental Protocols for this compound Decontamination

For laboratory surfaces and equipment contaminated with this compound, chemical degradation can be an effective decontamination step prior to final cleaning. The following protocols are based on forced degradation studies of this compound.

Acidic Hydrolysis:

  • Prepare a 1N Hydrochloric Acid (HCl) solution.

  • Apply the solution to the contaminated surface or immerse the equipment in the solution.

  • Allow a contact time of at least 10 hours. Studies have shown up to 8.66% degradation of this compound under these conditions.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) before disposal as hazardous waste.

  • Thoroughly rinse the decontaminated surface or equipment with water.

Alkaline Hydrolysis:

  • Prepare a 0.5N Sodium Hydroxide (NaOH) solution.

  • Apply the solution to the contaminated surface or immerse the equipment in the solution.

  • Allow a contact time of at least 24 hours at a moderately elevated temperature (e.g., 60°C) for significant degradation (up to 45.97%).

  • Neutralize the solution with a suitable acid (e.g., HCl) before disposal as hazardous waste.

  • Thoroughly rinse the decontaminated surface or equipment with water.

Oxidative Degradation:

  • Prepare a 30% solution of Hydrogen Peroxide (H₂O₂).

  • Apply the solution to the contaminated surface or immerse the equipment.

  • Allow for an extended contact time (e.g., up to two days at 80°C) for some degradation to occur, although studies indicate this is less effective than acid or base hydrolysis.

  • Dispose of the hydrogen peroxide solution according to hazardous waste guidelines.

  • Thoroughly rinse the decontaminated surface or equipment with water.

It is important to note that this compound is found to be relatively stable under thermal and photolytic conditions.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under different chemical stress conditions as identified in laboratory studies. This data is crucial for developing effective decontamination protocols.

Stress ConditionReagent ConcentrationTemperatureDurationDegradation Percentage
Acid Hydrolysis1N HCl80°C10 hours8.66%
Base Hydrolysis0.5N NaOH60°C24 hours45.97%
Oxidative30% H₂O₂80°C48 hours0.79%

Data derived from forced degradation studies.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Sofosbuvir_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A This compound Use in Research B Contaminated Materials (PPE, Vials, etc.) A->B C Non-Sharp Cytotoxic Waste (Purple Bag) B->C Segregate Non-Sharps D Sharp Cytotoxic Waste (Sharps Container) B->D Segregate Sharps E Label as 'Cytotoxic Waste' C->E D->E F Secure Central Storage E->F G Licensed Hazardous Waste Contractor F->G H High-Temperature Incineration G->H

This compound Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.